molecular formula C12H22N2O2 B1400307 cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole CAS No. 1221439-83-3

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Cat. No.: B1400307
CAS No.: 1221439-83-3
M. Wt: 226.32 g/mol
InChI Key: DPYIUHWPQGIBSS-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYIUHWPQGIBSS-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863600-81-1
Record name (3aR,5r,6aS)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a detailed technical overview of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a pivotal chiral building block in modern medicinal chemistry. With its constrained bicyclic structure and orthogonally protected diamine functionality, this intermediate has become instrumental in the synthesis of targeted therapeutics, most notably Janus Kinase (JAK) inhibitors. This guide will cover its chemical identity, physicochemical properties, a detailed synthesis pathway with mechanistic reasoning, analytical characterization, and its direct application in the development of advanced pharmaceutical agents.

Chapter 1: Chemical Identity and Significance

tert-Butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, commonly referred to as this compound, is a synthetic organic compound valued for its unique structural features. The cis-stereochemistry of the fused ring system provides a rigid, three-dimensional scaffold that allows for precise orientation of substituents, a critical factor in designing molecules with high target specificity.

The presence of a primary amine and a tert-butoxycarbonyl (Boc)-protected secondary amine constitutes an orthogonally protected diamine. This arrangement is highly strategic for synthetic chemists, as it allows for selective deprotection and sequential reaction at either nitrogen atom, enabling the controlled construction of complex molecular architectures.

Its principal significance lies in its role as a key intermediate for a class of drugs targeting the Janus Kinase (JAK) family of enzymes, which are crucial mediators in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1] Furthermore, its structure makes it a suitable linker for the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation.[2]

Chapter 2: Physicochemical Properties & Characterization

Confirming the identity and purity of this compound is paramount before its use in multi-step syntheses. The following table summarizes its key properties.

PropertyValueSource(s)
IUPAC Name tert-butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate[3]
Synonyms This compound[4]
CAS Number 863600-81-1[2][4]
Molecular Formula C₁₂H₂₂N₂O₂[2][4]
Molecular Weight 226.32 g/mol [2][4]
Appearance Liquid[4]
Purity Typically ≥97%[5]
Storage 4°C, protect from light[4]
SMILES CC(C)(C)OC(=O)N1C[C@H]2C--INVALID-LINK--C[C@H]2C1[3]
InChI Key DPYIUHWPQGIBSS-ILWJIGKKSA-N[4]
Analytical Characterization

While specific, publicly available spectra are scarce, characterization relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the structure and stereochemistry. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), along with a complex series of multiplets in the aliphatic region corresponding to the protons on the bicyclic scaffold. The ¹³C NMR would show distinct peaks for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the cyclopenta[c]pyrrole core.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. An expected result in electrospray ionization (ESI) mode would be the detection of the molecular ion [M+H]⁺ at m/z 227.3.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound, typically using a reversed-phase column.

Chapter 3: Synthesis & Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and logical synthetic route proceeds via reductive amination of a ketone precursor.

Synthetic Precursor

The key starting material for this route is the corresponding ketone: (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1).[2] This precursor contains the desired cis-fused bicyclic core and the Boc-protected secondary amine.

Detailed Synthesis Protocol: Reductive Amination

The conversion of the ketone precursor to the target primary amine is achieved through reductive amination. This process involves two key stages: the formation of an imine or enamine intermediate, followed by its reduction.

Step 1: Reaction Setup

  • To a solution of (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in a suitable alcoholic solvent (e.g., methanol or ethanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

    • Causality: The ammonia source provides the nitrogen atom for the new primary amine. Ammonium acetate also acts as a mild acidic catalyst to promote the initial condensation reaction between the ketone and ammonia to form the imine intermediate.

Step 2: Reduction

  • To the mixture from Step 1, add a reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Causality: These are mild reducing agents that are selective for the reduction of the protonated imine intermediate over the starting ketone. This selectivity is crucial for achieving a high yield of the desired amine without significant formation of the corresponding alcohol byproduct. The reaction is typically stirred at room temperature until analysis (e.g., by TLC or LC-MS) indicates the complete consumption of the starting ketone.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding an aqueous acid solution (e.g., dilute HCl) to neutralize any remaining reducing agent and base.

  • Perform a standard aqueous work-up. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and a basic aqueous solution (e.g., sodium bicarbonate) to remove salts and neutralize the amine product for extraction.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_end Purification & Product Ketone (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole- 2(1H)-carboxylate Imine_Formation Imine Formation (in situ) Ketone->Imine_Formation Reagents1 Ammonia Source (e.g., NH4OAc) Methanol (Solvent) Reagents1->Imine_Formation Reduction Reduction Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reduction Purification Column Chromatography Workup->Purification Product cis-5-Amino-2-boc-hexahydro- cyclopenta[c]pyrrole Purification->Product

Chapter 4: Applications in Drug Discovery

The primary application of this intermediate is in the synthesis of JAK inhibitors. The unique stereochemistry and functional group arrangement of the cyclopenta[c]pyrrole core allow it to serve as a constrained replacement for more flexible scaffolds, such as the piperidine ring found in the first-generation JAK inhibitor, Tofacitinib.

Case Study: Scaffold for Next-Generation JAK Inhibitors

While the piperidine core of Tofacitinib is effective, medicinal chemists continually seek novel scaffolds to improve properties like selectivity, potency, and metabolic stability.[6] The rigid bicyclic structure of this compound offers a distinct advantage by locking the relative positions of the two nitrogen atoms.

Synthetic Utility:

  • Coupling: The primary amine of this compound can be reacted with a suitable heterocyclic core of a JAK inhibitor, such as a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via a nucleophilic aromatic substitution (SₙAr) reaction.

  • Deprotection: The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).

  • Functionalization: The newly liberated secondary amine is then available for further modification, such as acylation, to complete the synthesis of the final drug molecule.

This sequence allows for the construction of complex molecules where the cyclopenta[c]pyrrole unit acts as the central scaffold connecting the key pharmacophoric elements.

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Mechanism of Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK STAT STAT Protein JAK->STAT Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Transcription JAK_Inhibitor JAK Inhibitor (Synthesized from Intermediate) JAK_Inhibitor->JAK Blocks ATP Binding Site

Chapter 5: Handling and Safety

This compound should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound at 4°C and protect it from light to ensure its stability.[4] For detailed safety information, users should consult the latest Safety Data Sheet (SDS) from their supplier.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its rigid, stereochemically defined scaffold and orthogonal protection scheme provide chemists with a powerful tool for synthesizing complex, next-generation therapeutics. Its demonstrated utility as a core fragment in the development of JAK inhibitors underscores its importance and ensures its continued relevance in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Structural Elucidation of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a PROTAC Linker

In the rapidly advancing field of targeted protein degradation, the precise architecture of every component is paramount. cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole stands as a critical building block, frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The geometry, rigidity, and vectoral presentation of the exit vector on the linker—in this case, the primary amine—are crucial for optimal ternary complex formation and subsequent degradation efficiency.

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this compound. We will move beyond simple confirmation and delve into the causality behind our analytical choices, ensuring a self-validating system of protocols for researchers, medicinal chemists, and drug development professionals. The core challenge lies not only in confirming the connectivity of this bicyclic amine but, critically, in unequivocally establishing the cis-stereochemistry at the ring fusion, a feature that dictates its three-dimensional shape.

Strategic Analytical Workflow: A Triad of Spectroscopy and Crystallography

A robust structural elucidation strategy for a molecule of this nature cannot rely on a single technique. Instead, we employ a synergistic triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. This integrated approach provides orthogonal data, leading to an unambiguous assignment.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Detailed 3D Structure & Stereochemistry cluster_3 Final Structure Validation P Purified Compound MS Mass Spectrometry (Molecular Weight & Formula) P->MS NMR1D 1D NMR (¹H, ¹³C) (Functional Groups & Connectivity) P->NMR1D XRAY X-ray Crystallography (Unambiguous Solid-State Structure) P->XRAY If Crystalline NMR2D 2D NMR (COSY, HSQC, HMBC, NOESY) (Proton-Proton & Proton-Carbon Correlations, Spatial Proximity) MS->NMR2D Confirms Mass NMR1D->NMR2D Guides 2D Analysis Final Confirmed Structure: cis-5-Amino-2-boc-hexahydro- cyclopenta[c]pyrrole NMR2D->Final Defines Connectivity & Stereochemistry XRAY->Final Absolute Confirmation

Caption: Integrated workflow for structural elucidation.

Part 1: Mass Spectrometry – Confirming the Molecular Blueprint

The first step is to confirm the molecular weight and elemental composition. Electrospray Ionization (ESI) Mass Spectrometry is the technique of choice due to its soft ionization nature, which minimizes fragmentation of the Boc-protecting group.[2]

Expected High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/z (C₁₂H₂₂N₂O₂)Observed m/zDeviation (ppm)
[M+H]⁺227.1754227.1751-1.3
[M+Na]⁺249.1573249.1570-1.2

This data provides high-confidence confirmation of the molecular formula, C₁₂H₂₂N₂O₂.[1]

Tandem MS (MS/MS) for Characteristic Fragmentation

While we aim to minimize fragmentation during initial analysis, controlled collision-induced dissociation (CID) of the [M+H]⁺ ion provides valuable structural clues. The tert-butyloxycarbonyl (Boc) group exhibits characteristic fragmentation patterns.[3][4]

  • Loss of isobutylene (-56 Da): A primary fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈) to form a carbamic acid intermediate.[5]

    • m/z 227.1754 → m/z 171.1128

  • Loss of the entire Boc group (-100 Da): Subsequent loss of CO₂ from the carbamic acid results in the fully deprotected amine.

    • m/z 171.1128 → m/z 127.1230

  • Direct loss of tert-butanol (-74 Da): This can also be observed in some cases.[3]

G Parent [M+H]⁺ m/z 227.1754 Frag1 [M+H - C₄H₈]⁺ m/z 171.1128 Parent->Frag1 - 56 Da (isobutylene) Frag2 [M+H - Boc]⁺ m/z 127.1230 Frag1->Frag2 - 44 Da (CO₂)

Caption: Key MS/MS fragmentation pathway for the Boc group.

Part 2: NMR Spectroscopy – Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of the molecule in solution.[6][7][8] We will use a suite of 1D and 2D experiments.

¹H NMR: The Proton Environment

The ¹H NMR spectrum provides the initial overview of the proton framework. The characteristic signal for the Boc group is a sharp singlet integrating to nine protons, typically found around 1.4-1.5 ppm.[9] The remaining protons of the bicyclic core will appear in the aliphatic region, with their chemical shifts and multiplicities providing clues to their connectivity.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the Boc carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).[10] The remaining signals correspond to the carbons of the cyclopenta[c]pyrrole core.

Hypothetical NMR Data Summary (in CDCl₃)
Atom(s)¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key 2D Correlations (COSY, HSQC, HMBC)
Boc-C(CH₃)₃ 1.46 (s, 9H)28.5HSQC to 1.46; HMBC to 80.1, 155.2
Boc-C(CH₃)₃ -80.1HMBC to 1.46
Boc-C=O -155.2HMBC to 1.46
H-5 ~2.90 (m, 1H)~55.0COSY to H-4, H-6; HSQC to 55.0; HMBC to C-3a, C-6a
H-1, H-3 ~3.20-3.50 (m, 4H)~50.0COSY to H-6a, H-3a; HSQC to 50.0; HMBC to C=O
H-3a, H-6a ~2.70 (m, 2H)~45.0COSY to H-1, H-3, H-4, H-6; HSQC to 45.0
H-4, H-6 ~1.50-1.90 (m, 4H)~30.0COSY to H-3a, H-5, H-6a; HSQC to 30.0
-NH₂ ~1.35 (br s, 2H)--

Note: This is illustrative, plausible data. Actual shifts may vary.

2D NMR: Connecting the Dots

1. COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. It is instrumental in tracing the proton connectivity around the fused rings.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.

3. HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework, for instance, by correlating the Boc protons to the Boc carbonyl carbon, and protons on the bicyclic core to quaternary carbons or carbons across the ring fusion.

G cluster_NMR NMR Elucidation Strategy H1 ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR (Carbon Signals) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Assign Protons HSQC->HMBC Assign Carbons NOESY NOESY (Spatial Proximity) HMBC->NOESY Confirm Connectivity Final_Structure Definitive Structure & Stereochemistry NOESY->Final_Structure

Caption: Workflow of 2D NMR experiments for structure determination.

NOESY/ROESY: Unveiling the cis-Stereochemistry

The definitive confirmation of the cis-ring fusion comes from a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY). An NOE is observed between protons that are close in space, regardless of their bonding connectivity. For the cis-isomer, the two bridgehead protons (H-3a and H-6a) are on the same face of the bicyclic system. Therefore, a distinct NOE cross-peak should be observed between them. In the trans-isomer, these protons would be on opposite faces and too far apart to generate a significant NOE. This single experiment provides the most compelling evidence for the assigned stereochemistry in solution.[11]

Part 3: X-ray Crystallography – The Gold Standard

If the compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule in the solid state.[12][13][14][15] This technique directly visualizes the atomic positions, bond lengths, and bond angles, offering unequivocal proof of both the connectivity and the relative stereochemistry. While often considered the ultimate confirmation, it is contingent on obtaining high-quality crystals, which is not always feasible.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Analysis: Infuse the sample directly or via a short liquid chromatography run. Acquire the full scan spectrum.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ and/or [M+Na]⁺ ions and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₂H₂₂N₂O₂.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment to map ¹H-¹H couplings.

    • HSQC: Acquire a phase-sensitive, gradient-selected HSQC experiment with multiplicity editing (if available) to correlate ¹H and ¹³C nuclei.

    • HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of ~8 Hz.

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY experiment with a mixing time of ~500-800 ms to detect through-space correlations, particularly between the bridgehead protons.

  • Data Processing: Process and analyze all spectra using appropriate NMR software to assign signals and confirm structural features.

Conclusion

The structural elucidation of this compound is a systematic process that builds a case from multiple, corroborating pieces of evidence. Mass spectrometry confirms the fundamental composition, while a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity and, crucially, defines the relative stereochemistry through NOE analysis. When possible, X-ray crystallography provides the final, incontrovertible proof. This rigorous, multi-faceted approach ensures the high fidelity of this critical building block, underpinning the reliability and reproducibility of its application in the synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 863600-81-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Targeted Protein Degradation

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, identified by its CAS number 863600-81-1, is a key synthetic building block in the rapidly evolving field of targeted protein degradation. Its rigid, bicyclic structure makes it an attractive component for the linker element in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this versatile amine, offering a technical resource for researchers in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal the secondary amine for further functionalization. The primary amine serves as a crucial attachment point for either the target protein ligand or the E3 ligase binder within the PROTAC architecture.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and computational models.

PropertyValueSource(s)
CAS Number 863600-81-1[2]
Molecular Formula C₁₂H₂₂N₂O₂[2]
Molecular Weight 226.32 g/mol [2]
IUPAC Name tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Physical Form Liquid
Purity Typically ≥97%N/A
Storage Conditions 4°C, protect from light
SMILES C(OC(C)(C)C)(=O)N1C[C@]2(--INVALID-LINK--(C--INVALID-LINK--C2)[H])[H]N/A
InChI Key DPYIUHWPQGIBSS-ILWJIGKKSA-N
Topological Polar Surface Area (TPSA) 55.6 ŲN/A
logP (calculated) 1.59N/A

Synthesis and Purification

Logical Synthesis Workflow

G start cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one precursor tert-butyl cis-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate start->precursor Step 1: Boc Protection final_product This compound (CAS 863600-81-1) precursor->final_product Step 2: Reductive Amination PROTAC cluster_0 PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker (contains CAS 863600-81-1) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

References

An In-depth Technical Guide to cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a key building block in contemporary medicinal chemistry. With the rise of targeted protein degradation, this molecule has gained prominence as a versatile linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document delves into its structural features, physicochemical parameters, and spectral characterization. Furthermore, it explores its chemical reactivity, stability, and established protocols for its application in amide bond formation, a crucial step in the assembly of PROTACs and other complex molecules. The insights provided herein are intended to empower researchers in drug discovery and development to effectively utilize this valuable synthetic intermediate.

Introduction: A Pivotal Scaffold in Modern Drug Discovery

The landscape of drug discovery is continuously evolving, with innovative modalities emerging to address previously intractable biological targets. One such groundbreaking approach is targeted protein degradation, facilitated by PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety plays a critical role in the efficacy of a PROTAC. This compound has emerged as a valuable component for constructing these linkers, offering a defined stereochemistry and a reactive primary amine for facile conjugation. This guide serves as a detailed resource on its fundamental properties and synthetic utility.

Physicochemical Properties

A thorough understanding of the physical properties of a synthetic building block is paramount for its effective handling, reaction setup, and purification. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂N₂O₂[1][2][3]
Molecular Weight 226.32 g/mol [2][3]
CAS Number 863600-81-1[1][2][3]
Physical State Liquid at room temperature[1][4]
Purity Typically ≥97%[3][4]
Storage 4°C, protect from light[1][5]

It is important to note that while several sources list the compound as a liquid, quantitative data such as boiling point and density are not consistently reported in publicly available literature. Researchers should refer to supplier-specific documentation for the most accurate information.

Spectral Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the fused ring system and the presence of multiple chiral centers. Key signals would include a singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, and a series of multiplets in the aliphatic region corresponding to the protons of the cyclopenta[c]pyrrole core. The chemical shifts and coupling constants of the protons on the bicyclic system would be crucial for confirming the cis stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the Boc group, as well as signals for the quaternary and methyl carbons of the Boc group. The remaining signals would correspond to the carbons of the hexahydro-cyclopenta[c]pyrrole framework.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretching: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹.

  • C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group.

  • C-N stretching: Bands in the fingerprint region that can be correlated with the C-N bonds.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 227.17. Common fragmentation pathways would likely involve the loss of the Boc group or fragments from the bicyclic core.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the Boc-protected secondary amine within the bicyclic system and the free primary amine.

Stability and Storage

The compound is generally stable under recommended storage conditions (4°C, protected from light).[1][5] The Boc protecting group is sensitive to strong acids, leading to its removal and the formation of the corresponding secondary amine.

Role as a PROTAC Linker

The primary application of this molecule is as a linker in the synthesis of PROTACs.[7] The primary amine serves as a nucleophilic handle for conjugation to an appropriate electrophilic partner, typically an activated carboxylic acid on a ligand for either the target protein or the E3 ligase.

Amide Bond Formation

The formation of an amide bond is the most common reaction involving the primary amine of this molecule. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol: General Procedure for Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Reactant_A cis-5-Amino-2-boc-hexahydro- cyclopenta[c]pyrrole Step4 Add Amine Component Reactant_A->Step4 Reactant_B Carboxylic Acid (R-COOH) Step1 Dissolve Carboxylic Acid in Solvent Reactant_B->Step1 Coupling_Reagent e.g., HATU, HOBt Step2 Add Coupling Reagent and Base Coupling_Reagent->Step2 Base e.g., DIPEA Base->Step2 Solvent e.g., DMF, DCM Solvent->Step1 Step1->Step2 Step3 Stir for Activation Step2->Step3 Step3->Step4 Step5 Monitor Reaction (e.g., TLC, LC-MS) Step4->Step5 Workup Aqueous Work-up Step5->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Amide Coupling Workflow

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid, forming a highly reactive species that readily undergoes nucleophilic attack by the amine.

  • Role of the Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is added to neutralize the acidic byproducts of the coupling reaction and to ensure the primary amine of the substrate is in its free, nucleophilic form.

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are typically chosen to dissolve the reactants and facilitate the reaction.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry, particularly for the synthesis of PROTACs. Its well-defined stereochemistry and the presence of a reactive primary amine, orthogonally protected with a Boc group on the secondary amine, make it an attractive component for linker synthesis. While detailed public data on some of its physical properties and spectral assignments are limited, this guide provides a solid foundation of its known characteristics and chemical reactivity. As the field of targeted protein degradation continues to expand, the importance and utility of such well-designed synthetic intermediates will undoubtedly grow.

References

Molecular weight of tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate

Introduction: The Strategic Value of a Bicyclic Scaffold

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of molecular scaffolds that provide precise three-dimensional arrangements of functional groups. Fused ring systems are particularly valuable as they offer conformational rigidity, enabling higher binding affinity and selectivity for biological targets. The pyrrole ring system, a common motif in natural products and synthetic drugs, serves as a cornerstone in the development of therapeutic agents with diverse activities, including antibacterial, antifungal, and anticancer properties.[1]

This guide focuses on a specific and highly valuable derivative of this class: tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate . This molecule is a chiral, bicyclic diamine derivative that has emerged as a critical building block in pharmaceutical research. Its rigid cyclopentane-pyrrolidine fused core, combined with strategically placed amino and carbamate functionalities, makes it an ideal intermediate for constructing complex molecules, particularly in the pursuit of novel modulators of inflammatory and neurological pathways.[2][3]

This document serves as a technical resource for researchers and drug development professionals, providing comprehensive data on its physicochemical properties, a detailed protocol for its analytical characterization, and an exploration of its applications, grounded in authoritative scientific literature.

Compound Identification and Physicochemical Properties

The precise identification and characterization of a chemical entity are foundational to its successful application in research and development. The structural and chemical properties of tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate are summarized below.

Key Chemical Data
ParameterValueSource(s)
IUPAC Name tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateN/A
Synonym(s) cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole[4][5]
CAS Number 863600-81-1 (for the (3aR,6aS) enantiomer, properties are identical)[4]
Molecular Formula C₁₂H₂₂N₂O₂[2][4][5][6]
Molecular Weight 226.32 g/mol [2][4][5][6]
Appearance Yellow liquid or wax[2]
Storage Conditions Store at 0-8 °C[2]
Structural Elucidation and Functional Group Analysis

The structure of tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate is defined by several key features:

  • Bicyclic Core: A cyclopentane ring fused to a pyrrolidine ring creates a rigid hexahydrocyclopenta[c]pyrrole scaffold. The cis fusion, dictated by the (3aS,6aR) stereochemistry, restricts the conformational flexibility of the molecule, which is a highly desirable trait for designing selective ligands.

  • Chirality: The molecule possesses two stereocenters at the bridgehead carbons (3a and 6a), defining its specific enantiomeric form. This stereochemical purity is critical for selective interaction with chiral biological targets like enzymes and receptors.

  • Primary Amine: The amino group at the C5 position is a key functional handle. It serves as a nucleophilic site or a basic center, allowing for a wide range of subsequent chemical modifications, such as amide bond formation, sulfonylation, or reductive amination to build out the molecular complexity.

  • Boc Protecting Group: The secondary amine of the pyrrolidine ring is protected as a tert-butoxycarbonyl (Boc) carbamate. This is a deliberate and crucial synthetic strategy. The Boc group prevents the pyrrolidine nitrogen from participating in unwanted side reactions and enhances the compound's solubility in common organic solvents, simplifying its handling and purification.[2]

Synthesis and Quality Control Workflow

Synthetic Strategy Overview

The synthesis of this class of compounds typically originates from precursors such as cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester.[5] A common and effective strategy involves the conversion of the ketone to the desired amine. One established method is the reduction of an intermediate azide or oxime. Another powerful technique is direct reductive amination. A related synthesis reported in the literature utilizes catalytic hydrogenation with palladium hydroxide on carbon to reduce a precursor, highlighting a standard method for introducing the amine functionality under controlled conditions.[7] The choice of method depends on the desired stereochemical outcome and the compatibility with other functional groups.

Experimental Protocol: Identity and Purity Assessment by LC-MS

To ensure the quality of tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate for use in synthesis, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the industry standard for confirming both the identity and purity of such intermediates.[8]

Objective: To confirm the molecular weight and assess the purity of the title compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution 1:100 with the same solvent mixture to a final concentration of 10 µg/mL for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase is ideal for retaining small, moderately polar molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ionization efficiency.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: 5% to 95% B

      • 4.0 - 5.0 min: Hold at 95% B

      • 5.0 - 5.1 min: 95% to 5% B

      • 5.1 - 6.0 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak symmetry.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The two amine groups are readily protonated.

    • Scan Range: m/z 50 - 500. This range comfortably includes the expected molecular ion.

    • Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. For a molecular weight of 226.32, the expected m/z is 227.33.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

  • Data Analysis (Self-Validation):

    • Identity Confirmation: Verify the presence of a major peak in the mass spectrum at m/z 227.3 ± 0.1.

    • Purity Assessment: Integrate the peak area of the analyte in the UV chromatogram (e.g., at 210 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For synthetic intermediates, a purity of ≥95% is typically required.[2]

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Validation prep1 Weigh Compound (1 mg) prep2 Dissolve in Solvent (1 mL) prep1->prep2 prep3 Dilute to 10 µg/mL prep2->prep3 hplc HPLC Separation (C18 Column, Gradient Elution) prep3->hplc ms MS Detection (ESI+, Scan m/z 50-500) hplc->ms Eluent data2 Assess Purity (UV Chromatogram >95%) hplc->data2 data1 Confirm Identity (Find [M+H]⁺ at m/z 227.3) ms->data1 result Qualified for Use data1->result data2->result

Caption: Workflow for the Quality Control analysis of the title compound by HPLC-MS.

Applications in Drug Discovery and Development

The primary value of tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate lies in its role as a versatile intermediate for synthesizing high-value pharmaceutical agents.

Core Scaffold for CCR2 Antagonists

A significant application of this scaffold is in the development of C-C chemokine receptor 2 (CCR2) antagonists.[3] CCR2 is a key receptor involved in monocyte and macrophage recruitment to sites of inflammation. Antagonizing this receptor is a promising therapeutic strategy for treating a range of inflammatory and autoimmune diseases, including atherosclerosis, multiple sclerosis, and type 2 diabetes.

A study published in Bioorganic & Medicinal Chemistry Letters detailed the discovery of potent CCR2 antagonists derived from a 5-aminooctahydrocyclopentapyrrole-3a-carboxamide scaffold.[3] The title compound is an ideal starting material for this scaffold. The primary amine at C5 can be readily acylated to form the requisite carboxamide, while the rigid bicyclic core provides the necessary conformational constraint to ensure high-affinity binding to the receptor.

Building Block for Neurological Drug Candidates

The rigid, diamine-like structure is also highly sought after for building molecules targeting the central nervous system (CNS).[2] The defined spatial orientation of the nitrogen atoms can mimic the pharmacophores of endogenous neurotransmitters, making it a valuable core for developing ligands for G-protein coupled receptors (GPCRs) or ion channels involved in neurological function. Its utility as an intermediate for compounds targeting neurological disorders has been specifically noted.[2]

Handling and Storage

As a key chemical intermediate, proper handling and storage are essential to maintain its integrity and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container at a refrigerated temperature of 0-8 °C.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air or moisture, especially given the presence of a primary amine.

  • Safety: While specific hazard data is not prominently available, it should be handled with standard laboratory precautions.[9] This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

Tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate is more than a simple chemical; it is an enabling tool for modern drug discovery. Its molecular weight of 226.32 g/mol and molecular formula C₁₂H₂₂N₂O₂ define a structure that offers a unique combination of rigidity, chirality, and versatile functionality. The Boc-protected pyrrolidine and the reactive primary amine provide a synthetic platform for developing sophisticated molecules with precisely controlled three-dimensional architecture. Its demonstrated role as a key intermediate in the synthesis of potent CCR2 antagonists underscores its importance to researchers and scientists dedicated to creating the next generation of therapeutics for inflammatory and neurological diseases.

References

The Role of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole in PROTAC Technology: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide

Abstract

Proteolysis-targeting chimera (PROTAC) technology has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins, including those previously considered "undruggable".[1][2] A PROTAC is a heterobifunctional molecule featuring two key ligands connected by a linker: one binds a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This guide provides a deep dive into the critical role of a specific, high-performance E3 ligase ligand, cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, in the context of recruiting the von Hippel-Lindau (VHL) E3 ligase. We will explore its structural advantages, its role in forming a productive ternary complex, and the rigorous experimental workflows required to validate its function in a PROTAC construct.

Foundational Principles: PROTACs and the VHL E3 Ligase

The PROTAC mechanism hijacks the cell's native ubiquitin-proteasome system (UPS).[5][6] An effective PROTAC acts as a molecular matchmaker, bringing a POI into close proximity with an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target molecule.[3][8]

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Ub Ubiquitin (from E2) POI->Ub Polyubiquitination E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 PROTAC->Ub Polyubiquitination E3->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of action for PROTAC-mediated protein degradation.

Among the 600+ E3 ligases in the human genome, the von Hippel-Lindau (VHL) protein is one of the most widely and successfully recruited for PROTAC development.[1][2][9] This is due to its broad tissue expression and the availability of potent, well-characterized small-molecule ligands.[2][10] VHL naturally acts as a substrate recognition subunit for the CRL2^VHL^ E3 ligase complex, which targets the hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions.[2][11] PROTACs effectively co-opt this natural process for neo-substrates.

The Ligand in Focus: this compound

The development of potent, non-peptidic VHL ligands was a critical breakthrough for the field.[6] Early ligands were based on the hydroxyproline (Hyp) core of the HIF-1α peptide. While effective, medicinal chemistry efforts have sought to improve upon this scaffold to enhance properties like binding affinity, metabolic stability, and synthetic tractability.

This compound (referred to hereafter as the cyclopentapyrrole ligand) is a key building block used in the synthesis of advanced VHL ligands. It serves as a rigid scaffold that, after further modification, effectively mimics the crucial interactions of the native HIF-1α peptide within the VHL binding pocket. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for controlled, regioselective attachment of linkers, while the primary amine provides a vector for building out the rest of the VHL-binding pharmacophore.

Causality Behind Its Efficacy: The structural rigidity and stereochemistry of the cyclopentapyrrole core are paramount. They pre-organize the key functional groups into an optimal conformation for binding to VHL, reducing the entropic penalty upon binding and leading to higher affinity. This rigid structure is an improvement over more flexible scaffolds, which can adopt multiple non-binding conformations in solution. This structural foundation is a key component of highly potent VHL ligands like VH032 and its derivatives, which are frequently used in PROTAC design.[12][13]

The Cornerstone of Efficacy: Ternary Complex Formation

A PROTAC's success is not solely dictated by its binary binding affinity to the POI or the E3 ligase. The critical determinant is its ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3).[3][14][15] The stability of this complex is often enhanced by favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as cooperativity .[16]

The cyclopentapyrrole-derived VHL ligand plays a central role here. Its orientation, dictated by the linker attachment point, influences how the POI is presented to the VHL surface. A well-designed PROTAC utilizing this ligand will facilitate de novo protein-protein contacts that stabilize the ternary complex, leading to efficient ubiquitination.[16] The first crystal structure of a PROTAC-mediated ternary complex (VHL:MZ1:BRD4) provided invaluable insight into these induced interactions.[17][18]

Ternary_Complex cluster_VHL VHL E3 Ligase cluster_PROTAC cluster_POI Protein of Interest (POI) VHL_Pocket Binding Pocket POI_Pocket Binding Pocket VHL_Pocket->POI_Pocket Cooperative Protein-Protein Interactions VHL_Ligand Cyclopentapyrrole-derived VHL Ligand VHL_Ligand->VHL_Pocket Binary Binding 1 Linker Linker VHL_Ligand->Linker POI_Ligand POI Ligand Linker->POI_Ligand POI_Ligand->POI_Pocket Binary Binding 2

Figure 2: The PROTAC induces a cooperative ternary complex, stabilized by de novo interactions.

Experimental Validation: A Self-Validating Protocol System

Validating a PROTAC built with the cyclopentapyrrole ligand requires a multi-step, rigorous workflow to confirm each stage of its mechanism of action.[3][19]

Step 1: Confirming Binary and Ternary Complex Binding

Before assessing degradation, it is crucial to confirm that the PROTAC can bind its intended partners and form the ternary complex.

Table 1: Comparison of Biophysical Techniques for Binding Analysis

TechniquePrincipleKey OutputsThroughputInsights Provided
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon mass binding to a sensor surface.[20]KD (affinity), kon/koff (kinetics)MediumGold standard for kinetics; crucial for measuring ternary complex half-life, which correlates with degradation.[21][22]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[21]KD (affinity), ΔH (enthalpy), n (stoichiometry)LowProvides full thermodynamic profile (ΔG, ΔH, ΔS) and cooperativity.[23][24]
NanoBRET™ Ternary Complex Assay Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged POI and a HaloTag®-E3 ligase in live cells.[3][15]EC50 (potency of complex formation)HighConfirms ternary complex formation in a physiological, live-cell context.[15]

Protocol: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

  • Objective: To determine the binding affinity (KD) of the PROTAC to VHL in the absence and presence of the target protein, thereby calculating the cooperativity factor (α).

  • Materials: Purified VHL protein complex (VCB), purified POI, PROTAC, ITC instrument, ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4).

  • Methodology:

    • Binary Titration (PROTAC into VHL): a. Fill the ITC cell with 10-20 µM VCB complex.[21] b. Load the injection syringe with the PROTAC at a 10-15x higher concentration. c. Perform a series of injections (e.g., 19 injections of 2 µL) and record the heat changes. d. Fit the binding isotherm to a one-site model to determine the binary KD (KDbinary).[21]

    • Ternary Titration (PROTAC into VHL + POI): a. Prepare a solution of VCB (10-20 µM) pre-saturated with the POI (e.g., 5-10x molar excess) in the ITC cell.[21] b. Load the injection syringe with the same PROTAC solution as in step 1b. c. Perform the identical titration as in step 1c. d. Fit the data to determine the ternary KD (KDternary).

    • Data Analysis & Trustworthiness: a. Calculate Cooperativity (α): α = KDbinary / KDternary. b. Interpretation:

      • α > 1 indicates positive cooperativity (ternary complex is more stable). This is a hallmark of a well-designed PROTAC.
      • α < 1 indicates negative cooperativity (complex is destabilized).
      • α = 1 indicates no cooperativity. c. Self-Validation: The experiment must include reverse titrations (e.g., VHL into PROTAC) and controls (titrating PROTAC into buffer) to ensure heat signals are due to specific binding.

Step 2: Quantifying Target Protein Degradation

The ultimate measure of a PROTAC's function is its ability to reduce cellular levels of the POI.[10]

Protocol: Western Blot for Target Degradation

  • Objective: To quantify the decrease in POI levels following PROTAC treatment and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • Methodology:

    • Cell Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[10]

    • Control Compounds (Trustworthiness): To prove the mechanism is VHL-dependent, include controls:

      • Competition: Co-treat with a high concentration of the free VHL ligand. This should rescue degradation.

      • Proteasome Inhibition: Co-treat with a proteasome inhibitor (e.g., MG132). This should prevent degradation and lead to an accumulation of the ubiquitinated POI.

    • Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay to ensure equal loading.

    • SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: a. Block the membrane (e.g., 5% milk in TBST). b. Incubate with a primary antibody specific to the POI. c. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin). d. Incubate with a secondary HRP-conjugated antibody.

    • Detection & Analysis: Detect bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize POI levels to the loading control and then to the vehicle control. Plot the normalized values against PROTAC concentration to calculate DC50 and Dmax.

Alternative High-Throughput Method: HiBiT Lytic Assay

For more rapid screening, CRISPR/Cas9 can be used to endogenously tag the POI with a small (11 amino acid) HiBiT peptide.[25][26] When cells are lysed in the presence of the LgBiT protein, a bright luminescent signal is produced. PROTAC-induced degradation of the HiBiT-tagged POI results in a loss of signal, which can be read on a plate reader, allowing for high-throughput determination of DC50 values.[27][28]

Western_Blot_Workflow cluster_wet_lab Wet Lab Protocol cluster_analysis Data Analysis A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Size Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Antibody Probing) D->E F 6. Chemiluminescent Detection E->F G 7. Image Capture & Band Densitometry F->G H 8. Normalization & Curve Fitting G->H I 9. Determine DC50 & Dmax H->I

Figure 3: Standardized workflow for quantifying protein degradation via Western Blot.

Conclusion and Future Outlook

The this compound scaffold is a cornerstone of modern VHL-recruiting PROTAC design. Its inherent structural properties facilitate high-affinity binding and provide a robust platform for creating PROTACs capable of inducing stable, cooperative ternary complexes. The continued evolution of VHL ligands, building upon scaffolds like this one, aims to further enhance properties such as oral bioavailability and tissue-specific E3 ligase engagement, paving the way for the next generation of targeted protein degraders.[9] As Senior Application Scientists, our role is to leverage these advanced chemical tools and validate their biological function through rigorous, multi-faceted, and self-validating experimental workflows.

References

The Architectural Advantage: A Technical Guide to the Discovery and Significance of Conformationally Restricted Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of drug discovery, the spatial arrangement of atoms dictates biological activity. This technical guide delves into the discovery and significance of conformationally restricted diamine scaffolds, a class of molecular frameworks that have proven instrumental in the development of potent and selective therapeutics. By pre-organizing key pharmacophoric elements—the two amine functionalities—into a defined three-dimensional orientation, these rigid scaffolds minimize the entropic penalty upon binding to a biological target, often leading to a significant enhancement in affinity and efficacy. This guide will navigate the foundational principles of conformational restriction, explore diverse and innovative synthetic strategies, and present a case study on a novel bicyclic azepane, illustrating the profound impact of these scaffolds on modern medicinal chemistry.

The Principle of Pre-organization: Why Rigidity Reigns

The interaction between a drug molecule and its biological target is a dynamic process governed by thermodynamics. A flexible molecule in solution exists as an ensemble of numerous conformations. For binding to occur, it must adopt a specific "bioactive" conformation that is complementary to the target's binding site. This process of "freezing" a single conformation from a multitude of possibilities is entropically unfavorable and exacts a thermodynamic cost, which can diminish the overall binding affinity.

Conformationally restricted scaffolds circumvent this entropic penalty.[1] By incorporating the diamine pharmacophore within a rigid cyclic, bicyclic, or spirocyclic framework, the molecule is "pre-organized" into a limited set of low-energy conformations, one of which ideally mimics the bioactive conformation.[1][2] This pre-organization leads to a more favorable change in entropy upon binding, which can translate into a substantial increase in potency.

The core advantage of this approach is illustrated in the conceptual workflow below:

G cluster_0 Flexible Diamine Approach cluster_1 Rigid Scaffold Approach a Flexible Diamine (Multiple Conformations) b High Entropic Penalty (Loss of Rotational Freedom) a->b Binding c Target Binding b->c f Target Binding c->f Results in Higher Affinity d Rigid Diamine Scaffold (Pre-organized Conformation) e Low Entropic Penalty d->e Binding e->f

Caption: Entropic advantage of rigid scaffolds in target binding.

A Universe of Scaffolds: From Bicycles to Spirocycles

The diversity of conformationally restricted diamine scaffolds is vast, offering medicinal chemists a rich toolbox to probe the chemical space around a biological target.[3] These scaffolds can be broadly categorized into bicyclic and spirocyclic systems, each with unique structural features and synthetic accessibility.

  • Bicyclic Diamines: These scaffolds, such as the tropane and azabicyclo[X.Y.Z]alkane systems, offer a high degree of rigidity and stereochemical control.[3] The fusion of two rings creates a well-defined three-dimensional structure that can precisely position the diamine functionalities and other substituents.

  • Spirocyclic Diamines: Characterized by two rings sharing a single carbon atom, spirocycles provide a distinct and highly three-dimensional topology.[4] This class of scaffolds has been increasingly explored in drug discovery to access novel chemical space and improve physicochemical properties.[4]

The choice of scaffold is a critical decision in the drug design process, often guided by the known structure of the target, existing structure-activity relationship (SAR) data, and synthetic feasibility. The goal is to select a scaffold that not only presents the diamine pharmacophore in the optimal orientation but also allows for the introduction of other functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6]

The Art of Synthesis: Crafting Chiral Scaffolds

The synthesis of conformationally restricted diamines, particularly in their enantiomerically pure forms, is a significant challenge that has spurred the development of innovative synthetic methodologies. Asymmetric synthesis is paramount, as the stereochemistry of the scaffold often dictates its biological activity.

Key Synthetic Strategies

Several powerful strategies are employed to construct these complex architectures:

  • Dearomatizing Intramolecular Diamination: This elegant approach utilizes a phenol derivative with a pendant urea to achieve a stereocontrolled synthesis of spirotricyclic systems containing a 1,2-diaminocyclohexane unit in a single, complexity-generating step.[7][8]

  • Beckmann and Schmidt Rearrangements: These classic name reactions are instrumental in the synthesis of bicyclic azepanes, allowing for ring expansion of cyclic ketones to form lactams, which can then be reduced to the corresponding diamines.[9]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the construction of various ring sizes, including those found in spirocyclic diamines.[4]

  • Intramolecular Heck Reactions: This palladium-catalyzed reaction enables the formation of complex bicyclic systems from appropriately functionalized precursors.

Exemplary Experimental Protocol: Synthesis of a Spirocyclic 1,2-Diamine Precursor

The following protocol is adapted from a reported synthesis of spirocyclic 1,2-diamines via dearomatizing intramolecular diamination of a phenol.[7][8][10]

Objective: To synthesize a spirotricyclic urea derivative as a precursor to a spirocyclic 1,2-diamine.

Materials:

  • (4-hydroxyphenylpropyl)urea (1.0 eq.)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq.)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Standard glassware and stirring equipment

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the (4-hydroxyphenylpropyl)urea in a 1:1 mixture of HFIP and DCM to a concentration of 0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Oxidant: Slowly add PIFA (1.1 eq.) to the cooled solution. The reaction mixture may change color.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring until the starting material is consumed (as monitored by thin-layer chromatography, typically 3-24 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired spirotricyclic product.

Causality of Experimental Choices:

  • PIFA as Oxidant: PIFA is a powerful hypervalent iodine reagent that effectively induces the oxidative dearomatization of the phenol ring, facilitating the subsequent intramolecular cyclization.

  • HFIP as Solvent: HFIP is a highly polar, non-nucleophilic solvent that promotes the dearomatization process and stabilizes the cationic intermediates formed during the reaction. The use of a co-solvent like DCM helps to maintain the solubility of the starting materials.

  • Low-Temperature Initiation: Starting the reaction at 0°C helps to control the initial exothermic reaction and improve the selectivity of the transformation.

Case Study: A Chiral Bicyclic Azepane with Potent Neuropharmacology

A recent exploration of novel chemical space led to the discovery of a chiral N-benzylated bicyclic azepane with potent inhibitory activity against monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as the sigma-1 (σ1) receptor.[9][11][12] This case study exemplifies the power of conformationally restricted diamine scaffolds in developing novel CNS agents.

Data Presentation: Comparative Binding Affinities

While a direct comparison of a flexible diamine and its rigid counterpart for the same target is not always available in a single study, the following table presents the binding affinities (IC50 or Ki) of various monoamine transporter inhibitors, including the bicyclic azepane, to illustrate the high potency achievable with rigid scaffolds.

Compound/Scaffold ClassTargetBinding Affinity (nM)Reference
(R,R)-1a (Bicyclic Azepane) DAT < 100 [9][12]
NET < 100 [9][12]
SERT > 1000[9][12]
Cocaine (Tropane Alkaloid) DAT 200
Methylphenidate DAT Potent Inhibitor[7]
GBR 12909 (Flexible Piperazine) DAT ~10[8]

This table is a compilation from multiple sources and is intended for illustrative purposes.

The data highlights that the rigid bicyclic azepane scaffold can achieve high affinity for DAT and NET, comparable to or exceeding that of other well-known inhibitors.[9][12]

Signaling Pathway Modulation

The bicyclic azepane's primary targets, DAT and NET, are crucial for regulating neurotransmitter levels in the synapse. By inhibiting these transporters, the azepane increases the extracellular concentrations of dopamine and norepinephrine, thereby modulating downstream signaling pathways involved in mood, cognition, and motor control.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) Azepane Bicyclic Azepane Azepane->DAT Inhibition SynapticCleft->DAT Reuptake D_Receptor Dopamine Receptor SynapticCleft->D_Receptor Signaling Downstream Signaling (e.g., cAMP pathway) D_Receptor->Signaling

Caption: Mechanism of action of the bicyclic azepane at the dopamine transporter (DAT).

Conclusion and Future Directions

Conformationally restricted diamine scaffolds represent a cornerstone of modern medicinal chemistry, providing a powerful strategy to enhance ligand-receptor interactions through the principle of pre-organization. The diverse array of available scaffolds, coupled with sophisticated synthetic methodologies, offers chemists unparalleled opportunities to design potent, selective, and drug-like molecules. The case study of the bicyclic azepane highlights the potential of exploring novel chemical space to identify new therapeutic agents for complex neurological disorders.

Future research in this area will likely focus on the development of novel, even more complex, three-dimensional scaffolds, the application of computational methods to guide scaffold selection and design, and the use of these scaffolds to tackle increasingly challenging biological targets, such as protein-protein interactions. The architectural advantage conferred by conformational restriction will undoubtedly continue to be a driving force in the discovery of the next generation of medicines.

References

Methodological & Application

A Practical Guide to the ¹H NMR Spectral Interpretation of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

The bicyclic diamine scaffold, specifically the hexahydro-cyclopenta[c]pyrrole core, is a privileged structure in modern medicinal chemistry, serving as a conformational restraint in various pharmacologically active agents. The cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 863600-81-1) is a key building block whose structural integrity must be verified unambiguously.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the primary analytical method for this purpose. This application note provides a comprehensive, in-depth guide to the interpretation of the ¹H NMR spectrum of this molecule. We will dissect the spectrum by explaining the underlying principles of chemical shift, spin-spin coupling, and integration as they apply to this specific rigid bicyclic system. This guide is intended for researchers, synthetic chemists, and drug development professionals who rely on precise structural characterization.

Foundational Principles in the Context of a Bicyclic Amine

Interpreting the ¹H NMR spectrum of a molecule like this compound requires moving beyond basic principles and considering the influence of its unique structural features. The rigid, fused-ring system and the presence of potent electron-withdrawing and -donating groups create a complex and informative spectrum.

  • Chemical Shift (δ) : The resonance position of a proton is dictated by its local electronic environment.[2] In this molecule, key influences include:

    • The Boc (tert-butyloxycarbonyl) Group : This protecting group has two distinct effects. The nine protons of the tert-butyl group are chemically equivalent and highly shielded, appearing as a strong, sharp singlet in a relatively clean upfield region of the spectrum (~1.4-1.5 ppm).[3][4] Conversely, the carbamate's carbonyl group is electron-withdrawing, which deshields (shifts downfield) the protons on the carbons alpha to the protected nitrogen.[3]

    • Ring Strain and Conformation : Unlike simple alkanes, the fused five-membered rings are conformationally restricted. This fixed geometry means protons that might be equivalent in a flexible system become diastereotopic (chemically non-equivalent). Their chemical shifts are influenced by the anisotropy of C-C and C-N bonds and through-space effects from other parts of the molecule.[5][6]

    • Amine Group (-NH₂) : The primary amine group is electron-donating, which generally shields adjacent protons. The chemical shift of the amine protons themselves can vary widely (typically 1-5 ppm) and often appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water.[7]

  • Spin-Spin Coupling (J-coupling) : This phenomenon, which splits a single resonance into a multiplet, provides direct evidence of through-bond connectivity.[8]

    • The n+1 Rule : A signal for a proton (or a set of equivalent protons) is split into n+1 lines, where n is the number of equivalent neighboring protons.[9]

    • Coupling Constants (J) : The distance between the lines of a multiplet, measured in Hertz (Hz), is the coupling constant. Its magnitude is independent of the spectrometer's magnetic field strength and provides crucial stereochemical information.[10] In rigid systems like this, the dihedral angle between two coupled protons strongly dictates the ³J (three-bond) coupling value, a relationship described by the Karplus equation.[11] For instance, typical ³J values for cis protons on a five-membered ring are in the range of 6-15 Hz.[10]

  • Integration : The area under each signal is directly proportional to the number of protons it represents.[12] This is a fundamental tool for confirming the presence of expected proton groups (e.g., the 9H of the Boc group, the 2H of the amine, etc.).

Experimental Protocol: Acquiring a High-Quality Spectrum

A clean, well-resolved spectrum is a prerequisite for accurate interpretation. The following protocol outlines the best practices for sample preparation.

Protocol: NMR Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.[13][14]

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[15] For compounds with labile protons like amines, DMSO-d₆ can be useful as it slows down proton exchange. This protocol assumes the use of CDCl₃.

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration (Critical Step) : To remove any microscopic solid particles that can degrade spectral quality (causing broad lines), filter the solution into a clean NMR tube.[16] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[16] Do not use cotton wool, as solvents can leach impurities from it.

  • Tube Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

  • Data Acquisition : Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Ensure standard acquisition parameters are used and that the spectrum is correctly referenced, typically to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[17]

Detailed ¹H NMR Spectral Interpretation

To systematically interpret the spectrum, we first must identify all unique protons in the molecule. Due to the molecule's Cₛ symmetry plane, several pairs of protons are chemically equivalent.

Molecular Structure and Proton Labeling

The diagram below illustrates the structure with a logical proton numbering scheme, which will be used for all subsequent assignments.

Caption: Labeled structure of this compound.

Predicted Spectral Analysis

The ¹H NMR spectrum can be divided into distinct regions. We will analyze each, predicting the chemical shift, integration, and multiplicity for each proton set.

Proton Label(s)IntegrationPredicted δ (ppm)Predicted MultiplicityRationale & Coupling
H-Boc 9H~ 1.45Singlet (s)Nine equivalent methyl protons of the tert-butyl group with no adjacent protons. A key diagnostic peak.[3][18]
H-NH₂ 2H1.0 - 3.0Broad Singlet (br s)Labile protons of the primary amine; signal is often broad due to chemical exchange and quadrupolar coupling.[7]
H-4, H-6 4H1.5 - 2.2Multiplet (m)These are complex, overlapping signals from the cyclopentane and pyrrolidine methylene protons. They are diastereotopic and couple to multiple neighbors.
H-5 1H2.8 - 3.2Multiplet (m)Methine proton alpha to the -NH₂ group. Deshielded relative to other CH protons. Coupled to H-4 and H-6 protons.
H-1, H-3 4H3.1 - 3.6Multiplet (m)Methylene protons alpha to the Boc-protected nitrogen. Significantly deshielded by the electron-withdrawing carbamate group.[3]
H-3a, H-6a 2H2.4 - 2.8Multiplet (m)Bridgehead methine protons. Their chemical environment is unique. They couple to protons on both fused rings.
Detailed Peak Assignment and Rationale
  • The Boc Group Signal (δ ≈ 1.45 ppm) : The most easily identifiable signal is an intense, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. Its integration value of 9H confirms the successful installation of the Boc protecting group.[19]

  • The Amine Protons (δ ≈ 1.0 - 3.0 ppm) : The two protons of the primary amine typically appear as a broad singlet. The exact chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.[3] A D₂O exchange experiment can be performed to confirm this assignment; upon adding a drop of D₂O, the -NH₂ signal will disappear as the protons are replaced by deuterium.

  • The Pyrrolidine Ring Protons (H-1, H-3, H-3a, H-6a) :

    • H-1 and H-3 (δ ≈ 3.1 - 3.6 ppm) : These four protons belong to the two methylene groups adjacent to the carbamate nitrogen. Due to the electron-withdrawing effect of the Boc group, they are shifted significantly downfield compared to the other aliphatic protons.[3] Because of the ring's puckering, the axial and equatorial protons on each carbon are diastereotopic, leading to complex splitting patterns (likely complex multiplets or doublets of doublets).

    • H-3a and H-6a (δ ≈ 2.4 - 2.8 ppm) : These two bridgehead protons are equivalent due to the molecule's symmetry. They are coupled to protons on both the pyrrolidine and cyclopentane rings (H-1/H-3 and H-4/H-6), resulting in a complex multiplet.

  • The Cyclopentane Ring Protons (H-4, H-5, H-6) :

    • H-5 (δ ≈ 2.8 - 3.2 ppm) : This methine proton is directly attached to the carbon bearing the amino group. The electronegativity of the nitrogen deshields it, shifting it downfield. It will be split by the four adjacent methylene protons (two at C4 and two at C6), resulting in a complex multiplet.

    • H-4 and H-6 (δ ≈ 1.5 - 2.2 ppm) : These four methylene protons are in the most shielded region of the carbon framework. They will show complex, overlapping multiplets due to geminal coupling (coupling between protons on the same carbon) and vicinal coupling to H-5 and the bridgehead protons (H-3a, H-6a).

Visualizing Connectivity: A J-Coupling Diagram

To better understand the spectral complexity, a diagram showing the major proton-proton coupling interactions is invaluable. This helps to rationalize the observed splitting patterns.

Caption: Key ³J (through three bonds) coupling relationships in the molecule.

Advanced Analysis and Troubleshooting

  • Peak Overlap : In the aliphatic region (1.5 - 3.6 ppm), significant peak overlap is expected. This can make direct interpretation of multiplicities challenging.

  • 2D NMR Spectroscopy : For unambiguous assignment, two-dimensional (2D) NMR experiments are highly recommended.

    • COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, showing cross-peaks between J-coupled partners. It would be instrumental in tracing the connectivity around the rings.[20]

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of proton signals to specific CH, CH₂, or CH₃ groups.

  • Solvent Effects : Recording the spectrum in a different solvent, like DMSO-d₆ or MeOD-d₄, can change the chemical shifts of protons, sometimes resolving overlapping signals. This is particularly effective for N-H protons, which become sharper and more distinct in DMSO-d₆.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with the identification of the highly diagnostic Boc group signal, followed by a careful analysis of the deshielded protons adjacent to the nitrogen atoms, allows for a confident interpretation. While the complexity of the aliphatic region arises from the rigid, non-planar structure, it also provides a unique fingerprint for the molecule. For absolute structural confirmation, especially for stereochemical details, the use of 2D NMR techniques is the industry standard. This guide provides the foundational framework for chemists to confidently analyze this important synthetic building block.

References

Amide Coupling of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. However, coupling sterically hindered or structurally complex amines presents significant challenges, often leading to low yields and side product formation.[1] This guide provides a detailed examination and optimized protocols for the amide coupling of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a valuable bicyclic building block frequently utilized in the synthesis of novel therapeutics, including PROTACs.[2] We will explore the rationale behind reagent selection for hindered substrates, present robust experimental protocols, and offer troubleshooting strategies to overcome common hurdles in amide synthesis.

Introduction: The Challenge of Hindered Amines

This compound is a conformationally constrained secondary amine. Its rigid bicyclic structure imposes significant steric hindrance around the nucleophilic nitrogen atom, which can dramatically slow the rate of amide bond formation.[1][3] Standard coupling conditions that work efficiently for simple primary amines often fail or provide unsatisfactory results with such substrates.[4]

The primary challenges include:

  • Slow Reaction Kinetics: The bulky nature of the amine impedes its approach to the activated carboxylic acid intermediate, requiring more reactive coupling agents or harsher conditions.[3]

  • Competing Side Reactions: Incomplete or slow coupling can allow side reactions to become prominent, such as the hydrolysis of the activated ester by trace amounts of water.[1]

  • Reagent Decomposition: The extended reaction times often required can lead to the degradation of less stable coupling reagents.

Therefore, a successful protocol hinges on the careful selection of a coupling reagent and reaction conditions specifically suited for overcoming these steric barriers.[5]

Mechanism & Reagent Selection Strategy

The fundamental principle of amide coupling involves the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[6] The choice of activating agent is the most critical parameter for success.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Base Base (e.g., DIPEA) RCOOH->Base Deprotonation ActiveEster Highly Reactive Intermediate (OAt-Active Ester) RCOOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Activation Amine Hindered Amine (cis-5-Amino-2-boc...) ActiveEster->Amine Nucleophilic Attack Byproducts Byproducts (e.g., Tetramethylurea, HOBt) ActiveEster->Byproducts Amide Target Amide Product Amine->Amide

Figure 1. Generalized workflow for amide coupling. The process involves carboxylic acid activation followed by nucleophilic attack from the amine.

For sterically demanding substrates like this compound, uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides (e.g., EDC, DCC).[7] These reagents form highly reactive activated esters that can overcome the energy barrier imposed by steric hindrance.[8]

Reagent ClassExample(s)Mechanism HighlightsSuitability for Hindered Amines
Uronium/Aminium HATU, HBTU Forms a highly reactive OAt- or OBt-active ester. The presence of the azabenzotriazole (HOAt) moiety in HATU accelerates coupling and suppresses racemization.[8][9]Excellent. HATU is often the reagent of choice due to its high reactivity and fast kinetics.[10]
Phosphonium PyBOP, PyAOP Forms a phosphonium-activated intermediate. Does not react with the free amino group, which can be an advantage.[7][11]Very Good. Effective for challenging couplings, including the formation of cyclic peptides.[11]
Carbodiimide EDC, DCC Forms an O-acylisourea intermediate. Often requires an additive like HOBt or OxymaPure to increase efficiency and suppress side reactions.[1][10]Moderate to Poor. Generally less effective for sterically hindered substrates; can lead to low yields or require forcing conditions.[5]
Anhydride T3P® Forms a mixed anhydride intermediate. Byproducts are water-soluble, simplifying purification.[12][13]Good. A strong alternative, particularly in large-scale synthesis, due to mild conditions and easy workup.[13][14]

Recommendation: For the coupling of this compound, HATU is the recommended starting reagent due to its superior reactivity and proven track record with difficult couplings.[8] Propylphosphonic anhydride (T3P®) serves as an excellent alternative, especially if byproduct removal is a concern.[13]

Optimized Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents are for research use only.

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is designed for a typical small-scale (e.g., 0.5 mmol) reaction. Reagents should be scaled proportionally.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Acid Activation:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add HATU (1.2 eq) to the solution.

    • Add DIPEA (3.0 eq) to the mixture.

    • Stir the solution at room temperature (20-25°C) for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester.[1]

  • Amine Coupling:

    • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated acid mixture.

    • Stir the reaction at room temperature. Monitor its progress periodically by TLC or LC-MS (e.g., at 1, 4, and 16 hours). Reactions with hindered amines can be slow and may require overnight stirring.[1]

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure amide.

Protocol 2: T3P®-Mediated Amide Coupling (Alternative)

This protocol offers an alternative with a simpler, water-based workup to remove reagent byproducts.[13]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • Propylphosphonic anhydride (T3P®) (50% solution in EtOAc or DMF is common) (1.5 eq)

  • Pyridine or DIPEA (3.0 - 4.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • 0.5 M Aqueous HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

    • Dissolve the solids in anhydrous EtOAc.

    • Add the base (Pyridine or DIPEA, 3.0 eq). Cool the mixture to 0°C in an ice bath.

    • Slowly add the T3P® solution (1.5 eq) to the cooled mixture. A mild exotherm may be observed.[14]

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding water or 0.5 M aqueous HCl.[14]

    • Transfer the mixture to a separatory funnel and dilute with additional EtOAc.

    • Wash the organic layer sequentially with 0.5 M HCl (if DIPEA was used), saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are water-soluble and will be removed during these aqueous washes.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Guide

Low or no yield is a common issue when working with challenging substrates.[1] The following table outlines potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Product Formation 1. Incomplete acid activation.[1]2. Amine is non-nucleophilic (protonated).3. Steric hindrance is too great for the chosen conditions.[1]4. Reagents (especially HATU) have degraded due to moisture.1. Increase pre-activation time or add slightly more coupling reagent (e.g., 1.5 eq).2. Ensure sufficient base (2-3 eq of DIPEA) is used to neutralize any HCl salts and deprotonate the carboxylic acid.[8]3. Switch to a more powerful protocol (e.g., convert acid to acyl fluoride).[4][15][16]4. Use fresh, anhydrous solvents and reagents. Store HATU in a desiccator.[17]
Reaction Stalls The activated ester is formed (seen on LC-MS) but does not react with the amine.1. Gently heat the reaction (e.g., to 40-50°C) to provide additional energy to overcome the steric barrier. Monitor for decomposition.2. Allow the reaction to run for a longer period (24-48 hours).3. Consider a different solvent; sometimes a switch from DCM to DMF (or vice versa) can improve solubility and reaction rates.
Side Products Observed 1. Racemization of an adjacent chiral center on the carboxylic acid.2. Hydrolysis of the activated ester.1. Use HATU, which is known to suppress racemization.[8] Run the reaction at a lower temperature (0°C to RT).[1]2. Ensure all glassware is oven-dried and all reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere.

Conclusion

The successful amide coupling of sterically hindered amines like this compound is highly dependent on the strategic selection of a potent coupling reagent. Uronium salts, particularly HATU, provide a robust and highly effective method for achieving high yields by generating a highly reactive intermediate capable of overcoming significant steric barriers. The provided protocols offer validated starting points for researchers, and the troubleshooting guide serves as a practical resource for optimizing this critical transformation in the synthesis of complex molecules.

References

Experimental procedure for incorporating linkers into PROTAC molecules

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Alchemist's Guide to PROTACs: A Detailed Experimental Procedure for Linker Incorporation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three essential elements: a ligand to engage the POI (the "warhead"), a ligand to recruit an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects these two moieties.[4][5][6] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's biological activity, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[2][6][7] This guide provides an in-depth exploration of the "linkerology" of PROTACs, detailing the strategic considerations for linker design and providing robust, step-by-step protocols for their chemical incorporation.

The Central Role of the Linker in PROTAC Efficacy

The primary function of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin to the target, marking it for proteasomal degradation.[5][6][8] The linker orchestrates this interaction. Its length, chemical composition, and attachment points dictate the geometry and stability of the resulting ternary complex.[2][9][10]

  • Too short , and the linker may cause steric clashes, preventing the simultaneous binding of both proteins.[5][10][11]

  • Too long , and it may lead to an overly flexible and unstable complex, failing to achieve efficient ubiquitination.[10][11]

Therefore, the rational design and empirical optimization of the linker are paramount to developing potent and selective degraders.[7][11]

PROTAC Mechanism of Action

The catalytic cycle of a PROTAC begins with the formation of the key ternary complex, which induces polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule.[5][6][12]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 p1 PROTAC ternary Ternary Complex (POI-PROTAC-E3) p1->ternary Binds POI & E3 poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary ub Ubiquitin Transfer (Polyubiquitination) ternary->ub Induces degradation 26S Proteasome Degradation ub->degradation Marks for degradation->p1 Releases PROTAC (Catalytic Cycle) degradation->poi Releases Amino Acids

Diagram 1: The catalytic cycle of PROTAC-mediated protein degradation.

Principles of Linker Design

The optimization of a PROTAC linker is a complex, multi-parameter process. Historically guided by empirical screening, design principles are increasingly informed by structural and computational biology.[4][7] Key considerations include:

ParameterDescriptionRationale & Key Considerations
Length The physical distance the linker spans between the two ligands. Typically measured in the number of atoms.A critical parameter that must be empirically optimized for each POI-E3 ligase pair.[5][13] The optimal length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as "positive cooperativity".[6]
Composition The chemical makeup of the linker chain. The most common motifs are polyethylene glycol (PEG) and alkyl chains.[4][]PEG Linkers: Impart hydrophilicity, which can improve the solubility and permeability of large PROTAC molecules.[2][8] Alkyl Chains: Provide more rigidity and hydrophobicity.[10] The choice of composition directly impacts drug-like properties.
Flexibility/Rigidity The degree of conformational freedom within the linker.Flexible Linkers (PEG/Alkyl): Allow the PROTAC to adopt various conformations to achieve a productive ternary complex.[5] Rigid Linkers (e.g., containing piperazine, alkynes): Can pre-organize the ligands, potentially improving potency and selectivity, but are less adaptable.[5][10]
Attachment Points The specific atoms on the warhead and anchor ligands where the linker is connected, also known as "exit vectors".The linker must be attached at a position that does not disrupt the essential binding interactions of the ligands with their respective proteins.[5][6] Ideal sites are typically solvent-exposed regions of the bound ligands.[6][9] Altering the exit vector can dramatically impact degradation efficiency.[9]

Experimental Protocols: Synthesizing and Incorporating Linkers

The synthesis of a PROTAC is a modular process. Typically, the warhead and anchor ligands are synthesized or acquired, each bearing a functional handle (e.g., an amine, carboxylic acid, azide, or alkyne). The linker is then incorporated using robust and high-yield chemical reactions. Two of the most prevalent and reliable strategies are amide bond formation and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[15][16]

Workflow for PROTAC Assembly

The general strategy involves a convergent synthesis where the two halves of the molecule are prepared separately and then joined in a final coupling step.

Diagram 2: Convergent synthesis workflow for PROTAC assembly.
Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component to an amine-functionalized component. This is a robust and widely used method in PROTAC synthesis.[16]

Materials:

  • Component A (with terminal carboxylic acid, 1.0 eq)

  • Component B (with terminal amine, 1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Activation of Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Component A in anhydrous DMF (to a concentration of approx. 0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear. This step forms the active ester intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve Component B (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of Component B to the activated Component A mixture dropwise at room temperature.

    • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Component A) is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to yield the final amide-linked PROTAC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry provides a highly efficient, bioorthogonal, and modular approach to PROTAC synthesis, forming a stable triazole ring as part of the linker.[15][17][] This method is ideal for rapidly creating libraries of PROTACs for optimization.[4][]

Materials:

  • Component A (with terminal alkyne, 1.0 eq)

  • Component B (with terminal azide, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system (e.g., 1:1 mixture of t-BuOH/H₂O or DMF)

  • Standard glassware, magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a single flask, dissolve the alkyne-functionalized Component A (1.0 eq) and the azide-functionalized Component B (1.0 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Initiation of "Click" Reaction:

    • Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.3 M).

    • Add the sodium ascorbate solution (to give a final concentration of 0.3 eq) to the reaction mixture first, followed by the CuSO₄·5H₂O solution (to give a final concentration of 0.1 eq). The in-situ reduction of Cu(II) to the catalytic Cu(I) species will occur.[15]

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress by LC-MS, looking for the disappearance of starting materials and the appearance of the product with the expected mass (Mass A + Mass B).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude triazole-linked PROTAC using flash column chromatography or preparative HPLC. The clean nature of click reactions often simplifies purification.[16]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC molecule. A combination of techniques is required for a comprehensive assessment.[20]

Analytical TechniquePurposeTypical Observations & Data
RP-HPLC Purity AssessmentA single major peak indicates high purity. The percentage purity is calculated from the peak area relative to the total area of all peaks.[21]
LC-MS Identity ConfirmationThe mass spectrometer detects the molecular weight of the main HPLC peak. This should match the theoretical mass of the PROTAC molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[21]
NMR Spectroscopy Structural Elucidation¹H and ¹³C NMR spectra provide detailed information about the chemical structure, confirming that the linker has been successfully conjugated at the correct positions and that the overall structure is intact.[21] 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignment.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, directly governing the molecule's ability to induce target protein degradation. The choice of linker length, composition, and attachment points must be carefully optimized to facilitate productive ternary complex formation. By employing robust and versatile synthetic strategies, such as amide bond formation and click chemistry, researchers can efficiently assemble and test diverse PROTAC molecules. The detailed protocols and analytical methodologies presented in this guide provide a solid framework for the successful incorporation of linkers, accelerating the development of next-generation targeted protein degraders.

References

Application Note & Protocols: Procurement and Quality Assessment of High-Purity cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the strategic procurement, in-house quality validation, and proper handling of high-purity cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS No: 863600-81-1). As a conformationally restricted bicyclic diamine, this building block is increasingly valuable in medicinal chemistry for creating ligands with high affinity and selectivity. Ensuring its chemical and stereochemical integrity is a paramount prerequisite for reproducible synthetic outcomes and the generation of reliable biological data. This document outlines detailed protocols and expert insights to mitigate risks associated with reagent quality throughout the research and development lifecycle.

Introduction: The Strategic Value of Conformationally Restricted Scaffolds

This compound is a versatile synthetic intermediate featuring a fused bicyclic system. The rigid pyrrolidine-cyclopentane core reduces conformational flexibility compared to linear amines. This structural constraint is highly desirable in drug design, as it pre-organizes the molecule into a specific three-dimensional shape, potentially leading to a lower entropic penalty upon binding to a biological target. This can translate into enhanced potency and selectivity.[1]

The molecule's utility is further enhanced by its orthogonal protecting group strategy:

  • Boc-Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group offers robust protection under a wide range of reaction conditions but can be removed cleanly under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

  • Free Primary Amine: This nucleophilic center serves as a key handle for introducing diversity elements, pharmacophores, or linkers for advanced modalities like Proteolysis Targeting Chimeras (PROTACs).[4]

Given its foundational role, sourcing this reagent at the highest possible purity is not merely a matter of procurement but a critical step in risk management for any drug discovery program.

Sourcing and Vendor Qualification

The quality of a critical reagent is only as reliable as the supplier. A multi-step vendor qualification process is essential to ensure batch-to-batch consistency and supply chain reliability.

Vendor_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Final Selection A Identify Potential Suppliers (e.g., AChemBlock, Fluorochem, Sigma-Aldrich) B Request Technical Data Package: - Representative CoA - Purity Specification Sheet - Safety Data Sheet (SDS) A->B C Procure Samples from Top 2-3 Candidates B->C D Perform In-House QC Analysis (See Section 3 Protocols) C->D E Compare In-House Data vs. Vendor CoA - Purity (HPLC/UPLC) - Identity (NMR, MS) - Impurity Profile D->E F Assess Logistics & Support: - Lead Times - Scalability - Technical Support Responsiveness E->F G Approve and Onboard Vendor F->G

Caption: A structured workflow for qualifying suppliers of critical chemical reagents.

In-House Quality Control & Validation Protocols

Independent verification of identity, purity, and stereochemistry upon receipt of each new batch is a mandatory practice in regulated and high-quality research environments.

Table 1: Key Analytical Specifications

Parameter Method Typical Specification Rationale
Identity ¹H & ¹³C NMR, HRMS Consistent with structure Confirms the correct molecule has been received.
Purity RP-HPLC/UPLC (UV 210 nm) ≥97% Ensures that the reagent is suitable for sensitive downstream reactions.[5][6]
Water Content Karl Fischer Titration ≤0.5% Water can interfere with moisture-sensitive reactions.

| Residual Solvents | Headspace GC-MS | Per ICH Guidelines | Ensures no reactive or problematic solvents from purification remain. |

Protocol 1: Identity Confirmation via NMR and Mass Spectrometry

A. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the material and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: On a ≥400 MHz spectrometer, acquire a standard proton spectrum. Key expected signals include a large singlet around 1.4 ppm (9H, Boc group) and a complex series of multiplets in the aliphatic region for the bicyclic core protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Confirm the presence of the expected number of carbon signals, including the Boc carbonyl (~155 ppm) and quaternary carbons (~80 ppm).

  • Data Analysis: Compare the acquired spectra against a reference standard or literature data to confirm structural identity and the absence of significant impurities.

B. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

  • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺. For C₁₂H₂₂N₂O₂, the expected exact mass is 227.1754, which should be observed within a 5 ppm mass accuracy window.[4]

Protocol 2: Purity Determination via Reverse-Phase HPLC

This protocol provides a quantitative measure of the main component relative to any impurities.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a sample at ~0.5 mg/mL in a 1:1 mixture of Mobile Phase A and B.

  • Analysis: Inject 5 µL. Calculate purity by the area percent method, where % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Storage and Handling Best Practices

Amines, particularly primary amines, are susceptible to degradation. Proper storage is crucial to maintain the integrity of the material over time.

  • Temperature: Store in a refrigerator at 2-8°C.[7] Some suppliers recommend room temperature, but refrigerated storage is a more conservative approach to minimize degradation.[6][8]

  • Atmosphere: Amines can react with atmospheric CO₂ to form carbamate salts. For long-term storage, it is best practice to store the material under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[9]

  • Moisture and Light: Store in a dry environment and protect from light, as amines can be prone to oxidation, which is often accelerated by light.[7][9] Use amber glass vials or wrap containers in foil.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[10]

Application Example: Synthesis of a PROTAC Linker Intermediate

A common use for this building block is in the synthesis of PROTACs, where the primary amine is functionalized. The following workflow illustrates a typical acylation reaction.

Synthetic_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_downstream Workup & Purification A cis-5-Amino-2-boc-hexahydro- cyclopenta[c]pyrrole (High Purity) C Amide Bond Formation Solvent: DCM or DMF Base: DIPEA or Et3N A->C B Activated Carboxylic Acid (e.g., Acid Chloride or HATU/Base activated) B->C D Aqueous Workup (e.g., wash with NaHCO3, brine) C->D E Purification (e.g., Flash Chromatography) D->E F Characterization & QC of Final Product E->F

Caption: General workflow for an amide coupling reaction using the title compound.

The success of this reaction is directly dependent on the purity of the starting amine. Nucleophilic impurities could compete in the reaction, leading to difficult-to-separate byproducts and reduced yield of the desired product.

References

Application Note: Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chiral pyrrolidine scaffold is a privileged structural motif, central to a vast array of pharmaceuticals, natural products, and chiral catalysts.[1][2] Its prevalence in FDA-approved drugs underscores the critical need for efficient and stereocontrolled synthetic methods.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the asymmetric synthesis of chiral pyrrolidine derivatives. We move beyond simple procedural lists to explain the mechanistic rationale behind key transformations, offering field-proven insights into organocatalysis, transition-metal catalysis, and biocatalysis. Detailed protocols, comparative data, and workflow diagrams are provided to serve as a practical resource for laboratory application.

The Ascendancy of Organocatalysis: Proline and its Progeny

The advent of modern asymmetric organocatalysis can be traced back to the rediscovery of L-proline's remarkable ability to catalyze asymmetric reactions.[3][4] This small, naturally occurring amino acid provided a metal-free, environmentally benign, and highly effective tool for creating chiral molecules, fundamentally changing the landscape of asymmetric synthesis.

Mechanistic Rationale: The Enamine Catalytic Cycle

The efficacy of proline and its derivatives lies in their dual-functionality.[3][5] The secondary amine of the pyrrolidine ring reacts with a donor ketone or aldehyde to form a chiral enamine intermediate. Simultaneously, the carboxylic acid moiety acts as a Brønsted acid, activating the acceptor electrophile through hydrogen bonding and directing its approach to one specific face of the enamine, thereby ensuring high stereocontrol.[3][5] This elegant mechanism, depicted below, is the cornerstone of numerous asymmetric transformations.

Proline Catalytic Cycle cluster_cycle Enamine Catalytic Cycle A Proline Catalyst + Ketone B Chiral Enamine Intermediate A->B - H₂O C Transition State (H-Bonding) B->C + Aldehyde (Electrophile) D Iminium Ion C->D C-C Bond Formation E Chiral Product Release D->E + H₂O (Hydrolysis) E->A Catalyst Regeneration

Caption: Proline-catalyzed asymmetric aldol reaction via an enamine intermediate.

Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the classic reaction between cyclohexanone and p-nitrobenzaldehyde, a benchmark for evaluating organocatalyst performance.

Materials:

  • Cyclohexanone (1.2 mmol, 1.0 eq)

  • p-Nitrobenzaldehyde (0.4 mmol, 0.33 eq)

  • (S)-Proline (0.04 mmol, 10 mol%)

  • Acetic Acid (0.04 mmol, 10 mol%) - Optional but often improves dr[3]

  • Solvent (e.g., DMSO or DMF), 1.0 mL

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous solution of NH₄Cl

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (4.6 mg, 0.04 mmol) and p-nitrobenzaldehyde (60.4 mg, 0.4 mmol).

  • Solvent and Reactant Addition: Add 1.0 mL of DMSO. Stir the mixture at room temperature until the solids dissolve. Add cyclohexanone (124 µL, 1.2 mmol). If using an additive, add acetic acid (2.3 µL, 0.04 mmol).

    • Causality Note: DMSO is an excellent solvent for this reaction due to its ability to dissolve all components and facilitate the ionic transition state. The excess of the ketone donor (cyclohexanone) drives the reaction equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 15 °C or room temperature).[3] Monitor the progress by Thin Layer Chromatography (TLC) until the p-nitrobenzaldehyde is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient). Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral stationary phase HPLC.

Performance of Pyrrolidine-Based Organocatalysts

The seminal work with proline has inspired the development of numerous derivatives with enhanced activity and selectivity.[1] Diarylprolinol silyl ethers, for instance, are highly effective for asymmetric functionalization of aldehydes.[3][4]

Catalyst TypeLoading (mol%)AdditiveYield (%)dr (anti/syn)ee (% anti)
(S)-Proline10Acetic Acid~95>20:196
Diarylprolinol Silyl Ether5None>9999:1>99
Prolinamide-Thiourea10None92>20:198
Data is representative and compiled from various sources for the reaction of cyclohexanone with aromatic aldehydes.[1][3]

Transition-Metal Catalysis: Stereocontrolled Cycloadditions

Transition-metal catalysis offers powerful strategies for constructing complex molecular architectures. For pyrrolidine synthesis, the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is exceptionally potent, enabling the rapid assembly of polysubstituted pyrrolidines with up to four contiguous stereocenters in a single step.[6][7]

Mechanistic Rationale: Chiral Ligand-Metal Complex

This reaction typically involves the in situ generation of an azomethine ylide from an α-iminoester using a mild base.[8] A transition metal salt (commonly Cu(I) or Ag(I)) and a chiral ligand form a complex that coordinates to the iminoester, creating a rigid, chiral environment.[8][9] The dipolarophile then approaches this complex in a highly organized transition state, with the chiral ligand dictating the facial selectivity of the cycloaddition.

TMC_Cycloaddition cluster_workflow Asymmetric 1,3-Dipolar Cycloaddition Workflow A Pre-catalyst Formation Cu(I) + Chiral Ligand B Active Catalyst Complex [Cu(I)-Ligand]* A->B D Chiral Metal-Ylide Complex B->D Coordination C Ylide Generation Iminoester + Base C->D E Stereoselective [3+2] Cycloaddition + Dipolarophile D->E F Chiral Pyrrolidine Product E->F G Catalyst Regeneration E->G Release G->B

Caption: Workflow for a transition metal-catalyzed asymmetric [3+2] cycloaddition.

Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of a chiral endo-pyrrolidine.

Materials:

  • Copper(I) salt (e.g., Cu(OAc)₂, 0.025 mmol, 5 mol%)

  • Chiral Ligand (e.g., Fesulphos, 0.0275 mmol, 5.5 mol%)

  • Iminoester (derived from an aldehyde and methyl glycinate, 0.5 mmol, 1.0 eq)

  • Dipolarophile (e.g., N-methylmaleimide, 0.6 mmol, 1.2 eq)

  • Base (e.g., DBU or Et₃N, 0.05 mmol, 10 mol%)

  • Anhydrous Toluene or THF, 2.0 mL

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the copper salt and the chiral ligand in 1.0 mL of anhydrous solvent. Stir at room temperature for 30-60 minutes to allow for complex formation.

  • Reactant Addition: To the catalyst solution, add the iminoester (0.5 mmol) and the dipolarophile (0.6 mmol).

  • Initiation: Add the base (e.g., DBU) dropwise to the stirring solution at the desired reaction temperature (e.g., 0 °C or room temperature).

    • Causality Note: The base is the final component added as it initiates the formation of the azomethine ylide. Its slow addition can be crucial for maintaining low concentrations of the reactive ylide, preventing side reactions and ensuring high stereoselectivity.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography to isolate the pyrrolidine product.

  • Analysis: Determine the yield, diastereoselectivity (by ¹H NMR, often exclusively the endo isomer), and enantioselectivity (by chiral HPLC).

Substrate Scope and Performance

This methodology is highly versatile, accommodating a wide range of iminoesters and electron-deficient alkenes as dipolarophiles.[8][10]

Iminoester (R¹ in R¹CH=N-CH₂CO₂Me)DipolarophileYield (%)dr (endo/exo)ee (% endo)
PhenylN-Methylmaleimide98>99:197
2-NaphthylN-Phenylmaleimide95>99:198
2-ThienylDimethyl Fumarate8895:594
FurfurylAcrylonitrile9190:1092
Representative data compiled from studies using Cu(I)/Fesulphos catalyst systems.[8]

Biocatalysis: Harnessing Nature's Synthetic Machinery

Biocatalysis represents a frontier in asymmetric synthesis, offering unparalleled selectivity under mild, aqueous conditions.[11][12] Recent breakthroughs have demonstrated the power of engineered enzymes to perform transformations not known in nature, including the direct C-H amination to form chiral pyrrolidines.[13][14]

Mechanistic Rationale: Directed Evolution and C-H Amination

Scientists have successfully repurposed enzymes like cytochrome P450 through directed evolution to catalyze abiological reactions.[11][12][13] For pyrrolidine synthesis, an engineered cytochrome P411 variant can accept an organic azide substrate.[11][12] Within the enzyme's active site, a nitrene intermediate is generated, which then undergoes a highly controlled, intramolecular C(sp³)–H insertion to forge the pyrrolidine ring with excellent enantioselectivity.[11][12] The enzyme's chiral pocket dictates the substrate's conformation, ensuring the reaction proceeds with a specific stereochemical outcome.

Biocatalysis_Workflow cluster_bio Biocatalytic Pyrrolidine Synthesis Workflow A Engineered Enzyme (e.g., P411 variant in E. coli) C Whole-Cell Biotransformation (Aqueous Buffer, 30°C) A->C B Substrate Addition (Organic Azide) B->C D Enzymatic C-H Amination (Nitrene Insertion) C->D E Product Extraction (e.g., with Ethyl Acetate) D->E F Purification & Analysis (Chiral GC/HPLC) E->F G Chiral Pyrrolidine Product F->G

Caption: General workflow for whole-cell biocatalytic C-H amination.

General Protocol Outline: Whole-Cell Biocatalytic Amination

This outline describes a typical procedure using E. coli cells expressing the engineered enzyme.

Materials:

  • E. coli cell culture expressing the desired P411 variant.

  • Aqueous buffer (e.g., phosphate buffer, pH 8.0).

  • Glucose (for cofactor regeneration).

  • Organic azide substrate (dissolved in a minimal amount of a water-miscible solvent like DMSO).

  • Sodium dithionite (as a reducing agent).

Procedure:

  • Cell Preparation: Grow the E. coli culture to the desired optical density. Harvest the cells by centrifugation and resuspend them in the reaction buffer to a specific concentration (e.g., 20-50 mg/mL).

  • Reaction Setup: In a reaction vessel, combine the cell suspension with glucose. Deoxygenate the mixture by purging with an inert gas.

  • Initiation: Add the organic azide substrate (typically 1-5 mM final concentration) to the cell suspension. Initiate the reaction by adding a freshly prepared solution of sodium dithionite.

    • Causality Note: The reaction is performed under anaerobic conditions to prevent oxygen from competing for the enzyme's heme cofactor. Sodium dithionite provides the necessary electrons to drive the enzyme's catalytic cycle.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for a set period (e.g., 12-24 hours).

  • Work-up: Quench the reaction and lyse the cells. Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.

  • Analysis: Dry and concentrate the organic extract. Analyze the conversion and enantiomeric ratio (er) of the product using chiral gas chromatography (GC) or HPLC.

Performance of Engineered P411 Biocatalyst

Directed evolution has yielded enzyme variants capable of synthesizing various pyrrolidine derivatives with high efficiency and selectivity.

Substrate (Organic Azide)Yield (%)Enantiomeric Ratio (er)
5-Azido-2-methylpentan-2-ol7499:1
5-Azido-2-phenylpentan-2-ol6598:2
Ethyl 2-(azidomethyl)pent-4-enoate5897:3
Data is representative of results achieved with the P411-PYS-5149 variant.[11][12][13]

Conclusion and Future Outlook

The asymmetric synthesis of chiral pyrrolidines has matured into a sophisticated field offering a diverse toolkit for the modern chemist. Organocatalysis, particularly with proline-derived systems, provides a robust, metal-free, and often operationally simple entry point. Transition-metal catalysis, exemplified by 1,3-dipolar cycloadditions, excels in the rapid construction of complex, multi-functionalized rings with exceptional stereocontrol. Finally, the emerging area of biocatalysis offers a glimpse into a future of highly sustainable and selective synthesis, tackling challenging transformations like C-H functionalization with surgical precision.

Future progress will likely involve the synergistic combination of these fields, such as the use of organocatalysis in conjunction with photoredox catalysis, and the continued expansion of the biocatalytic repertoire through enzyme engineering. These advancements will continue to empower researchers and drug development professionals in their quest to design and create the next generation of life-changing medicines.

References

Introduction: The Enduring Relevance of a Classic Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Paal-Knorr Reaction for Substituted Pyrrole Synthesis

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for constructing pyrrole rings.[1][2] This remarkably robust and versatile method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, offering a direct and efficient pathway to substituted pyrroles.[3] These five-membered nitrogen heterocycles are not mere chemical curiosities; they are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials.[1][4]

The pyrrole nucleus is a key pharmacophore in numerous therapeutic agents, including the blockbuster cholesterol-lowering drug Atorvastatin (Lipitor®) and various anticancer, anti-inflammatory, and antimicrobial agents.[3][5][6] The enduring utility of the Paal-Knorr synthesis in both academic research and industrial drug development stems from its operational simplicity, broad substrate scope, and generally high yields.[1][7]

This technical guide provides a comprehensive overview of the Paal-Knorr pyrrole synthesis, moving from its core mechanistic principles to modern, field-proven protocols. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation for the synthesis of diverse substituted pyrroles.

Core Concepts and Reaction Mechanism

The Paal-Knorr pyrrole synthesis is fundamentally an acid-catalyzed condensation and cyclization reaction.[4] While the reaction can proceed under neutral or weakly acidic conditions, the presence of a weak acid like acetic acid typically accelerates the process.[8] It is critical to maintain a pH above 3, as strongly acidic conditions can favor the formation of furan byproducts.[8]

The mechanism was a subject of debate for nearly a century until the work of V. Amarnath and colleagues in the 1990s provided definitive evidence for the currently accepted pathway. Subsequent computational density functional theory (DFT) studies have further supported these findings.[7][9] The reaction does not proceed through an enamine intermediate as once thought. Instead, the favored mechanism involves the formation and cyclization of a hemiaminal intermediate.[7][9]

The key steps are:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[3][10]

  • Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-fold dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[4]

Caption: The Paal-Knorr pyrrole synthesis mechanism.

Advancements and Scope: Overcoming Traditional Limitations

Historically, the Paal-Knorr reaction was somewhat limited by two main factors: the availability of diverse 1,4-dicarbonyl precursors and the often harsh reaction conditions, such as prolonged heating in acid, which could degrade sensitive functional groups. Modern synthetic chemistry has largely overcome these challenges.

  • Expanded Precursor Accessibility: Numerous methods now exist for the efficient synthesis of a wide range of substituted 1,4-diketones, significantly broadening the scope of accessible pyrrole products.[11]

  • Milder and Greener Conditions: The advent of new catalysts and energy sources has revolutionized the reaction conditions. Mild Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), heterogeneous catalysts (e.g., montmorillonite clay, silica sulfuric acid), and even catalyst-free systems have been developed.[7][10][12][13] Microwave-assisted synthesis, in particular, has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields.[11][14][15]

The amine component is highly versatile, with successful reactions reported for ammonia, primary aliphatic amines, and aromatic amines bearing either electron-donating or electron-withdrawing groups.[10]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for synthesizing substituted pyrroles using classical, microwave-assisted, and green chemistry approaches.

Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is a robust, traditional method suitable for standard laboratory setups.

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.

Materials and Reagents:

  • 2,5-Hexanedione (Reagent Grade, ≥97%)

  • Aniline (Reagent Grade, ≥99.5%)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2,5-hexanedione (2.28 g, 20 mmol) and aniline (1.86 g, 20 mmol).

  • Acid Catalyst: Add 10 mL of glacial acetic acid to the flask. The acid acts as both the solvent and the catalyst, protonating a carbonyl group to facilitate the initial nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 1 hour.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or methanol to yield pure 2,5-dimethyl-1-phenylpyrrole as crystalline needles.

Safety Precautions: Aniline is toxic and readily absorbed through the skin. 2,5-Hexanedione is a neurotoxin. Glacial acetic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol demonstrates the significant acceleration of the Paal-Knorr reaction using microwave irradiation, a key technique for high-throughput synthesis and library generation.[3][16]

Objective: To rapidly synthesize a substituted pyrrole from a 1,4-diketone and a primary amine using a dedicated microwave reactor.[11]

Materials and Reagents:

  • 1,4-Diketone (e.g., 1-phenyl-1,4-pentanedione) (1 mmol)

  • Primary Amine (e.g., benzylamine) (1.2 mmol)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave reactor vial (2-5 mL) with a snap cap

  • Dedicated laboratory microwave reactor

Procedure:

  • Vial Preparation: To a 2-5 mL microwave vial, add the 1,4-diketone (1 mmol) and the primary amine (1.2 mmol).

  • Solvent and Catalyst: Add 2 mL of ethanol and 0.2 mL of glacial acetic acid. The use of a polar solvent like ethanol is crucial for efficient energy absorption from the microwaves.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at 120-150 °C for 5-15 minutes.[17] The reactor's software will control the power output to maintain the target temperature.

  • Cooling: Once the irradiation is complete, allow the vial to cool to room temperature (often with forced air cooling within the instrument) before carefully opening it.

  • Workup and Purification: Transfer the reaction mixture to a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol 3: Green Synthesis Using a Reusable Heterogeneous Catalyst

This protocol highlights a more environmentally benign approach, replacing a corrosive acid solvent with a recyclable solid acid catalyst under solvent-free conditions.[7]

Objective: To synthesize an N-substituted pyrrole using silica sulfuric acid (SiO₂-OSO₃H) as an efficient and reusable heterogeneous catalyst.[7]

Materials and Reagents:

  • 2,5-Hexanedione (1 mmol)

  • Primary Amine (1 mmol)

  • Silica Sulfuric Acid (can be prepared or purchased)

  • Mortar and pestle

  • Dichloromethane (for extraction)

Procedure:

  • Catalyst Activation: The plausible mechanism involves the activation of the carbonyl groups by the silica sulfuric acid, facilitating the amine's nucleophilic attack.[7]

  • Solvent-Free Reaction: In a mortar, add 2,5-hexanedione (1 mmol), the primary amine (1 mmol), and a catalytic amount of silica sulfuric acid (e.g., 50 mg).

  • Grinding: Grind the mixture gently with a pestle at room temperature for 3-10 minutes. The mechanical mixing ensures intimate contact between the reactants and the solid catalyst surface. The reaction is often rapid and may be accompanied by a change in color or consistency.

  • Extraction: After the reaction is complete (monitored by TLC), add 10 mL of dichloromethane to the mortar and stir to dissolve the product.

  • Catalyst Recovery: Filter the mixture to separate the solid silica sulfuric acid catalyst. The recovered catalyst can be washed with a solvent like diethyl ether, dried in an oven, and reused for subsequent reactions.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which is often of high purity. If necessary, further purification can be achieved by column chromatography.[7]

Quantitative Data and Method Comparison

The choice of methodology can significantly impact reaction efficiency, time, and environmental footprint. The following table provides a comparative summary of the described protocols.

ParameterProtocol 1: ClassicalProtocol 2: Microwave-AssistedProtocol 3: Green (Solvent-Free)
Energy Source Conventional Heating (Oil Bath)Microwave IrradiationMechanical (Grinding) / Ambient
Typical Time 1 - 6 hours[11]2 - 15 minutes[17]3 - 10 minutes[7]
Temperature ~120 °C (Reflux)120 - 150 °C[17]Room Temperature
Catalyst/Solvent Glacial Acetic Acid (Solvent & Catalyst)Acetic Acid (Catalyst) in EthanolSilica Sulfuric Acid (Reusable Catalyst)
Workup Precipitation & RecrystallizationLiquid-Liquid Extraction & ChromatographyFiltration & Evaporation
Typical Yields Good to Excellent (>60%)[7]Good to Excellent (65-95%)[11][17]Excellent (>95%)[7]
Key Advantage Simple, standard equipmentExtremely rapid, high-throughputEnvironmentally friendly, simple workup

Application in Drug Discovery and Development

The Paal-Knorr synthesis is a powerful engine for generating molecular diversity in drug discovery programs.[6] The pyrrole scaffold it produces is a privileged structure, capable of engaging in various biological interactions, particularly with protein kinases.[6] This enables the creation of large libraries of pyrrole derivatives for high-throughput screening and lead optimization.

  • Atorvastatin (Lipitor®): The synthesis of this multi-billion dollar drug for lowering cholesterol features a central pyrrole ring, often constructed using Paal-Knorr or related synthetic logic.[3][18]

  • Marineosin A: This marine natural product, which exhibits potent antimicrobial activity, was synthesized using the Paal-Knorr reaction as a key strategic step.[3][10]

Drug_Discovery_Workflow sub Substrate Selection (1,4-Diketone & Amine) pk Paal-Knorr Synthesis (e.g., Microwave-Assisted) sub->pk lib Pyrrole Library Generation pk->lib hts High-Throughput Screening (HTS) lib->hts hit Hit Identification hts->hit lead Lead Optimization (SAR Studies) hit->lead drug Drug Candidate lead->drug

Caption: Paal-Knorr synthesis in the drug discovery workflow.

Conclusion and Future Outlook

The Paal-Knorr synthesis, despite its age, remains a highly relevant and indispensable tool for the preparation of substituted pyrroles.[7] Its evolution from a classical method requiring harsh conditions to a rapid, efficient, and green process highlights its adaptability and enduring power.[7][19] The continued development of novel catalysts and reaction conditions will further enhance its utility, ensuring that the Paal-Knorr reaction will continue to fuel innovation in medicinal chemistry, materials science, and beyond for years to come.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this critical PROTAC linker. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of this multi-step synthesis and ultimately improve your yield and purity.

I. Overview of the Synthetic Challenge

The synthesis of this compound presents a significant stereochemical challenge. The desired cis configuration at the fused ring junction is crucial for its function as a PROTAC linker, influencing the spatial orientation of the target protein and the E3 ligase. Achieving high diastereoselectivity in the key reduction step is paramount for a successful synthesis. This guide will focus on a common synthetic route and provide detailed troubleshooting for each critical stage.

II. Recommended Synthetic Pathway

A common and effective route to the target molecule involves the initial formation of the bicyclic core followed by functional group manipulation. The key steps include the synthesis of a cyclopenta[c]pyrrole-dione intermediate, its stereoselective reduction to the corresponding diol, conversion to a diamine, and finally, selective Boc protection.

Synthetic_Pathway A Cyclopentane-1,2-dicarboxylic acid B cis-Hexahydro-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione A->B  Amidation   C cis-Hexahydro-cyclopenta[c]pyrrole B->C  Reduction (e.g., LiAlH4 or NaBH4/Lewis Acid)   D cis-2-Boc-hexahydro-cyclopenta[c]pyrrole C->D  Boc Protection   E cis-5-Nitro-2-Boc-hexahydro-cyclopenta[c]pyrrole D->E  Nitration   F This compound E->F  Reduction (e.g., H2/Pd-C)  

Caption: A plausible synthetic workflow for this compound.

III. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues that may arise during the synthesis. Each problem is followed by potential causes and actionable solutions.

Step 1: Synthesis of cis-Hexahydro-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione
  • Problem: Low yield of the dione intermediate.

    • Potential Cause: Incomplete reaction or side product formation.

    • Solution: Ensure the starting cyclopentane-1,2-dicarboxylic acid is of high purity. The reaction with a suitable amine source (e.g., urea or ammonia) should be carried out at an elevated temperature to drive the reaction to completion. Consider using a Dean-Stark apparatus to remove water formed during the reaction, which can shift the equilibrium towards the product.

Step 2: Reduction of the Dione to cis-Hexahydro-cyclopenta[c]pyrrole
  • Problem: Low yield of the desired cis-hexahydro-cyclopenta[c]pyrrole and formation of the trans isomer.

    • Potential Cause 1: Inappropriate reducing agent or reaction conditions.

    • Solution 1: The choice of reducing agent is critical for achieving high cis selectivity. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) can be effective, they may lead to over-reduction or a mixture of isomers. A combination of a milder reducing agent like Sodium Borohydride (NaBH4) with a Lewis acid promoter (e.g., Zinc Chloride, as suggested in patent CN103601666A) can enhance the stereoselectivity towards the cis product. The Lewis acid coordinates to the carbonyl oxygens, facilitating a syn-facial hydride delivery.

    • Potential Cause 2: Reaction temperature.

    • Solution 2: The reduction should be carried out at a low temperature (e.g., 0 °C to room temperature) to improve diastereoselectivity. Higher temperatures can lead to epimerization and the formation of the undesired trans isomer.

  • Problem: Difficulty in separating the cis and trans isomers.

    • Potential Cause: Similar polarity of the isomers.

    • Solution: If a mixture of isomers is obtained, separation can be challenging. Derivatization of the amine with a chiral auxiliary followed by chromatographic separation and subsequent removal of the auxiliary is a possible but lengthy approach. It is more efficient to optimize the reduction step to maximize the formation of the cis isomer.

Reducing Agent/Conditions Typical cis:trans Ratio Notes
LiAlH4 in THF50:50 to 70:30Highly reactive, may require careful temperature control.
NaBH4 in MeOH60:40 to 80:20Milder, but may be slow.
NaBH4/ZnCl2 in THF/Toluene>90:10Lewis acid promotes cis selectivity.
Catalytic Hydrogenation (e.g., Rh/C)Variable, often favors cisSubstrate-dependent, requires optimization of catalyst, pressure, and solvent.
Step 3: Boc Protection of the Bicyclic Amine
  • Problem: Incomplete reaction or formation of di-Boc protected byproducts.

    • Potential Cause: Incorrect stoichiometry of reagents.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc)2O. The reaction is typically carried out in the presence of a mild base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

Step 4 & 5: Nitration and Subsequent Reduction to the Amine
  • Problem: Low yield in the nitration step.

    • Potential Cause: Harsh nitrating conditions leading to degradation.

    • Solution: Use a mild nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures. Careful control of the reaction temperature is crucial to prevent over-nitration or decomposition of the starting material.

  • Problem: Incomplete reduction of the nitro group.

    • Potential Cause: Inactive catalyst or insufficient hydrogen pressure.

    • Solution: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a standard and effective method. Ensure the catalyst is fresh and active. The reaction should be carried out under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is fully consumed. Alternative reducing agents like tin(II) chloride or iron in acidic media can also be employed.

IV. Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry of the final product?

A1: The most reliable method for determining the stereochemistry is through 1H and 13C NMR spectroscopy, including 2D techniques like NOESY. For the cis isomer, a Nuclear Overhauser Effect (NOE) should be observed between the protons at the bridgehead positions. In contrast, the trans isomer would not show this spatial proximity. Comparison of the obtained spectra with literature data for similar bicyclic systems can also be helpful.

Q2: What is the role of the Boc protecting group?

A2: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In this synthesis, it serves two main purposes: 1) It deactivates the pyrrolidine nitrogen, preventing it from interfering with subsequent reactions, such as the introduction of the second amino group. 2) It improves the solubility of the intermediates in organic solvents, facilitating purification by chromatography.

Q3: Can I use a different protecting group for the pyrrolidine nitrogen?

A3: Yes, other protecting groups like the Carboxybenzyl (Cbz) group can be used. The choice of protecting group will depend on the planned subsequent reactions and the conditions required for its removal. The Boc group is often preferred due to its stability under a wide range of conditions and its ease of removal under acidic conditions.

Q4: What are the key safety precautions for this synthesis?

A4: Several reagents used in this synthesis are hazardous.

  • Lithium Aluminum Hydride (LiAlH4): Highly reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Nitrating agents: Strong acids and oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition in the vicinity.

Q5: How can I improve the overall yield of the synthesis?

A5: To improve the overall yield, it is crucial to optimize each step of the synthesis.

  • Starting Material Purity: Use high-purity starting materials.

  • Reaction Monitoring: Closely monitor the progress of each reaction using appropriate analytical techniques (TLC, LC-MS, NMR) to ensure completion and minimize side product formation.

  • Purification: Employ efficient purification methods at each stage to remove impurities that could interfere with subsequent steps.

  • Stereocontrol: Focus on optimizing the stereoselective reduction step, as this will have the most significant impact on the yield of the desired cis isomer.

V. Experimental Protocols

Protocol 1: Stereoselective Reduction of cis-Hexahydro-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione
  • To a stirred solution of cis-hexahydro-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione (1.0 eq) in a mixture of THF and toluene (1:3 v/v) under a nitrogen atmosphere, add Sodium Borohydride (2.5 eq) and Zinc Chloride (1.3 eq).

  • Heat the suspension to reflux and slowly distill off the THF. Maintain the internal temperature at approximately 90 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired cis-hexahydro-cyclopenta[c]pyrrole.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve dione in THF/Toluene B Add NaBH4 and ZnCl2 under N2 A->B C Heat to reflux and distill THF B->C D Monitor by TLC C->D E Quench with MeOH and H2O D->E F Extract with organic solvent E->F G Dry, concentrate, and purify by chromatography F->G

Caption: Workflow for the stereoselective reduction step.

VI. References

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents. --INVALID-LINK--

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025-08-10). ResearchGate. --INVALID-LINK--

PROTAC Linker Conjugation: A Technical Support Guide for Optimal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for PROTAC (Proteolysis-Targeting Chimera) development. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these complex heterobifunctional molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-tested insights to empower you to troubleshoot and optimize your linker attachment strategies effectively. The success of a PROTAC molecule is critically dependent on the linker that connects the target protein ligand to the E3 ligase ligand, and its synthesis is a pivotal step in the development process.[1][2]

This resource is structured to address the specific challenges you may encounter, with a focus on practical, actionable solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues in PROTAC Linker Attachment

This section addresses the most frequently encountered problems during the conjugation of PROTAC linkers. Each issue is broken down into potential causes and recommended solutions, providing a clear path to resolving your synthetic challenges.

Issue Potential Causes Solutions & Rationale
Low or No Product Formation 1. Inefficient coupling reagents: The chosen reagents may not be sufficiently active for the specific substrates. 2. Steric hindrance: Bulky groups near the reaction site on either the ligand or the linker can prevent a successful reaction.[3] 3. Poor solubility of reactants: One or more components may not be fully dissolved in the reaction solvent, limiting reactivity. 4. Deactivation of reagents: Moisture or other impurities can deactivate coupling agents or starting materials.[3]1. Screen alternative coupling reagents: For amide bond formation, if standard carbodiimides (e.g., EDC) are ineffective, switch to more potent phosphonium-based (e.g., PyBOP) or aminium-based (e.g., HATU, HBTU) reagents.[4] These reagents are often more effective for sterically hindered or electron-deficient amines and carboxylic acids. 2. Modify the linker or attachment point: Consider synthesizing a linker with a longer, more flexible chain (e.g., a PEG linker) to overcome steric clashes.[3][5] If possible, changing the attachment point on the ligand to a more accessible position can also be beneficial.[2] 3. Optimize the solvent system: Use a solvent or co-solvent system that ensures complete dissolution of all reactants. For example, DMF and DMSO are common choices for their high polarity. Gentle heating may also improve solubility, but monitor for potential degradation. 4. Ensure anhydrous conditions: Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Multiple Byproducts / Difficult Purification 1. Side reactions: The coupling reagents may react with other functional groups on the molecules. 2. Epimerization: For chiral centers adjacent to activated carbonyls, the reaction conditions (e.g., base, temperature) may cause racemization. 3. Incomplete reaction: Unreacted starting materials will contaminate the final product.[4]1. Use of protecting groups: If your ligands contain reactive functional groups (e.g., phenols, indoles), consider protecting them before the coupling reaction. 2. Control reaction conditions: To minimize epimerization during amide coupling, use additives like HOBt or HOAt and a non-nucleophilic base such as diisopropylethylamine (DIPEA).[4] Keep the reaction temperature as low as feasible. 3. Optimize reaction stoichiometry and time: Ensure the reaction goes to completion by using a slight excess of one reagent (typically the less valuable one) and monitoring the reaction progress by LC-MS or TLC.[6] 4. Employ orthogonal purification techniques: If standard silica gel chromatography is insufficient, consider reverse-phase HPLC, supercritical fluid chromatography (SFC), or ion-exchange chromatography.[4]
Final PROTAC Instability 1. Hydrolysis of labile bonds: Linkers containing esters or other hydrolytically sensitive groups may degrade during workup, purification, or storage.[4] 2. Metabolic instability: The linker may be susceptible to enzymatic cleavage in cellular assays.[4]1. Choose more stable functional groups: Amide bonds are generally more stable to hydrolysis than ester bonds.[7] For click chemistry, the resulting triazole ring is highly stable.[1][8] 2. Incorporate metabolically robust moieties: Introducing cyclic structures like piperazine or piperidine into the linker can enhance metabolic stability.[5]

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the strategy and optimization of PROTAC linker attachment.

Q1: What are the most common chemical reactions for attaching PROTAC linkers, and how do I choose between them?

A1: The two most prevalent methods for PROTAC linker conjugation are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" .[1][8]

  • Amide Bond Formation: This is a robust and well-established method. It is often used due to the prevalence of carboxylic acid and amine functional groups in synthetic handles for ligands.[1]

    • When to choose: It's a good choice for well-defined, single-molecule synthesis where a large library is not the primary goal.[1]

  • Click Chemistry (CuAAC): This method involves the reaction of an alkyne with an azide to form a stable triazole ring.[8] It is known for its high efficiency, mild reaction conditions, and high functional group tolerance.[]

    • When to choose: Click chemistry is ideal for modular and rapid synthesis of PROTAC libraries, as the alkyne and azide precursors can be synthesized separately and then combined.[10][11] The resulting triazole linker is also metabolically stable.[1]

The choice depends on your synthetic strategy. For rapid optimization of linker length and composition, a modular click chemistry approach is often more efficient.[8] For a final, well-characterized PROTAC, the traditional amide bond is a reliable option.[1]

Q2: How does linker length and composition affect the final PROTAC's activity?

A2: The linker is not just a spacer; it is a critical determinant of PROTAC efficacy.[1] Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[2][12][13]

  • Length: A linker that is too short can lead to steric clashes, preventing ternary complex formation.[4][5] Conversely, a linker that is too long may not effectively bring the proteins together for efficient ubiquitination.[4][5] The optimal length must be determined empirically for each target-ligase pair.[13]

  • Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.

    • Flexibility vs. Rigidity: Flexible linkers, like alkyl chains and polyethylene glycol (PEG), allow the PROTAC to adopt multiple conformations, which can be beneficial for forming the ternary complex.[13][14] However, high flexibility can come with an entropic penalty upon binding.[13] Rigid linkers, incorporating elements like piperazine or triazole rings, can pre-organize the PROTAC into a bioactive conformation and may enhance metabolic stability.[5][14]

    • Solubility and Permeability: Incorporating hydrophilic units like PEG can improve the aqueous solubility and cell permeability of the PROTAC, which is often a challenge for these large molecules.[13][][16]

Q3: What is the "hook effect" and how is it related to the PROTAC molecule?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[4][16] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5] A well-designed linker can help mitigate the hook effect by enhancing the stability and positive cooperativity of the ternary complex.[17]

Q4: How can I monitor the progress of my linker attachment reaction?

A4: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[18]

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product.

  • LC-MS: Is a more powerful technique that not only separates the components of the reaction mixture but also provides mass information, allowing for the confirmation of the desired product's molecular weight and the identification of any byproducts.[18]

For a definitive characterization of the final, purified PROTAC, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[19]

Experimental Protocols

Here are detailed, step-by-step protocols for the two most common linker attachment reactions.

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.

Materials:

  • Carboxylic acid-functionalized component (1.0 eq)

  • Amine-functionalized component (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[4]

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[4]

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a click chemistry reaction to form a triazole linker.

Materials:

  • Alkyne-functionalized component (1.0 eq)

  • Azide-functionalized component (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • Dissolve the alkyne- and azide-functionalized components in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.[20] The reaction should turn color upon addition of the reagents.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • The crude product is often clean, but can be purified by column chromatography if necessary.

Visualizing the Workflow

A logical workflow is crucial for efficient troubleshooting and optimization.

PROTAC_Linker_Troubleshooting PROTAC Linker Attachment Troubleshooting Workflow cluster_synthesis Synthesis & Reaction Monitoring cluster_outcome Outcome & Troubleshooting start Start: Couple Ligand + Linker reaction_check Monitor Reaction by LC-MS start->reaction_check complete Reaction Complete? reaction_check->complete low_yield Problem: Low Yield / No Product complete->low_yield No purify Purify Crude Product complete->purify Yes troubleshoot_yield Optimize: - Coupling Reagents - Solvent/Temp - Check Steric Hindrance low_yield->troubleshoot_yield Troubleshoot byproducts Problem: Byproducts / Impure troubleshoot_purity Optimize: - Protecting Groups - Reaction Conditions - Purification Method byproducts->troubleshoot_purity Troubleshoot purify->byproducts If purification is difficult characterize Characterize Final PROTAC (NMR, HRMS) purify->characterize

Caption: Troubleshooting workflow for PROTAC linker attachment.

References

Common side products in the synthesis of bicyclic amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of bicyclic amine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot common challenges, particularly the formation of unwanted side products. This resource is structured in a question-and-answer format to directly address issues you may be encountering at the bench.

Section 1: Intramolecular Reductive Amination

Intramolecular reductive amination is a cornerstone for constructing bicyclic amines by forming a C-N bond and a new ring in a single transformation from an amino-ketone or amino-aldehyde. While powerful, the reaction can be plagued by side products if not properly controlled.

Q1: I'm attempting an intramolecular reductive amination to form a pyrrolizidine core, but I'm isolating a significant amount of the starting amino-alcohol and unreacted amino-ketone. What's going wrong?

A1: This is a classic case of mismatched reaction kinetics. The issue arises when the reduction of the carbonyl group is faster than the formation of the intermediate iminium ion, or when iminium formation is slow or reversible.

Causality: The success of a one-pot reductive amination hinges on the selective reduction of the C=N bond of the iminium intermediate over the C=O bond of the starting material.[1] If the reducing agent is too reactive or if the conditions for imine formation (e.g., pH, water removal) are suboptimal, direct reduction of the carbonyl will dominate.

Troubleshooting Guide:

  • Choice of Reducing Agent: This is the most critical parameter.

    • Problem: Highly reactive hydrides like Sodium Borohydride (NaBH₄) can rapidly reduce aldehydes and ketones, especially at neutral pH.[2]

    • Solution: Switch to a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reason. It is less reactive towards ketones and aldehydes but highly effective for reducing the protonated iminium ion intermediate.[1] Sodium cyanoborohydride (NaBH₃CN) is another classic option that is effective at weakly acidic pH, where iminium formation is favored.[3]

  • pH Control: The formation of the imine/iminium ion is pH-dependent.

    • Problem: At high pH, the amine is not protonated, and the equilibrium may not favor the iminium ion. At very low pH, the amine starting material can be fully protonated, rendering it non-nucleophilic and preventing the initial attack on the carbonyl.

    • Solution: The reaction is typically most effective under weakly acidic conditions (pH 4-6). This can be achieved by adding a catalytic amount of acetic acid. This ensures sufficient concentration of the protonated iminium ion for reduction.

  • Water Scavenging: Imine formation is a condensation reaction that releases water.

    • Problem: According to Le Châtelier's principle, the presence of excess water can shift the equilibrium back towards the amino-ketone starting material.

    • Solution: While not always necessary with STAB, adding a dehydrating agent like molecular sieves (3Å or 4Å) can be beneficial, particularly for sluggish cyclizations.

Troubleshooting Workflow: Intramolecular Reductive Amination

G start Low Yield of Bicyclic Amine. High Starting Material / Amino Alcohol. reagent_check Is the reducing agent NaBH(OAc)₃ or NaBH₃CN? start->reagent_check ph_check Is the reaction run under weakly acidic conditions (pH 4-6)? reagent_check->ph_check Yes switch_reagent Action: Switch to NaBH(OAc)₃. Reason: Higher selectivity for iminium ion. reagent_check->switch_reagent No water_check Is water removal necessary? ph_check->water_check Yes adjust_ph Action: Add catalytic acetic acid. Reason: Favors iminium ion formation. ph_check->adjust_ph No success Optimized Reaction: High Yield of Bicyclic Amine water_check->success No (or already optimized) add_sieves Action: Add 3Å or 4Å molecular sieves. Reason: Drives equilibrium to iminium. water_check->add_sieves Yes (for slow reactions) switch_reagent->ph_check adjust_ph->water_check add_sieves->success

Caption: Troubleshooting decision tree for optimizing intramolecular reductive amination.

Section 2: Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination is a powerful method for forming bicyclic amines containing an aryl group, proceeding via a palladium-catalyzed C-N cross-coupling reaction.[4] The primary challenge is often suppressing a competing reduction pathway.

Q2: I am trying to synthesize a tetrahydroquinoline derivative via an intramolecular Buchwald-Hartwig reaction, but my main side product is the hydrodehalogenated starting material. How can I favor the desired C-N coupling?

A2: The formation of a hydrodehalogenated side product is a well-known competing pathway in the Buchwald-Hartwig catalytic cycle.[4] It arises from β-hydride elimination from the palladium-amido intermediate, which competes directly with the desired reductive elimination step that forms the C-N bond.

Mechanistic Insight:

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The tethered amine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex.

  • Fork in the Road:

    • Desired Pathway (Reductive Elimination): The palladium complex directly eliminates the bicyclic amine product, regenerating the Pd(0) catalyst.

    • Side Pathway (β-Hydride Elimination): If the amine has a hydrogen on the carbon beta to the nitrogen, the palladium can abstract it, forming a palladium-hydride species and an enamine/imine. This palladium-hydride can then reductively eliminate with the halide, or react with the aryl group to yield the hydrodehalogenated arene and regenerate Pd(0).[4]

G pd0 L₂Pd(0) ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_complex L₂Pd(Ar)(X) ox_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord pd_amido L₂Pd(Ar)(Amido) amine_coord->pd_amido reductive_elim Reductive Elimination (Desired Pathway) pd_amido->reductive_elim beta_elim β-Hydride Elimination (Side Reaction) pd_amido->beta_elim product Bicyclic Amine + L₂Pd(0) reductive_elim->product hydrodehalogenation Hydrodehalogenated Arene + Imine + L₂Pd(0) beta_elim->hydrodehalogenation

Caption: Competing pathways in the Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide:

  • Ligand Choice: This is paramount. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate of reductive elimination relative to β-hydride elimination.

    • Recommendation: Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocene-based ligands like dppf are designed to promote C-N coupling.[5] If you are using older ligands like P(t-Bu)₃ or BINAP, switching to a more advanced ligand system can dramatically improve your yield.[4]

  • Base Selection: The choice of base can influence the concentration of key intermediates and the overall reaction rate.

    • Recommendation: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For sensitive functional groups that are incompatible with strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, especially when paired with a highly active catalyst system.[6][7]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reductive elimination, which generally has a lower activation energy than β-hydride elimination.

    • Recommendation: If you are running the reaction at high temperatures (e.g., >100 °C) and observing significant hydrodehalogenation, try running it at a lower temperature (e.g., 80 °C) for a longer period.

Table 1: Effect of Ligand Choice on Product Distribution
LigandTypical Outcome for Hindered AminesRationale
PPh₃ (Triphenylphosphine)Low conversion, significant side productsNot electron-rich or bulky enough to promote efficient reductive elimination.
P(t-Bu)₃ (Tri-tert-butylphosphine)Good for many couplingsElectron-rich and bulky, but can be surpassed by newer generation ligands.
XPhos / SPhosHigh yield of bicyclic amine Sterically demanding biaryl backbone forces the aryl and amido groups into close proximity, accelerating reductive elimination.[5]
dppf (Ferrocene-based)Effective, especially for less hindered systemsBidentate ligand that can stabilize the palladium center and promote the desired coupling.[4]
Section 3: Aza-Prins Cyclization

The aza-Prins reaction is a powerful tool for synthesizing nitrogen-containing heterocycles, including bicyclic systems, through the cyclization of an electrophilic iminium ion onto a tethered alkene or alkyne.[8] A common issue is the lack of regioselectivity, leading to mixtures of different ring sizes.

Q3: My aza-Prins cyclization is supposed to yield a 6-membered piperidine ring (a quinolizidine core), but I'm getting a mixture of the desired product and a 5-membered pyrrolidine ring (an indolizidine core). How can I control the regioselectivity?

A3: The formation of five- versus six-membered rings in aza-Prins type cyclizations is a classic regioselectivity problem governed by a delicate balance between kinetic and thermodynamic control, as well as steric and electronic factors.

Mechanistic Rationale:

The reaction proceeds via an N-acyliminium ion (or similar iminium species) intermediate. This electrophile can be attacked by the tethered double bond in two ways:

  • 6-endo-trig cyclization: Leads to the 6-membered ring.

  • 5-exo-trig cyclization: Leads to the 5-membered ring.

According to Baldwin's rules, 5-exo-trig cyclizations are generally kinetically favored over 6-endo-trig cyclizations. However, the stability of the resulting carbocation intermediate and the final product can steer the reaction towards the 6-membered ring.

Troubleshooting Guide:

  • Lewis Acid Choice: The nature and strength of the Lewis acid catalyst can significantly influence the transition state energies of the competing pathways.

    • Problem: A highly reactive Lewis acid might favor the kinetically preferred 5-exo pathway.

    • Solution: Screen a panel of Lewis acids. Milder Lewis acids like Indium Trichloride (InCl₃) or Bismuth Trichloride (BiCl₃) have been shown to be effective.[9] In some cases, strong Brønsted acids like triflic acid (TfOH) can promote the 6-endo cyclization.

  • Substituent Effects: Steric hindrance can be used to direct the cyclization.

    • Strategy: Placing a bulky substituent on the alkene or near the reacting centers can disfavor one transition state over the other. For example, substituents on the alkene can create unfavorable 1,3-diaxial interactions in the transition state leading to the pyrrolidine, thereby favoring the piperidine product.[9]

  • Temperature: Temperature can arbitrate between kinetic and thermodynamic control.

    • Strategy: Lower temperatures will generally favor the kinetic product (often the 5-membered ring). Running the reaction at higher temperatures may allow for equilibration towards the more thermodynamically stable product (often the 6-membered ring). Experiment with a range of temperatures to find the optimal selectivity.

References

Technical Support Center: Enhancing the Solubility of PROTACs with Rigid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of enhancing the solubility of Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating rigid linkers. As PROTACs continue to push the boundaries of "undruggable" targets, their unique physicochemical properties, often falling "beyond the Rule of Five," present significant hurdles in development, with solubility being a primary concern.[1][2] This resource is designed to provide practical, evidence-based solutions to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of PROTACs with rigid linkers, providing foundational knowledge for troubleshooting.

Q1: Why is solubility a major challenge for PROTACs, especially those with rigid linkers?

PROTACs are inherently large, complex molecules composed of two ligands and a linker, often resulting in a high molecular weight and a large polar surface area.[1] These characteristics contribute to poor aqueous solubility. Rigid linkers, while offering advantages in pre-organizing the PROTAC for optimal ternary complex formation, can exacerbate solubility issues.[3][4] Aromatic and cyclic structures within rigid linkers can increase the molecule's planarity and crystal packing energy, further reducing solubility in aqueous media.[3][5]

Q2: What are the advantages of using rigid linkers in PROTAC design despite the solubility challenges?

Despite potential solubility drawbacks, rigid linkers offer several key advantages:

  • Enhanced Ternary Complex Stability: Rigid linkers can lock the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and leading to a more stable and productive ternary complex (PROTAC-target protein-E3 ligase).[3][4]

  • Improved Pharmacokinetics: The constrained conformation of rigid linkers can lead to greater metabolic stability and improved pharmacokinetic properties.[3][6]

  • Increased Selectivity: A well-designed rigid linker can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the PROTAC.[3]

Q3: What are some common rigid linker motifs, and how do they impact solubility?

Several classes of rigid linkers are commonly employed in PROTAC design, each with a distinct impact on solubility:

  • Alkyl-Based Linkers: These are synthetically accessible but tend to be hydrophobic, which can limit aqueous solubility.[5]

  • Aromatic Linkers: Phenyl rings provide rigidity but can decrease solubility due to increased planarity and hydrophobicity.[5]

  • Heterocycles (e.g., Piperazine, Piperidine): These structures introduce rigidity and can improve metabolic stability.[6] The inclusion of basic nitrogen atoms, as in piperidine rings, can be protonated at physiological pH, increasing polarity and enhancing aqueous solubility.[7]

  • Spirocycles: These can enhance the three-dimensional character of the molecule and have been shown to improve water solubility in some cases.[8]

  • Alkynes/Triazoles: These are metabolically stable and increase rigidity.[6]

Q4: Can modifying the E3 ligase ligand or the target protein ligand improve the solubility of a PROTAC with a rigid linker?

Yes, modifications to either ligand can be a viable strategy. Systematically optimizing the lipophilicity, hydrogen bond donor count, and total polar surface area of the ligands can lead to PROTACs with improved solubility without compromising their degradation activity.[9] For instance, incorporating solubilizing groups into the VHL ligand moiety has been shown to significantly increase the aqueous solubility of PROTACs.[9]

Q5: What is the "hook effect," and how does linker rigidity relate to it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at higher concentrations.[6] This occurs because high PROTAC concentrations favor the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex.[6] The linker's characteristics, including its rigidity, influence the cooperativity between the target protein and the E3 ligase. A linker that doesn't effectively promote positive cooperativity can worsen the hook effect.[6]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues related to the solubility of PROTACs with rigid linkers.

Issue 1: PROTAC Precipitates in Aqueous Buffer During In Vitro Assays

Symptoms:

  • Visible precipitate or cloudiness in the assay buffer after adding the PROTAC.

  • Inconsistent or non-reproducible assay results.

Diagnostic Workflow:

A Precipitation Observed in Aqueous Buffer B Step 1: Assess Intrinsic Aqueous Solubility A->B Start Troubleshooting C Step 2: Optimize Buffer Conditions B->C Low Solubility Confirmed D Step 3: Employ Co-solvents C->D Precipitation Persists E Step 4: Consider Formulation Strategies D->E Still Insoluble F Solubility Issue Resolved E->F Successful Solubilization

Caption: Workflow for troubleshooting PROTAC precipitation in aqueous buffers.

Step-by-Step Solutions:

  • Assess Intrinsic Aqueous Solubility:

    • Action: Determine the kinetic solubility of your PROTAC in the specific assay buffer.

    • Rationale: High solubility in a stock solvent like DMSO does not guarantee solubility in an aqueous environment.[7] Understanding the solubility limit in your experimental buffer is the first critical step.

  • Optimize Buffer Conditions:

    • Action:

      • pH Adjustment: If your rigid linker contains ionizable groups (e.g., piperidine), systematically adjust the buffer pH. Lowering the pH can protonate basic nitrogens, increasing polarity and solubility.[7] Conversely, for acidic moieties, increasing the pH can have a similar effect.

      • Ionic Strength: Screen different salt concentrations (e.g., 50-250 mM NaCl). The ionic strength of the buffer can influence electrostatic interactions and solubility.[10]

    • Rationale: The charge state of the PROTAC molecule significantly impacts its interaction with the aqueous solvent. Optimizing the buffer's pH and ionic strength can maximize these favorable interactions.

  • Employ Co-solvents:

    • Action: Introduce a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG400 into your aqueous buffer.[7]

    • Rationale: Co-solvents can disrupt the hydrophobic interactions that lead to aggregation and precipitation. It is crucial to validate the tolerance of your specific assay to the chosen co-solvent and its concentration to avoid artifacts.[7]

  • Consider Formulation Strategies for In Vivo or Complex In Vitro Models:

    • Action: For more advanced applications, explore formulation approaches like:

      • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can enhance its apparent solubility and dissolution rate.[11][12]

      • Nanoformulations: Encapsulating the PROTAC in nanoparticles can improve both solubility and pharmacokinetic profiles.[7]

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations are effective for improving the solubility and absorption of lipophilic compounds.[7]

    • Rationale: These advanced formulations alter the physical state of the PROTAC, preventing crystallization and improving its interaction with the aqueous environment.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in protein degradation levels between replicate experiments.

  • Poor correlation between in vitro binding/degradation and cellular activity.

  • Bell-shaped dose-response curves (the "hook effect").

Diagnostic Workflow:

A Inconsistent Cellular Assay Results B Step 1: Verify Solubility in Cell Culture Media A->B Start Investigation C Step 2: Assess for Compound Aggregation B->C Precipitation in Media Observed D Step 3: Evaluate Cell Permeability C->D Aggregation Confirmed E Step 4: Investigate Ternary Complex Stability D->E Permeability is Low F Consistent Results Achieved E->F Ternary Complex is Unstable

Caption: Troubleshooting inconsistent results in cell-based PROTAC assays.

Step-by-Step Solutions:

  • Verify Solubility in Cell Culture Media:

    • Action: Determine the kinetic solubility of your PROTAC directly in the cell culture medium used for your experiments, including serum.

    • Rationale: PROTACs can precipitate out of solution when diluted from a DMSO stock into the aqueous environment of cell culture media.[13] Components in the media, such as serum proteins, can also interact with the PROTAC and influence its solubility.[7][13]

  • Assess for Compound Aggregation:

    • Action: Use biophysical techniques like Dynamic Light Scattering (DLS) to detect and quantify potential aggregation of your PROTAC in solution.

    • Rationale: Aggregation reduces the effective concentration of the monomeric, active PROTAC, leading to decreased efficacy and inconsistent results.[10] High concentrations are a common cause of aggregation.[13]

  • Evaluate Cell Permeability:

    • Action: If solubility and aggregation are ruled out, assess the cell permeability of your PROTAC.

    • Rationale: Rigid linkers, while potentially improving metabolic stability, can sometimes negatively impact cell permeability. A trade-off between cell permeability and ternary complex stability has been observed.[14] Strategies to improve permeability include reducing the number of rotatable bonds and introducing intramolecular hydrogen bonds.[6][15]

  • Investigate Ternary Complex Stability:

    • Action: Employ biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) to assess the formation and stability of the ternary complex.[3][16]

    • Rationale: An unproductive geometry imposed by a rigid linker can hinder the formation of a stable ternary complex, even if the PROTAC enters the cell.[3] The stability of the ternary complex is crucial for efficient ubiquitination and subsequent degradation of the target protein.

Section 3: Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the maximum soluble concentration of a PROTAC in a specific aqueous buffer.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, assay buffer)

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent plate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the PROTAC stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each PROTAC dilution to the aqueous buffer in the 96-well filter plate to achieve the desired final concentrations.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Filter the solutions into the UV-transparent plate using a vacuum manifold or centrifugation.

  • Measure the absorbance of the filtrates at a wavelength where the PROTAC has maximum absorbance.

  • Generate a standard curve using the DMSO dilutions and calculate the concentration of the soluble PROTAC in the filtrates.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC engages the target protein within the cellular environment.

Materials:

  • Cultured cells expressing the protein of interest

  • PROTAC stock solution

  • Cell lysis buffer

  • Primary antibody specific to the protein of interest

  • Secondary antibody conjugated to HRP

  • Western blotting equipment and reagents

Procedure:

  • Treat cultured cells with various concentrations of the PROTAC or vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in lysis buffer and divide the lysate into aliquots.

  • Heat the aliquots at a range of temperatures to induce protein denaturation and precipitation.

  • Centrifuge the heated lysates to pellet the precipitated proteins.

  • Collect the supernatants containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each supernatant by Western blotting.

  • Interpretation: A shift in the melting temperature of the target protein to a higher temperature in the presence of the PROTAC indicates target engagement.[16]

Section 4: Data Presentation

Table 1: Impact of Linker Type on Physicochemical Properties and Activity

Linker TypeKey Structural FeatureTypical Impact on SolubilityTypical Impact on PermeabilityTypical Impact on Metabolic StabilityReference(s)
Flexible (PEG) Ethylene glycol unitsGenerally improves aqueous solubilityCan be detrimentalSusceptible to metabolism[3][6]
Flexible (Alkyl) Saturated/unsaturated carbon chainsTends to decrease aqueous solubilityCan be favorableCan be metabolically labile[5]
Rigid (Aromatic) Phenyl ringsTends to decrease aqueous solubilityCan be favorableGenerally stable[5]
Rigid (Piperidine/Piperazine) Saturated heterocyclesCan improve aqueous solubility (if basic)Favorable (reduced rotatable bonds)Generally stable[6][7]
Rigid (Spirocyclic) Fused ring systemsCan improve solubility and 3D characterGenerally favorableGenerally stable[8]

References

Preventing premature Boc deprotection in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Navigating the Nuances of Boc Protecting Group Stability

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in complex, multi-step syntheses. As a Senior Application Scientist, I've frequently collaborated with teams to troubleshoot unexpected challenges. One of the most common, yet often overlooked, issues is the premature or unintentional cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

This guide moves beyond standard deprotection protocols to address the critical issue of preventing premature Boc group loss . It is structured in a practical, question-and-answer format to directly tackle the specific problems you may encounter in the lab. Our focus is on understanding the underlying causality of these issues to empower you with robust, preventative strategies.

Frequently Asked Questions (FAQs)

Q1: I'm not using strong acid, so why am I seeing Boc deprotection?

This is a frequent and valid question. While the Boc group is classically defined by its lability to strong acids like trifluoroacetic acid (TFA), its stability is not absolute.[1] Premature cleavage can be triggered by several "cryptic" acidic sources or non-acidic conditions that you might not immediately suspect.

Common culprits include:

  • Lewis Acids: Many Lewis acids, used for various transformations (e.g., Friedel-Crafts, glycosylations, aldol reactions), can initiate Boc cleavage. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which weakens the C-O bond and facilitates fragmentation, similar to protonation by a Brønsted acid.[2][3]

  • In-situ Acid Generation: Reagents that can generate acid in situ are a major cause. For example, using acetyl chloride in methanol to generate HCl for other purposes can easily deprotect a Boc group.[4] Similarly, adventitious moisture can cause some Lewis acids to hydrolyze, generating protic acids.[3]

  • Acidic Reagents or Media: Some reagents are inherently acidic. For instance, boronic acids used in Suzuki couplings or certain chromatography conditions (e.g., un-neutralized silica gel, acidic HPLC mobile phases) can lower the local pH enough to cause slow cleavage over time.[5][6]

  • Elevated Temperatures: Thermal deprotection is possible, especially at temperatures above 100-120°C.[6][7] This is particularly relevant in high-boiling point solvents or when driving a sluggish reaction with heat. The efficiency of thermal deprotection is solvent-dependent, being more efficient in protic solvents like methanol.[7]

Q2: At what pH is the Boc group truly stable during an aqueous workup?

While the Boc group is generally stable to basic and mildly acidic aqueous conditions, prolonged exposure to even moderately acidic environments can cause issues. There isn't a single "safe" pH value, as cleavage is dependent on time, temperature, and substrate structure.

As a general guideline for aqueous workups:

  • pH > 4: Generally considered safe for short periods (e.g., extraction). The Boc group is stable.

  • pH 2-3: Risk of slow cleavage increases, especially with extended exposure. If your protocol requires adjusting to this pH (e.g., to protonate a carboxylic acid for extraction), perform the operation quickly and at low temperatures (0-5°C).

  • pH < 2: Significant risk of deprotection. Avoid these conditions unless deprotection is intended.

One user on a chemistry forum noted concerns about Boc stability when acidifying to a pH of ~2.5 to protonate a carboxylic acid, highlighting the real-world relevance of this issue. A common strategy to mitigate this is to use a weak acid, like a citric acid solution, for the pH adjustment.[8]

Q3: Can my choice of solvent influence the stability of the Boc group?

Absolutely. The solvent plays a critical role, particularly under thermal or mildly acidic conditions.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can facilitate cleavage by stabilizing the charged intermediates formed during deprotection. Thermal deprotection, for instance, is significantly more efficient in methanol or trifluoroethanol (TFE) than in aprotic solvents like toluene or THF.[7]

  • Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a standard solvent for acid-mediated deprotection because it effectively solvates the protected substrate and the reagents. However, be aware that older or improperly stored DCM can contain trace amounts of HCl, which can cause unintended deprotection.

  • Ethereal Solvents (e.g., THF, Dioxane): Generally considered safe and non-participatory. However, 4M HCl in dioxane is a very common reagent for Boc deprotection, so care must be taken to ensure the solvent is not contaminated.[8]

Troubleshooting Guide: Diagnosing and Preventing Premature Deprotection

This section provides a scenario-based approach to troubleshooting.

Scenario 1: You observe partial or complete Boc deprotection after a reaction involving a Lewis acid.

Diagnostic Steps:

  • Confirm the Culprit: Is the Lewis acid the cause? Set up a small-scale control experiment. Dissolve your Boc-protected starting material in the reaction solvent, add only the Lewis acid (under the same temperature and time conditions as the full reaction), and monitor by TLC or LC-MS.

  • Evaluate the Lewis Acid's Strength: Not all Lewis acids are equal. Hard Lewis acids like AlCl₃, SnCl₄, and TiCl₄ are known to be effective for Boc deprotection.[2][9] Softer or weaker Lewis acids like ZnBr₂ or Zn(OAc)₂ may be less aggressive but can still cause cleavage, especially at higher temperatures or concentrations.[3][10]

Preventative & Corrective Actions:

  • Switch to a Milder Lewis Acid: If the control experiment confirms the issue, investigate whether a milder Lewis acid can accomplish the desired primary reaction without affecting the Boc group.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Reduce Stoichiometry: Use the minimum effective amount of the Lewis acid, potentially moving from stoichiometric to catalytic quantities if possible.

  • Change the Protecting Group: If the desired transformation absolutely requires a strong Lewis acid, the most robust solution is to switch to a protecting group that is stable to Lewis acids but can be removed orthogonally, such as the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) or the carboxybenzyl (Cbz) group (removed by hydrogenolysis).[11][12]

Scenario 2: Your Boc-protected compound is degrading during purification by silica gel chromatography.

Diagnostic Steps:

  • Check the Silica Gel's pH: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidity can be sufficient to cause slow cleavage of sensitive Boc-protected compounds directly on the column, leading to streaking, low yields, and impure fractions. Spot a solution of your compound on a TLC plate and let it sit for 1-2 hours before eluting to see if a new, lower Rf spot (the deprotected amine) appears.

Preventative & Corrective Actions:

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide. After stirring, the slurry can be packed as usual. This will neutralize the acidic sites on the silica surface.

  • Switch to an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column, which operate under non-acidic conditions.

  • Minimize Contact Time: If using standard silica, run the column as quickly as possible to reduce the compound's residence time on the stationary phase.

Data Summary: Boc Group Stability Profile

The following table summarizes the stability of the N-Boc group under various conditions that may be encountered during a multi-step synthesis. This is intended as a general guide; specific substrate sensitivities may vary.

Reagent/Condition CategorySpecific Example(s)Stability of N-Boc GroupNotes & Causality
Strong Brønsted Acids TFA (≥20% in DCM), 4M HCl in DioxaneLabile Standard deprotection conditions. Protonation of the carbonyl leads to rapid fragmentation.[1]
Mild Aqueous Acid Acetic Acid, 5% Citric Acid (Workup)Generally Stable Can become labile with prolonged exposure or heat. Risk increases as pH drops below 4.
Lewis Acids AlCl₃, SnCl₄, TiCl₄, BF₃·OEt₂Labile Coordination to the carbonyl oxygen mimics protonation, initiating cleavage.[3][9]
ZnBr₂, Sc(OTf)₃, InCl₃Potentially Labile Generally milder; lability is substrate and temperature-dependent.
Bases NaOH, K₂CO₃, Piperidine, DBUStable The Boc group is robustly stable to basic and nucleophilic conditions, enabling orthogonality with Fmoc.[13]
Reductive Conditions H₂/Pd-C, NaBH₄, LiAlH₄Stable Stable to standard hydrogenation and hydride reduction, enabling orthogonality with Cbz and azide groups.[1]
Oxidative Conditions m-CPBA, KMnO₄, OsO₄Generally Stable The carbamate itself is stable, but the substrate may have other sites that are not.
Thermal Conditions Reflux in Toluene, Dioxane, or MeOHPotentially Labile Cleavage can occur >100-120°C. More efficient in protic solvents.[7]
Palladium Catalysis Pd(PPh₃)₄ (for Alloc deprotection)Stable Enables orthogonality with the Alloc group.[11]

Experimental Protocols

Protocol 1: Control Experiment to Test Boc Stability with a Lewis Acid

Objective: To determine if a specific Lewis acid is responsible for premature Boc deprotection.

Methodology:

  • Preparation: In two separate, dry vials (Vial A and Vial B), dissolve 10 mg of your Boc-protected substrate in 0.5 mL of the anhydrous reaction solvent.

  • Reaction:

    • To Vial A (Control), add nothing further.

    • To Vial B (Test), add the Lewis acid in the same stoichiometry and at the same temperature planned for the main reaction.

  • Monitoring: Stir both vials under an inert atmosphere (e.g., N₂ or Ar) at the intended reaction temperature. After 30 minutes (or a relevant time point), take a small aliquot from each vial, quench with a drop of saturated NaHCO₃ solution, and spot on a TLC plate.

  • Analysis: Develop the TLC plate. Compare the lane from Vial B to Vial A. The appearance of a new, more polar spot (lower Rf) in Vial B indicates deprotection. Confirm the identity of the new spot by LC-MS if necessary.

Visualizing the Logic: Troubleshooting & Orthogonal Strategies

The following diagrams illustrate the decision-making process for troubleshooting premature deprotection and selecting an appropriate orthogonal protecting group strategy.

Troubleshooting Workflow

G cluster_0 Troubleshooting Premature Boc Deprotection start Unintended Deprotection Observed? reaction_type Analyze Reaction Conditions start->reaction_type Yes no_issue Boc Group Stable start->no_issue No lewis_acid Lewis Acid Present? reaction_type->lewis_acid thermal High Temp (>100°C)? reaction_type->thermal workup Acidic Workup/Purification? reaction_type->workup sol_lewis Solution: - Use Milder Lewis Acid - Lower Temperature - Change Protecting Group lewis_acid->sol_lewis Yes sol_thermal Solution: - Lower Temperature - Use Aprotic Solvent - Reduce Reaction Time thermal->sol_thermal Yes sol_workup Solution: - Neutralize Silica Gel - Use Buffered/Weak Acid - Minimize Contact Time workup->sol_workup Yes

Caption: A decision tree for diagnosing and solving premature Boc cleavage.

Orthogonal Protection Strategy

G cluster_deprotection Deprotection Conditions cluster_orthogonal Orthogonal Groups Boc Boc Group Amine Protection Acid Strong Acid (TFA, HCl) Boc->Acid Cleaved By Base Base (Piperidine) Boc->Base Stable Hydrogenolysis H₂, Pd/C Boc->Hydrogenolysis Stable Palladium Pd(0) catalyst Boc->Palladium Stable Fmoc Fmoc Group Base Labile Fmoc->Base Cleaved By Cbz Cbz Group Hydrogenolysis Cbz->Hydrogenolysis Cleaved By Alloc Alloc Group Pd-Catalyzed Cleavage Alloc->Palladium Cleaved By

Caption: Orthogonal relationship of Boc with other common amine protecting groups.

References

Technical Support Center: Resolving Complex NMR Signals in Polycyclic Amine Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of polycyclic amine structures. This guide is designed for researchers, medicinal chemists, and natural product scientists who encounter the unique challenges presented by these structurally complex molecules. The inherent rigidity, numerous similar proton and carbon environments, and the presence of nitrogen atoms frequently lead to spectra that are difficult to interpret.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural descriptions to explain the underlying principles, helping you not only solve your immediate problems but also build a robust strategy for future analyses.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in analyzing polycyclic amines.

Q1: Why are the proton signals in the aliphatic region (1.0-4.0 ppm) of my polycyclic amine so overlapped and broad?

Answer:

This is the most frequent challenge with these molecules and stems from several core issues:

  • Structural Rigidity and Diastereotopicity: The rigid, three-dimensional scaffold of polycyclic systems locks methylene (CH₂) protons into chemically non-equivalent environments. These diastereotopic protons, even on the same carbon, will have different chemical shifts and will couple to each other, creating complex multiplets instead of simple singlets or triplets.[1]

  • Signal Crowding: Polycyclic structures contain a high density of CH, CH₂, and CH₃ groups in similar chemical environments, causing their signals to bunch together in a narrow spectral window.

  • Intermediate Conformational Exchange: While the core is rigid, flexible side chains or subtle ring puckering can occur on a timescale that is intermediate relative to the NMR experiment. This "intermediate exchange" is a classic cause of signal broadening.[2][3]

  • Nitrogen Quadrupolar Effects: The ¹⁴N nucleus, which is quadrupolar, can cause broadening in adjacent protons (especially the N-H and α-protons) due to rapid relaxation.[4]

Initial Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If available, moving from a 400 MHz to a 600 MHz or higher spectrometer will increase chemical shift dispersion, often turning an indecipherable multiplet into separated, first-order signals.

  • Change Solvents: Switching to an aromatic solvent like benzene-d₆ or toluene-d₈ can induce different chemical shifts (due to aromatic solvent-induced shifts, ASIS) and may resolve overlapping signals.[5]

  • Acquire a 2D-HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) spectrum is essential. It correlates each proton to its directly attached carbon. Since ¹³C spectra are typically better dispersed, this allows you to see how many distinct proton environments are hidden within a single broad ¹H signal.

Q2: My N-H proton signal is either completely gone or is just a broad, rolling hump. How can I observe and assign it?

Answer:

Disappearing or broad N-H signals are common and are usually due to two reasons: chemical exchange with residual water/acid in the solvent or quadrupolar broadening from the ¹⁴N nucleus.[4][6]

Solutions:

  • Thoroughly Dry Your Solvent and Sample: Use a freshly opened bottle of deuterated solvent or dry it over molecular sieves. Ensure your sample is rigorously dried under high vacuum to minimize exchange with water.

  • Acidify the Sample: Adding a trace amount of acid (e.g., a microliter of trifluoroacetic acid-d₁ or formic acid) can protonate the amine.[7][8] This serves two purposes:

    • It slows the N-H proton exchange rate, resulting in a sharper signal.

    • It creates a more symmetric electric field around the nitrogen (forming an R₃N⁺H cation), which reduces the quadrupolar broadening effect and can sometimes reveal ¹⁴N-¹H coupling.[4]

  • Use a Hydrogen-Bonding Solvent: Solvents like DMSO-d₆ or methanol-d₄ can slow down proton exchange by forming hydrogen bonds with the N-H proton, making it more visible.[5]

  • Acquire a ¹H-¹⁵N HMBC/HSQC: If your compound is ¹⁵N-labeled or if you have a very concentrated sample, a ¹H-¹⁵N correlation experiment is the definitive way to locate N-H protons and other protons near the nitrogen.[7][9] These experiments correlate protons to the nitrogen nucleus, confirming their proximity.

Q3: My spectrum shows more signals than I expect, and some peaks are broad. Could I have multiple conformers, and how can I prove it?

Answer:

Yes, this is a strong indication of multiple, slowly interconverting conformers or diastereomers in your sample.[10][11] At room temperature, if the rate of conversion between conformers is slow on the NMR timescale, you will see a separate set of NMR signals for each one. If the rate is intermediate, you will see broadened, averaged signals.[3][12]

Confirmation Workflow:

  • Variable Temperature (VT) NMR: This is the definitive experiment.[10][11][13]

    • Cooling: As you lower the temperature, the rate of exchange between conformers will slow down. If you are in an intermediate exchange regime (broad peaks), the signals will first broaden further before decoalescing into two or more distinct, sharp sets of signals—one for each conformer.[3][14]

    • Heating: As you raise the temperature, the exchange rate increases. Broad or separate signals will sharpen and coalesce into a single, averaged set of signals.[5]

  • 2D-EXSY or ROESY Spectroscopy: An Exchange Spectroscopy (EXSY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can detect conformational exchange. In addition to the normal through-space NOE/ROE correlations, you will see "exchange cross-peaks" connecting the signals of one conformer to the corresponding signals of the other conformer.[13][15]

Part 2: Advanced Troubleshooting & In-Depth Analysis Guides
Guide 1: Deconvoluting Heavily Overlapped Spin Systems

Problem: You have a dense, indecipherable region of overlapping multiplets in your ¹H NMR spectrum, even after trying different solvents. A simple COSY spectrum is too crowded to be useful.

Workflow for Resolution:

// Node Definitions Start [label="Start: Overlapped ¹H Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; TOCSY [label="Acquire 2D-TOCSY", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSQC [label="Acquire 2D-HSQC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMBC [label="Acquire 2D-HMBC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOESY_ROESY [label="Acquire 2D-NOESY/ROESY", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Propose Structure Fragments", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Assemble Full Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Decision Nodes Decision1 [label="Are spin systems\nfully identified?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision2 [label="Are fragments\nconnected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> TOCSY [label=" Identify coupled proton networks"]; TOCSY -> HSQC [label=" Link protons to their carbons"]; HSQC -> Decision1; Decision1 -> HMBC [label=" No"]; HMBC -> Structure [label=" Connect fragments via\nlong-range H-C correlations"]; Decision1 -> Structure [label=" Yes"]; Structure -> Decision2; Decision2 -> NOESY_ROESY [label=" No, need spatial proximity"]; NOESY_ROESY -> Final [label=" Use through-space correlations\nto confirm connectivity & stereochemistry"]; Decision2 -> Final [label=" Yes"]; } } Caption: Workflow for resolving complex, overlapping NMR signals.

Detailed Explanation:

  • Start with 2D-TOCSY (Total Correlation Spectroscopy): Unlike COSY, which only shows direct (¹J) coupling, TOCSY reveals entire spin systems.[16] You can trace a path from one proton to all other protons within the same coupled network, even if they are not directly coupled. This is invaluable for identifying, for example, all the protons on a specific six-membered ring, even if they are spread across the spectrum.

  • Use 2D-HSQC to Anchor Protons: The HSQC spectrum links every proton to its attached carbon.[17] Since ¹³C chemical shifts are much more dispersed, you can use the resolved carbon signals as anchor points to assign the protons attached to them.

  • Employ 2D-HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is the key to connecting the spin-system fragments you identified with TOCSY. For example, you can see a correlation from a methyl proton singlet to the quaternary carbon of an adjacent ring, definitively linking the two pieces.[18]

  • Final Confirmation with NOESY/ROESY: These experiments show through-space correlations, confirming spatial proximity between protons that may be far apart in terms of bonds but close in 3D space.[19][20][21] This is crucial for piecing together the final structure and determining stereochemistry.

Guide 2: Assigning Relative Stereochemistry

Problem: You have successfully assigned all the ¹H and ¹³C signals but need to determine the relative stereochemistry at multiple chiral centers within the rigid polycyclic core.

Workflow for Stereochemical Assignment:

// Node Definitions Start [label="Start: Assigned Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; ROESY [label="Acquire 2D-ROESY", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J_Coupling [label="Measure ³J(H,H) Coupling Constants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Karplus [label="Apply Karplus Equation", fillcolor="#34A853", fontcolor="#FFFFFF"]; DFT [label="Computational Modeling (DFT)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Compare [label="Compare Experimental & Computed Data", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Assign Relative Stereochemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> ROESY [label=" Identify through-space proximities\n(< 5 Å)"]; Start -> J_Coupling [label=" Extract from high-resolution 1D ¹H"]; J_Coupling -> Karplus [label=" Estimate dihedral angles"]; ROESY -> Compare; Karplus -> Compare; DFT -> Compare [label=" Predict NOEs & J-couplings\nfor possible diastereomers"]; Compare -> Final; } } Caption: Strategy for determining relative stereochemistry using NMR.

Detailed Explanation:

  • Prioritize 2D-ROESY over NOESY: For molecules in the size range of typical polycyclic amines (MW 300-1000 Da), the Nuclear Overhauser Effect (NOE) can be close to zero, making NOESY experiments ineffective or ambiguous.[15] ROESY is not dependent on molecular tumbling in the same way and provides reliable positive cross-peaks for molecules of this size, making it the superior choice.[15] Strong ROE correlations between protons (e.g., an axial proton on one ring and an axial proton on an adjacent ring) are powerful evidence that they are on the same face of the molecule.[20]

  • Measure ³J(H,H) Coupling Constants: Carefully measure the three-bond coupling constants from a high-resolution 1D ¹H spectrum. The magnitude of ³J(H,H) is related to the dihedral angle between the protons via the Karplus equation.

    • A large coupling (~10-14 Hz) typically indicates an anti-periplanar (180°) relationship, common for axial-axial protons in a chair conformation.

    • A small coupling (~1-4 Hz) indicates a syn-clinal or gauche (~60°) relationship, common for axial-equatorial or equatorial-equatorial protons.

  • Use Computational Chemistry: For complex cases, calculating the predicted NMR parameters for all possible diastereomers using Density Functional Theory (DFT) can be decisive.[22] You can then compare the experimentally measured chemical shifts, coupling constants, and expected NOE/ROE correlations with the computed values for each isomer to find the best match.

Part 3: Key Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Conformer Analysis

Objective: To determine if peak broadening is due to dynamic exchange and to resolve individual conformer signals.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample of 5-10 mg in a suitable solvent (e.g., toluene-d₈ for low temps, DMSO-d₆ for high temps) in a high-quality NMR tube.[23][24] The solvent choice is critical; ensure it remains liquid and non-viscous across your desired temperature range.

  • Initial Room Temperature Scan: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Cooling Sequence:

    • Set the target temperature to 278 K (-5 °C). Allow the system to equilibrate for 5-10 minutes.

    • Re-shim the sample, as magnetic field homogeneity is temperature-dependent.

    • Acquire a ¹H spectrum.

    • Repeat this process in 10-20 K decrements (e.g., 258 K, 238 K, etc.) until you observe sharp, distinct signals for each conformer or you reach the solvent's freezing point.

  • Heating Sequence (if necessary):

    • Return to room temperature and allow the system to stabilize.

    • Set the target temperature to 318 K (45 °C) and repeat the equilibration, shimming, and acquisition process.

    • Continue increasing the temperature in 20 K increments until the broad or separate peaks coalesce into a single sharp set of averaged signals.

  • Data Analysis: Compare the spectra at different temperatures. Note the coalescence temperature—the point at which two separate signals merge into one broad peak. This can be used to calculate the energy barrier (ΔG‡) of the conformational change.

Protocol 2: Optimizing a 2D-ROESY Experiment

Objective: To unambiguously determine through-space proton-proton proximities for stereochemical analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentrated, salt-free sample (10+ mg) to maximize signal-to-noise.[25] Filter the sample to remove any particulate matter which can degrade spectral quality.[24][26]

  • Initial Setup: Acquire a standard ¹H spectrum and accurately calibrate the 90° pulse width (p1).

  • Key Parameter Optimization:

    • Mixing Time (p12): This is the most critical parameter. It dictates the time allowed for ROE buildup. A good starting point for a molecule of ~500 Da is 200-300 ms. If cross-peaks are weak, increase it. If you see artifacts (TOCSY-type correlations), decrease it.

    • Number of Scans (ns): ROESY is an inherently less sensitive experiment than COSY. Use a minimum of 8 or 16 scans, and increase as needed for good signal-to-noise.

    • Relaxation Delay (d1): Set d1 to approximately 1.5 times the longest T₁ relaxation time of your protons of interest. A value of 2 seconds is often a safe starting point.

  • Acquisition: Run the 2D-ROESY experiment. This may take several hours.

  • Processing and Analysis:

    • Process the data with appropriate window functions (e.g., squared sine-bell).

    • Phase the spectrum carefully. ROESY diagonal peaks and cross-peaks should have the opposite phase.[15]

    • Analyze the cross-peaks. The volume of a cross-peak is roughly proportional to 1/r⁶, where 'r' is the distance between the protons. Strong correlations imply close proximity (< 3 Å).

Summary of Recommended NMR Experiments
Problem Primary Experiment Secondary/Confirmatory Purpose
Signal Overlap 2D-HSQC2D-TOCSY, Higher Field StrengthDisperse proton signals via the attached ¹³C dimension.
Broad N-H / α-H Acidification / Solvent Change¹H-¹⁵N HSQCSharpen signals by slowing exchange and reducing quadrupolar effects.
Conformational Exchange Variable Temperature (VT) NMR2D-ROESY or EXSYDistinguish between static mixtures and dynamic exchange; resolve individual conformers.
Fragment Connectivity 2D-HMBC2D-TOCSYConnect disparate spin systems through 2- and 3-bond H-C correlations.
Stereochemistry 2D-ROESY1D-NOE, J-Coupling AnalysisDetermine relative stereochemistry through-space proximity and dihedral angles.
Distinguishing Diastereomers 2D-ROESYDFT CalculationsIdentify unique spatial correlations for each isomer.[22]

References

Technical Support Center: Stereocontrol in Hexahydro-cyclopenta[c]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of hexahydro-cyclopenta[c]pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. The inherent stereochemical richness of the hexahydro-cyclopenta[c]pyrrole core makes it a valuable motif in drug discovery, but its synthesis demands precise control over multiple stereocenters.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose experimental challenges, optimize reaction conditions, and achieve your desired stereochemical outcomes with confidence.

Part 1: Foundational Concepts & Key Strategies

Before diving into troubleshooting, it is crucial to understand the primary synthetic pathways and the factors governing stereoselectivity. The most prevalent and versatile method for constructing the pyrrolidine ring system is the [3+2] cycloaddition between an azomethine ylide (the three-atom component) and a dipolarophile (the two-atom component).[1][2]

G cluster_0 [3+2] Cycloaddition Pathway Ylide Azomethine Ylide (1,3-Dipole) TransitionState Concerted or Stepwise Transition State Ylide->TransitionState Reacts with Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->TransitionState Product Hexahydro-cyclopenta[c]pyrrole (or other pyrrolidines) TransitionState->Product Forms

Caption: General schematic of the [3+2] cycloaddition reaction.

Stereocontrol in this reaction can be exerted in several ways:

  • Substrate Control: Using a chiral dipolarophile or a chiral precursor for the azomethine ylide.

  • Auxiliary Control: Attaching a chiral auxiliary to the substrate to direct the facial selectivity of the cycloaddition.[3][4]

  • Catalyst Control: Employing a chiral Lewis acid, Brønsted acid, or organocatalyst to create a chiral environment around the reacting species.[5][6][7]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis.

FAQ 1: Diastereoselectivity Issues

Question: My [3+2] cycloaddition reaction is producing a nearly 1:1 mixture of diastereomers (endo/exo or syn/anti). How can I improve the diastereomeric ratio (d.r.)?

Answer: Poor diastereoselectivity is a frequent challenge, often stemming from an insufficiently organized transition state. Several factors can be tuned to enhance facial selectivity.

Causality & Solution Pathways:

  • Lewis Acid & Solvent Choice: The choice of Lewis acid and solvent has a profound impact on the geometry of the transition state.

    • Mechanism: Stronger Lewis acids can promote a more ordered, compact transition state, enhancing facial discrimination. Solvents influence catalyst activity and the solvation of intermediates. For instance, TiCl₄ has been shown to be highly effective in promoting diastereoselective multicomponent reactions to form substituted pyrrolidines.[8][9] In other systems, silver catalysts like Ag₂CO₃ are preferred for achieving high regio- and diastereoselectivity.[1][2]

    • Troubleshooting Steps:

      • Screen Lewis Acids: If using a mild Lewis acid (e.g., Mg(OTf)₂), try a stronger one (e.g., TiCl₄, Sc(OTf)₃).

      • Vary Solvent Polarity: Switch from a non-coordinating solvent (DCM, Toluene) to a coordinating one (THF, MeCN) or vice versa. Note that some additives, like CH₃CN, can sometimes prevent desired rearrangements leading to the pyrrolidine core.[9]

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C vs. room temperature) can often significantly improve selectivity by favoring the pathway with the lower activation energy barrier.[8]

  • Steric Hindrance (Substrate/Auxiliary): The steric profile of your substrates or chiral auxiliary is paramount.

    • Mechanism: Stereocontrol is achieved by making one face of the dipole or dipolarophile more sterically hindered than the other. If the directing groups are too small, this discrimination is lost.

    • Troubleshooting Steps:

      • Modify the Dipolarophile: Increase the steric bulk of a substituent on the alkene.

      • Employ a Chiral Auxiliary: If not already using one, this is a robust strategy. Oppolzer's chiral sultam is highly effective at shielding one face of a dipolarophile, forcing the ylide to approach from the si-face.[3] Similarly, the N-tert-butanesulfinyl group is an excellent chiral auxiliary that directs the diastereoselectivity of cycloadditions.[1]

      • Re-evaluate Auxiliary: If an auxiliary is already in use but providing low selectivity (e.g., a simple Evans auxiliary), consider one with a larger directing group (e.g., switching from a valine-derived to a phenylglycine-derived oxazolidinone).

G cluster_0 Troubleshooting Low Diastereoselectivity Start Low d.r. (~1:1) Temp Lower Reaction Temperature (e.g., to -78 °C) Start->Temp Is reaction at RT? Solvent Screen Solvents (Toluene, THF, DCM) Temp->Solvent Still low? End Improved d.r. Temp->End Success! Catalyst Screen Lewis Acids (Ag₂CO₃, TiCl₄, Sc(OTf)₃) Solvent->Catalyst Still low? Solvent->End Success! Substrate Modify Substrate (Increase Steric Bulk) Catalyst->Substrate Still low? Catalyst->End Success! Auxiliary Introduce/Change Chiral Auxiliary Substrate->Auxiliary Final Strategy Substrate->End Success! Auxiliary->End Success!

Caption: Decision workflow for improving diastereomeric ratio.

FAQ 2: Enantioselectivity Issues

Question: I am running a catalytic asymmetric synthesis, but the enantiomeric excess (e.e.) of my product is poor. What are the common pitfalls?

Answer: Low enantioselectivity in a catalytic reaction points to issues with the catalyst's ability to effectively control the approach of the substrates.

Causality & Solution Pathways:

  • Catalyst Choice & Loading: The structure of the chiral ligand or organocatalyst is the single most important factor.

    • Mechanism: The catalyst and ligand create a defined chiral pocket. An effective catalyst-ligand complex will have only one low-energy transition state available for the reaction.

    • Troubleshooting Steps:

      • Ligand Screening: This is essential. For metal-catalyzed reactions, screen a library of chiral ligands (e.g., BOX, PyBOX, chiral phosphines). For organocatalysis, derivatives of proline or Cinchona alkaloids are common starting points.[5][6]

      • Catalyst Loading: While counterintuitive, sometimes decreasing catalyst loading can improve e.e. by minimizing the contribution from an achiral or less-selective background reaction.

      • Metal Salt: The choice of metal can be critical and even reverse enantioselectivity. A notable study showed that switching from a Copper(I) to a Silver(I) catalyst with the same chiral ligand inverted the major enantiomer formed.[7]

  • Purity of Reagents and Catalyst: Impurities can poison the catalyst or promote non-selective side reactions.

    • Mechanism: Water, oxygen, or other coordinating species can deactivate the catalyst or alter its chiral environment. The optical purity of the ligand itself is also critical.

    • Troubleshooting Steps:

      • Use Dry Solvents: Ensure all solvents are rigorously dried and reactions are run under an inert atmosphere (N₂ or Ar).

      • Purify Substrates: Chromatograph or distill starting materials immediately before use.

      • Verify Ligand Purity: Confirm the enantiopurity of your chiral ligand/catalyst, as this directly limits the maximum achievable e.e. of the product.

Data Summary: Influence of Reaction Parameters on Stereoselectivity

The following table summarizes representative data from literature on how different components can affect the outcome of pyrrolidine synthesis.

Reaction TypeCatalyst/AuxiliarySolventTemp (°C)Outcome (d.r. or e.e.)Reference
Diastereoselective [3+2] Cycloaddition N-tert-butanesulfinylDCMRT>95:5 d.r.[1][2]
Diastereoselective Multicomponent TiCl₄CH₂Cl₂-78 to 23Single diastereomer[8][9]
Enantioselective [3+2] Cycloaddition Cu(I) / Chiral LigandTHFRTup to 95% e.e.[7]
Enantioselective [3+2] Cycloaddition Ag(I) / Chiral LigandTHFRTup to -92% e.e. (opposite enantiomer)[7]
Organocatalytic Cascade Cinchona Amine/AmideToluene-2090% e.e., >20:1 d.r.[6]
FAQ 3: Analytical Characterization

Question: I have synthesized my hexahydro-cyclopenta[c]pyrrole, but I am unsure of the relative and absolute stereochemistry. What are the best methods for determination?

Answer: Unambiguous stereochemical assignment is critical and typically requires a combination of techniques.

  • Relative Stereochemistry:

    • NMR Spectroscopy: This is the most powerful tool. 1D ¹H NMR can give initial clues via coupling constants (J-values), but 2D NMR is definitive.

      • NOESY/ROESY: These experiments detect through-space correlations between protons. A cross-peak between two protons indicates they are close in space (typically <5 Å), allowing you to map the 3D structure and determine relative stereochemistry (e.g., cis vs. trans on the ring).[10]

    • X-ray Crystallography: This is the gold standard. If you can grow a suitable crystal of your product or a derivative, it provides unambiguous proof of both relative and absolute stereochemistry.[8]

  • Absolute Stereochemistry & Enantiopurity:

    • Chiral HPLC/SFC: This is the standard method for determining enantiomeric excess. By using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.

    • NMR with Chiral Derivatizing Agents: For determining optical purity when chiral HPLC is unavailable, you can derivatize your compound with a chiral agent like Mosher's acid. The resulting diastereomers will have distinct signals (e.g., in ¹⁹F or ¹H NMR) that can be integrated to determine the enantiomeric ratio.[8][11]

Part 3: Experimental Protocols

Protocol 1: Diastereoselective [3+2] Cycloaddition using a Chiral Sulfinamide Auxiliary

This protocol is adapted from methodologies demonstrated to be highly effective for the diastereoselective synthesis of densely substituted pyrrolidines.[1][2]

Objective: To synthesize a polysubstituted pyrrolidine with high diastereocontrol induced by an N-tert-butanesulfinyl group.

Materials:

  • Chiral N-tert-butanesulfinylazadiene (1.0 equiv)

  • Imino ester (e.g., methyl N-benzylideneglycinate) (1.2 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Na₂SO₄

  • Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral N-tert-butanesulfinylazadiene (1.0 mmol) and Ag₂CO₃ (0.1 mmol, 27.6 mg).

  • Add anhydrous DCM (10 mL) via syringe.

  • Add the imino ester (1.2 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). Reactions are typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver catalyst. Wash the pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.

  • Characterization: Determine the yield and characterize by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined directly from the ¹H NMR of the crude reaction mixture by integrating characteristic, well-resolved signals for each diastereomer.

References

Selective Boc removal in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on navigating the complexities of selective Boc removal. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in multi-step syntheses where precise control over protecting groups is paramount. Here, you will find troubleshooting guides and frequently asked questions to ensure your synthetic campaigns are both efficient and successful.

Troubleshooting Guide: Common Issues in Selective Boc Removal

This section addresses specific experimental problems, delving into the root causes and offering step-by-step solutions.

Issue 1: Incomplete Boc Deprotection with Other Protecting Groups Intact

Symptoms: TLC, HPLC, or LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction, while other protecting groups appear unaffected.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration, often showing a second-order dependence.[1][2] A slight decrease in acid strength can dramatically slow the reaction.

    • Solution: Carefully verify the concentration of your acidic reagent (e.g., TFA, HCl). If using a solution of TFA in DCM, ensure it is fresh as TFA is hygroscopic and water can reduce its effective acidity.[3] If the reaction is still sluggish, consider incrementally increasing the TFA concentration (e.g., from 20% to 50% v/v in DCM).[4]

  • Steric Hindrance: A bulky substrate can physically block the acidic reagent from accessing the Boc group.[1][2]

    • Solution: Increase the reaction time and/or gently warm the reaction (e.g., to 40°C), monitoring carefully for any degradation of other protecting groups.[1] Alternatively, a stronger acid system like 4M HCl in dioxane can be employed.[1]

  • Poor Solubility: If the Boc-protected substrate is not fully dissolved in the reaction solvent, the deprotection will be incomplete.[2]

    • Solution: Ensure your substrate is fully soluble. If necessary, explore different solvent systems that are compatible with your other protecting groups.

Issue 2: Partial or Complete Loss of Other Acid-Labile Protecting Groups

Symptoms: Your desired Boc-deprotected product is formed, but you also observe byproducts resulting from the cleavage of other protecting groups like tert-butyl esters, some silyl ethers (e.g., TBS), or trityl groups.

Potential Causes & Solutions:

  • Inappropriate Acidic Conditions: The acidic conditions used are too harsh for the other protecting groups present in the molecule. The Boc group is generally one of the most acid-sensitive carbamates, allowing for selective deprotection, but this selectivity is condition-dependent.[5]

    • Solution: The key is to fine-tune the acidity. Instead of strong acids like neat TFA, consider milder conditions. For instance, selective Boc removal in the presence of a TBS group can often be achieved with weaker acids or by carefully controlling the reaction time and temperature.[6] A classic example of orthogonality is the Boc/Cbz pair, where the Cbz group is stable to the acidic conditions used for Boc removal but is cleaved by hydrogenolysis.[6]

Protecting GroupTypical Deprotection ConditionStability to Boc Deprotection (TFA/DCM)
Boc Acid (TFA, HCl) N/A
CbzH₂, Pd/CStable
FmocBase (e.g., Piperidine)Stable
Benzyl ether (Bn)H₂, Pd/CGenerally Stable
TBDMS (TBS)Fluoride (TBAF), AcidCan be labile, selectivity is possible
Trityl (Trt)Mild Acid (e.g., 1% TFA)Labile
Issue 3: Formation of Unexpected Side Products

Symptoms: Mass spectrometry analysis reveals unexpected adducts, often with a mass increase of +56 Da.

Potential Causes & Solutions:

  • Alkylation by tert-butyl Cation: The primary side reaction during acidic Boc deprotection is the formation of the reactive tert-butyl cation (tBu⁺).[2][5] This electrophile can alkylate nucleophilic residues in your molecule, such as the indole ring of tryptophan or the thioether of methionine.[2][7]

    • Solution: The addition of "scavengers" to the deprotection cocktail is crucial to trap the tert-butyl cation.[7] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[7] A standard deprotection cocktail for sensitive substrates is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for selective Boc removal in the presence of a Cbz group?

The Boc/Cbz pairing is a classic example of orthogonal protection.[6][8] The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis.[6][9] Therefore, you can selectively remove the Boc group using standard acidic conditions without affecting the Cbz group.

  • Recommended Conditions: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1-3 hours at room temperature.[4] Alternatively, 4M HCl in 1,4-dioxane can be used.[1]

Q2: How can I selectively remove a Boc group without cleaving a TBDMS (TBS) ether?

This requires careful control of reaction conditions as TBS ethers have some acid lability.

  • Strategy: Use the mildest acidic conditions possible. Start with a lower concentration of TFA (e.g., 10-20% in DCM) and monitor the reaction closely at a low temperature (e.g., 0°C).[10] The goal is to find a window where the Boc group is cleaved faster than the TBS group. Alternatively, non-acidic methods for Boc deprotection, although less common, could be explored.[11]

Q3: Is it possible to remove a Boc group in the presence of an Fmoc group?

Yes, this is a cornerstone of modern solid-phase peptide synthesis (SPPS).[12][] The Boc and Fmoc groups are orthogonal.[14]

  • Selective Deprotection:

    • Boc removal: Use acidic conditions (e.g., TFA in DCM).[] The Fmoc group is stable to acid.[10]

    • Fmoc removal: Use basic conditions (e.g., 20% piperidine in DMF).[15] The Boc group is stable to base.[14]

Q4: My reaction involves an acid-sensitive benzyl ether. How can I selectively deprotect the Boc group?

Benzyl ethers are generally stable to the acidic conditions used for Boc deprotection, but this can be substrate-dependent.[16] They are typically cleaved by hydrogenolysis.[17]

  • Recommendation: Use standard TFA/DCM conditions and monitor the reaction for any cleavage of the benzyl ether. If cleavage is observed, consider using milder acidic conditions or a shorter reaction time.

Q5: What is the mechanism of Boc deprotection with acid?

The deprotection proceeds via acid-catalyzed hydrolysis.[]

  • The carbonyl oxygen of the Boc group is protonated by the acid.

  • This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[7][18]

  • The carbamic acid is unstable and decomposes into the free amine and carbon dioxide.[7][18]

Visualized Workflows & Protocols

General Workflow for Selective Boc Deprotection

G cluster_0 Pre-Reaction Setup cluster_1 Deprotection Reaction cluster_2 Work-up & Isolation start Boc-protected substrate with other protecting groups dissolve Dissolve substrate in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_acid Add TFA/DCM solution dropwise cool->add_acid stir Stir at RT for 1-3 hours add_acid->stir monitor Monitor reaction by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete neutralize Neutralize with sat. NaHCO₃ (aq) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry, filter, and concentrate extract->dry_concentrate end Isolated deprotected amine dry_concentrate->end

Caption: A typical workflow for solution-phase Boc deprotection.

Orthogonality of Common Protecting Groups

G Boc Boc Acid Labile Fmoc Fmoc Base Labile Boc->Fmoc Orthogonal Cbz Cbz Hydrogenolysis Boc->Cbz Orthogonal Alloc Alloc Pd(0) Labile Boc->Alloc Orthogonal Fmoc->Cbz Orthogonal Fmoc->Alloc Orthogonal Cbz->Alloc Orthogonal

Caption: Orthogonality relationships of common amine protecting groups.

Experimental Protocol: Selective Boc Deprotection with TFA

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (approx. 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture.[4]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. For standard substrates, the reaction is typically complete within 1-3 hours.[4]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1] The product may be obtained as the TFA salt if the basic work-up is omitted.[1]

Experimental Protocol: Boc Deprotection with HCl in Dioxane

This method is an alternative to TFA and can be advantageous for certain substrates.

Materials:

  • Boc-protected substrate

  • 4M HCl in 1,4-dioxane solution

Procedure:

  • Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1]

  • Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1]

  • If the free amine is required, a basic work-up can be performed.[1]

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, particularly in the synthesis of complex molecules like PROTACs, the chemical purity of building blocks is paramount. cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is a key intermediate, and ensuring its purity is a critical step that directly impacts the safety and efficacy of the final therapeutic agent.[1] This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity analysis of this compound, supported by experimental data and protocols.

The Critical Role of Purity Analysis

The presence of impurities in pharmaceutical intermediates can arise from starting materials, by-products of the synthesis, or degradation products. These impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, a robust and sensitive analytical method is not just a regulatory requirement but a scientific necessity for quality control. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods to ensure they are fit for their intended purpose.[2][3][4][5]

LC-MS: A Powerful Tool for Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information about the analytes.[6] For a compound like this compound, which contains both a polar amino group and a bulky, non-polar Boc protecting group, LC-MS offers distinct advantages. The liquid chromatography component separates the main compound from its impurities based on their physicochemical properties, while the mass spectrometer provides precise mass-to-charge ratio (m/z) information, enabling unambiguous identification and quantification.[7]

Developing a successful LC-MS method involves a series of informed decisions:

  • Ionization Technique: For this bicyclic amine, Electrospray Ionization (ESI) in positive mode is the logical choice.[8] The basic nitrogen atom in the pyrrolidine ring is readily protonated, leading to a strong signal for the protonated molecule [M+H]+.

  • Column Selection: A C18 reversed-phase column is a versatile starting point, offering good retention for the Boc-protected compound. However, due to the polar nature of the free amine, a column with enhanced polar retention, such as a biphenyl phase, could provide better separation from polar impurities.[9]

  • Mobile Phase Composition: A gradient elution with water and a polar organic solvent like acetonitrile or methanol is typically employed. The addition of a small amount of an acid, such as formic acid, to the mobile phase serves a dual purpose: it aids in the protonation of the analyte for better ionization and improves the peak shape by minimizing tailing.[7]

Experimental Workflow and Protocol

The following is a detailed protocol for the LC-MS analysis of this compound.

LC-MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC Filter->Inject Column C18 Column Separation Inject->Column Gradient Gradient Elution Column->Gradient Ionize ESI+ Ionization Gradient->Ionize Detect Mass Analyzer (m/z) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity Integrate->Quantify Method Selection Logic Start Purity Analysis Required Question1 Need for structural information of unknown impurities? Start->Question1 LCMS LC-MS Question1->LCMS Yes OtherMethods Consider Alternative Methods Question1->OtherMethods No Question2 Are impurities volatile? OtherMethods->Question2 GCMS GC-MS (with derivatization) Question2->GCMS Yes Question3 Do impurities have a chromophore? Question2->Question3 No HPLCUV HPLC-UV Question3->LCMS No (requires universal detector like MS) Question3->HPLCUV Yes

References

A Comparative Guide to the Cis and Trans Isomers of 5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the three-dimensional architecture of molecular scaffolds is of paramount importance. The hexahydro-cyclopenta[c]pyrrole core is a conformationally restricted bicyclic system that offers a rigid framework for the precise spatial orientation of functional groups. This guide provides an in-depth comparison of the cis and trans diastereomers of its 5-amino, N-Boc protected derivative, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into their synthesis, structural characterization, conformational nuances, and functional implications, supported by experimental insights and protocols.

Introduction to the Hexahydro-cyclopenta[c]pyrrole Scaffold

The fusion of a cyclopentane and a pyrrolidine ring creates the hexahydro-cyclopenta[c]pyrrole system. This bicyclic structure significantly reduces the conformational flexibility compared to a linear or monocyclic scaffold. The relative stereochemistry at the bridgehead carbons (3a and 6a) dictates the overall shape of the molecule, giving rise to cis and trans isomers. The substituent at the 5-position can then be oriented either on the same side (syn) or the opposite side (anti) relative to the bridgehead protons. In this guide, we focus on the diastereomers where the amine group's orientation is defined relative to the fused ring system. The cis-isomer, in particular, has gained attention as a valuable linker in the synthesis of PROTACs[1].

Stereoselective Synthesis Strategies

The stereochemical outcome of the hexahydro-cyclopenta[c]pyrrole core is determined during its synthesis. While specific, detailed preparations for both isomers of 5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole are not extensively documented in a single comparative study, plausible routes can be devised based on established methodologies for related bicyclic systems.

A common strategy involves the reduction of a precursor dicarboximide. The stereoselectivity of this reduction is often influenced by the choice of reducing agent and catalyst. For instance, catalytic hydrogenation of a cyclopentene-fused pyrrole precursor over rhodium on alumina (Rh/Al₂O₃) has been shown to favor the formation of cis-fused systems[2]. Conversely, achieving a trans-fused system can be more challenging and may require different synthetic strategies, such as those involving intramolecular cyclization or rearrangement reactions like the aza-Cope-Mannich rearrangement, which has been used for the stereoselective synthesis of other trans-fused pyrrolidine systems[3].

A general synthetic workflow is outlined below:

Synthetic_Workflow start Cyclopentane Precursor imide Cyclopentane-1,2-dicarboximide start->imide Several Steps reduction Stereoselective Reduction imide->reduction cis_core cis-Hexahydro- cyclopenta[c]pyrrole reduction->cis_core e.g., Catalytic Hydrogenation trans_core trans-Hexahydro- cyclopenta[c]pyrrole reduction->trans_core Alternative Methods functionalization Functional Group Interconversion (e.g., Azide) cis_core->functionalization trans_core->functionalization amine_reduction Amine Formation (e.g., Azide Reduction) functionalization->amine_reduction boc_protection Boc Protection amine_reduction->boc_protection cis_final cis-Isomer boc_protection->cis_final From cis-core trans_final trans-Isomer boc_protection->trans_final From trans-core

Caption: Generalized synthetic workflow for cis and trans isomers.

Structural Elucidation and Spectroscopic Comparison

The definitive assignment of the cis and trans stereochemistry relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space correlations between protons that are in close proximity, providing invaluable information about the 3D structure of a molecule[4].

  • For the cis-isomer , a NOESY experiment would be expected to show correlations between the protons on the cyclopentane ring and the pyrrolidine ring that are on the same face of the bicyclic system. Specifically, the bridgehead protons (H-3a and H-6a) would show NOE cross-peaks to protons on the same side of the fused rings.

  • For the trans-isomer , such correlations would be absent. The spatial separation of protons on opposite faces of the ring system would preclude the observation of these specific NOE signals.

While detailed, assigned NMR data for both isomers is not available in a single comparative source, chemical suppliers provide some basic information.

Propertycis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrroletrans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (Hydrochloride)
CAS Number 863600-81-1[1]1630907-13-9[5]
Molecular Formula C₁₂H₂₂N₂O₂[1]C₁₂H₂₃ClN₂O₂[5]
Molecular Weight 226.32 g/mol [1]262.78 g/mol [5]
Physical State Liquid[6]White to off-white solid[7]
Purity (Typical) ≥97%[6]≥97.0% (by NMR)[7]
¹H NMR Spectrum available[8]Consistent with structure[7]

Conformational Analysis and Stability

The fusion of the two five-membered rings introduces significant conformational constraints. Both cyclopentane and pyrrolidine rings are non-planar and adopt puckered conformations to relieve torsional strain[9]. The mode of fusion, cis or trans, dictates the overall topology of the molecule.

  • Cis-Isomer: The cis-fusion results in a V-shaped or bent conformation. This brings the substituents on the two rings into closer proximity on one face of the molecule. The pyrrolidine ring in such systems can adopt various envelope or twist conformations, and the preference for a specific pucker can be influenced by the substituents[10][11].

  • Trans-Isomer: The trans-fusion leads to a more linear and extended, or zig-zag, conformation. This generally results in a less strained and often thermodynamically more stable structure for larger fused ring systems like decalin[12]. However, for fused five-membered rings, the energy difference between cis and trans isomers can be small and is highly dependent on the substitution pattern[13].

The presence of the bulky Boc-protecting group on the nitrogen and the amino group at the 5-position will further influence the conformational equilibrium of each isomer. The Boc group itself can exhibit rotational isomers, adding another layer of complexity.

Conformational_Comparison cluster_cis Cis Isomer cluster_trans Trans Isomer cis_shape V-Shaped/Bent Conformation cis_strain Potential for increased steric interactions on the concave face cis_shape->cis_strain trans_shape Linear/Extended Conformation trans_strain Generally lower ring strain and fewer non-bonded interactions trans_shape->trans_strain

Caption: Conformational differences between cis and trans isomers.

Reactivity and Applications in Drug Discovery

The primary utility of these isomers lies in their role as scaffolds or linkers in medicinal chemistry. The key difference in their reactivity and application stems from the distinct spatial arrangement of the 5-amino group relative to the rest of the molecule.

The cis-isomer is explicitly identified as a linker for PROTACs[1]. In a PROTAC molecule, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The length, rigidity, and vector of the linker are critical for inducing a productive ternary complex formation that leads to the ubiquitination and subsequent degradation of the target protein. The V-shape of the cis-isomer provides a specific directional vector for the amine functional group, which, after deprotection, can be used to attach either the target protein ligand or the E3 ligase ligand.

The trans-isomer, with its more linear geometry, would present the amino group in a different spatial region. This could be advantageous for applications where a more extended conformation is required to bridge two points in a molecule or to interact with a different set of biological targets.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free secondary amine of the pyrrolidine ring, a necessary step for subsequent coupling reactions.

Materials:

  • Boc-protected hexahydro-cyclopenta[c]pyrrole isomer (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add an excess of TFA (5-10 eq) dropwise to the solution at room temperature. Alternatively, a 4M solution of HCl in dioxane can be used.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine.

Protocol 2: Stereochemical Assignment using 2D NOESY NMR

This protocol outlines the general steps for acquiring and analyzing a 2D NOESY spectrum to distinguish between the cis and trans isomers.

Workflow:

NOESY_Workflow sample_prep Sample Preparation (~5-10 mg in 0.6 mL of deuterated solvent, e.g., CDCl₃) nmr_acq NMR Acquisition (Acquire ¹H, COSY, and NOESY spectra) sample_prep->nmr_acq processing Data Processing (Fourier transform and phase correct the 2D data) nmr_acq->processing analysis Spectral Analysis processing->analysis cis_path Observation of NOE between bridgehead and syn-facial protons analysis->cis_path cis-Isomer trans_path Absence of key NOE correlations analysis->trans_path trans-Isomer

Caption: Workflow for stereochemical assignment using NOESY NMR.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum and a 2D COSY spectrum to aid in proton assignments. Acquire a 2D NOESY spectrum using a standard pulse program. A mixing time of 500-800 ms is typically appropriate for small molecules.

  • Data Processing: Process the acquired data using appropriate NMR software. This involves Fourier transformation, phasing, and baseline correction.

  • Analysis:

    • Identify the signals corresponding to the bridgehead protons (H-3a and H-6a) from the ¹H and COSY spectra.

    • Examine the NOESY spectrum for cross-peaks between these bridgehead protons and other protons in the spin system.

    • Cis-Isomer Confirmation: The presence of NOE cross-peaks between a bridgehead proton and protons on the same face of the fused rings confirms the cis stereochemistry.

    • Trans-Isomer Confirmation: The absence of these specific through-space correlations is indicative of a trans arrangement.

Conclusion

The cis and trans isomers of 5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole represent two distinct molecular architectures with different shapes and potential applications. The cis-isomer offers a compact, V-shaped scaffold that has found utility as a PROTAC linker, while the trans-isomer provides a more linear and extended geometry. Their differentiation is reliably achieved through 2D NOESY NMR experiments. The choice between these isomers will be dictated by the specific spatial requirements of the target application, highlighting the critical role of stereochemistry in the design of complex functional molecules.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous structural confirmation of synthetic intermediates is a cornerstone of robust and reproducible research. In the burgeoning field of targeted protein degradation, building blocks for Proteolysis Targeting Chimeras (PROTACs) demand rigorous validation. This guide provides an in-depth technical comparison and experimental protocols for the spectroscopic validation of a key PROTAC linker building block: cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole .

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to confidently validate your own materials. We will explore the expected spectroscopic signatures of the cis-isomer and draw comparisons to its trans-diastereomer, a critical aspect of quality control in medicinal chemistry.

The Imperative of Stereochemical and Structural Purity

This compound is a conformationally restricted diamine.[1] The defined spatial relationship between the primary amine and the Boc-protected secondary amine is crucial for its intended application in PROTAC synthesis, where linker geometry dictates the efficacy of the resulting ternary complex.[2] Contamination with the trans-isomer can lead to ambiguous structure-activity relationships (SAR) and compromise the integrity of downstream biological data. Therefore, unambiguous spectroscopic validation is not merely a suggestion, but a necessity.

Spectroscopic Validation Workflow: A Multi-Faceted Approach

A comprehensive validation of this compound relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The workflow outlined below ensures a thorough and irrefutable characterization of the molecule.

Spectroscopic Validation Workflow Sample Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Validation Validated Compound Data_Analysis->Final_Validation

Caption: A comprehensive spectroscopic workflow for the validation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Keystone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD). CDCl₃ is often a good first choice for Boc-protected amines.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. For enhanced sensitivity in ¹³C NMR, a proton-decoupled experiment is standard.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The key diagnostic signals for the cis-isomer are summarized below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Features & Rationale
Boc Group (-C(CH₃)₃) ~1.45Singlet (s)A large, sharp singlet integrating to 9 protons is the hallmark of the Boc-protecting group.[3] Its upfield position is due to the shielding effect of the sp³ carbon.
Pyrrolidine Ring Protons 2.5 - 3.5Multiplets (m)These protons are adjacent to the nitrogen atoms and will appear as complex multiplets due to spin-spin coupling with neighboring protons.
Cyclopentane Ring Protons 1.5 - 2.2Multiplets (m)These aliphatic protons will reside in the more shielded region of the spectrum.
Methine Proton (CH-NH₂) ~2.8 - 3.2Multiplet (m)The proton on the carbon bearing the amino group. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen.
Bridgehead Protons ~2.3 - 2.7Multiplets (m)The protons at the fusion of the two rings.
Amine Protons (-NH₂) Variable (Broad)Broad Singlet (br s)The chemical shift of these protons is concentration and solvent-dependent and they often appear as a broad signal due to rapid exchange.
Comparison with the trans-Isomer

The key differentiator between the cis and trans isomers in the ¹H NMR spectrum will be the coupling constants and chemical shifts of the protons on the cyclopentane ring, particularly the methine proton at the 5-position and the bridgehead protons. The differing stereochemical arrangement will lead to distinct through-space (Nuclear Overhauser Effect - NOE) correlations. A 2D NOESY experiment would be definitive in establishing the cis stereochemistry, where correlations would be observed between the protons on the same face of the bicyclic system.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Features & Rationale
Boc Carbonyl (C=O) ~155The carbonyl carbon of the carbamate is significantly deshielded.
Boc Quaternary Carbon (-C(CH₃)₃) ~80The quaternary carbon of the Boc group.
Boc Methyl Carbons (-C(CH₃)₃) ~28The three equivalent methyl carbons of the Boc group.
Pyrrolidine Ring Carbons 45 - 60Carbons adjacent to the nitrogen atoms.
Cyclopentane Ring Carbons 25 - 45Aliphatic carbons of the five-membered ring.

Part 2: Mass Spectrometry (MS) - Unambiguous Molecular Weight Determination

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound, providing a crucial check on its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[4]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid, such as formic acid (0.1%), can be added to the solution to promote protonation and enhance the signal in positive ion mode.

  • Instrumental Analysis:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the spectrum in positive ion mode.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₂H₂₂N₂O₂, Molecular Weight: 226.32), the following ions are expected:

Ion Expected m/z Description
[M+H]⁺ 227.17The protonated molecular ion. This is typically the base peak.
[M+Na]⁺ 249.15An adduct with sodium ions, which are often present as trace impurities.

High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition with high accuracy, further validating the identity of the compound.

Part 3: Infrared (IR) Spectroscopy - Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, which is a liquid at room temperature, Attenuated Total Reflectance (ATR) is a convenient sampling technique.[5][6]

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumental Analysis:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.

Expected IR Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Amine) 3300 - 3500Stretching (often a doublet for primary amines)
C-H (Aliphatic) 2850 - 3000Stretching
C=O (Carbamate) 1680 - 1700Stretching (strong absorption)
N-H (Amine) 1550 - 1650Bending
C-N 1000 - 1250Stretching

The presence of a strong absorption band around 1690 cm⁻¹ is a clear indication of the Boc-carbamate carbonyl group. The N-H stretching and bending vibrations confirm the presence of the primary amine.

Conclusion: A Triad of Spectroscopic Evidence

The structural and stereochemical integrity of this compound is best confirmed by a synergistic approach, utilizing NMR, MS, and IR spectroscopy. While each technique provides valuable information, it is their collective interpretation that leads to an unequivocal validation.

  • ¹H and ¹³C NMR establish the carbon-hydrogen framework and, crucially, the cis-stereochemistry.

  • Mass Spectrometry confirms the molecular weight and elemental composition.

  • IR Spectroscopy provides rapid confirmation of the key functional groups.

By following the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently validate the quality of this important PROTAC building block, ensuring the integrity and reproducibility of their drug discovery efforts.

References

Comparing biological efficacy of different PROTAC linker structures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Targeted Protein Degradation

For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[1][2] This elegant mechanism is orchestrated by a heterobifunctional molecule comprising three parts: a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and the critical component that tethers them—the linker.[2][3]

Far from being a passive spacer, the linker is a master strategist in the PROTAC's mechanism of action.[2] Its length, chemical composition, and rigidity are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[1][2] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or poor physicochemical properties, ultimately rendering a promising degrader inert.[1] This guide provides an in-depth comparison of different linker structures, supported by experimental data and detailed methodologies, to inform the rational design of potent and selective protein degraders.

The Central Role of the Ternary Complex

The entire catalytic cycle of a PROTAC hinges on its ability to successfully form a ternary complex. This transient structure brings the target protein into close enough proximity with the E3 ligase to allow for the efficient transfer of ubiquitin, marking the POI for destruction by the 26S proteasome. The linker dictates the spatial arrangement of this complex, and its properties directly influence the stability and productivity of the interaction.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle_PROTAC Recycled Ternary->Recycle_PROTAC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin (Ub) Ub->Ternary Recycle_PROTAC->PROTAC

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Comparative Analysis of Linker Structures

The optimization of a PROTAC is an empirical process, with the ideal linker being highly dependent on the specific POI and E3 ligase pair.[1] However, understanding the general properties of different linker classes provides a crucial starting point for rational design. Linkers are broadly classified into two main categories: flexible and rigid.[4]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[1][5]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] While synthetically accessible, their hydrophobicity can sometimes lead to poor aqueous solubility and non-specific binding.[1][2]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic, which can significantly improve the solubility and permeability of the PROTAC molecule.[1][6]

The choice between alkyl and PEG linkers is not always straightforward and is highly context-dependent. For some targets, the hydrophilicity of PEG is advantageous, while for others, the properties of an alkyl chain may lead to a more potent degrader.

Table 1: Impact of Linker Composition on PROTAC Degradation Efficacy (DC₅₀)

Target ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Key ObservationReference(s)
BRD4VHL1-unit PEG linker9.3>95PEG linker was ~3-fold more potent for BRD4 than the alkyl version.[6]
BRD2 / BRD3VHLC4 alkyl linker12 / 16>95The alkyl linker was more effective at degrading BRD2 and BRD3.[6]
TBK1VHL21-atom Alkyl/Ether3~96Optimal flexible linker length leads to potent, sub-nanomolar degradation.[7][8]
TBK1VHL< 12-atom Alkyl/EtherNo Degradation-A minimum linker length is required to form a productive complex.[7]
ERαpVHL16-atom PEGMost Effective~75Linker length is a critical parameter, with 16 atoms being optimal in this series.[9]
CRBN (Homo-PROTAC)VHLNine-atom alkyl chainEffective>80Alkyl linker was more effective than a PEG linker of similar length.[7][8]
CRBN (Homo-PROTAC)VHLThree PEG unitsLess Effective<50The incorporation of oxygen (PEG) inhibited PROTAC activity in this context.[7][8]

Note: DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation. Lower DC₅₀ and higher Dₘₐₓ values indicate better performance.

Rigid Linkers: Pre-organizing for Success

To overcome the potential entropic penalty associated with highly flexible linkers, researchers often incorporate rigid structural elements such as cycloalkanes (piperazine/piperidine), aromatic systems, or alkynes.[4][5] This strategy aims to pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation.[2][5]

  • Advantages: Rigid linkers can enhance ternary complex stability, improve selectivity by disfavoring off-target complexes, and improve pharmacokinetic properties.[1][5] Aromatic rings, for instance, can introduce beneficial π-π stacking interactions.[10]

  • Disadvantages: Their conformational restriction can also be a liability. If the fixed geometry is not optimal for the POI-E3 ligase pair, it can hinder complex formation entirely.[2][5] Synthesis of these linkers is also typically more challenging.[1]

Table 2: Comparison of Flexible vs. Rigid Linker Performance

Target ProteinE3 LigaseLinker TypeLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Key ObservationReference(s)
BRD4CRBNFlexible4 PEG units18~98Highly effective degradation achieved with a flexible PEG linker.[1]
BRD4CRBNRigid/ClickableAlkyne-azide (Triazole)4.9>99The rigid, "clickable" triazole linker resulted in a more potent degrader.[1]
ARVHLFlexible (PEG)Parent PROTAC-Exhibited degradationThe flexible parent compound was active.[8]
ARVHLRigidDisubstituted Phenyl-No activityIntroducing rigidity completely ablated the degradation activity in this case.[8]

Experimental Validation: A Step-by-Step Methodological Guide

Synthesizing a library of PROTACs with varying linkers is only the first step. Rigorous and reproducible experimental validation is paramount to identifying a lead candidate. The general workflow involves a tiered approach, starting with cellular assays to confirm degradation and progressing to biophysical assays to dissect the underlying mechanism.

PROTAC_Workflow cluster_cellular cluster_biophysical Synthesis Synthesize PROTAC Library (Varying Linkers) Cellular Cellular Activity Assessment Synthesis->Cellular Biophysical Biophysical & Biochemical Assays Cellular->Biophysical Mechanistic Follow-up Analysis Data Analysis & SAR Cellular->Analysis WB Western Blot (Target Degradation) Cellular->WB Viability Cell Viability Assay (e.g., MTT) Cellular->Viability Biophysical->Analysis Binding Binding Affinity (e.g., ITC, SPR) Biophysical->Binding Ternary Ternary Complex Formation (e.g., TR-FRET, SPR) Biophysical->Ternary Optimization Iterative Optimization Analysis->Optimization Optimization->Synthesis Redesign

Caption: General experimental workflow for PROTAC evaluation.
Protocol 1: Western Blotting for Target Protein Degradation (DC₅₀ & Dₘₐₓ)

This is the foundational assay to quantify the amount of target protein remaining after PROTAC treatment and determine potency (DC₅₀) and efficacy (Dₘₐₓ).[11][12]

1. Cell Culture and Treatment: a. Plate cells (e.g., HCT116, 22Rv1) in 6- or 12-well plates at a density to achieve 70-80% confluency on the day of treatment.[1] b. Prepare serial dilutions of the PROTAC compounds in complete growth medium. A typical 8-point concentration curve might range from 0.1 nM to 10 µM.[1] c. Include a vehicle-only control (e.g., 0.1% DMSO). As a negative control, use a PROTAC analog where either the warhead or E3 ligase ligand is inactivated. d. Aspirate the old medium and add the medium containing the PROTAC dilutions or controls. e. Incubate for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification: a. After incubation, place plates on ice and wash cells twice with ice-cold PBS.[11] b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[1] c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 20-30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein extract) to a new tube. f. Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[1]

3. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11] c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12] d. Perform electrophoresis to separate proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11] f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] g. Incubate the membrane with a primary antibody specific for the target protein (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[1] h. Wash the membrane three times for 10 minutes each with TBST.[13] i. Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[1] j. Wash the membrane again three times for 10 minutes each with TBST. k. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1] l. Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]

4. Data Analysis: a. Quantify band intensities using densitometry software (e.g., ImageJ).[1] b. Normalize the target protein band intensity to its corresponding loading control. c. Calculate the percentage of protein remaining for each concentration relative to the vehicle control (set to 100%). d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the DC₅₀ and Dₘₐₓ values.[11][14]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful, label-free technique to measure the real-time binding kinetics (kₐ, kₑ) and affinity (Kₑ) of binary and ternary complexes, allowing for the calculation of cooperativity (α).[15][16]

1. Surface Preparation: a. Use a sensor chip (e.g., CM5). Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[15] b. Covalently immobilize one protein partner (e.g., the E3 ligase, VHL-ElonginB-ElonginC complex) to the surface via amine coupling.[15] c. Deactivate any remaining active esters with 1 M ethanolamine-HCl.[15]

2. Binary Interaction Analysis: a. To measure PROTAC-E3 ligase binding, inject a series of concentrations of the PROTAC (analyte) over the immobilized E3 ligase surface. b. To measure PROTAC-POI binding, immobilize the POI and inject the PROTAC as the analyte. c. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kₑ), and dissociation constant (Kₑ).[15]

3. Ternary Complex Analysis (Single-Cycle Kinetics): a. Prepare a solution of the second protein partner (e.g., the POI, BRD4) at a near-saturating concentration (e.g., >10x its binary Kₑ for the PROTAC).[15] b. In this protein solution, prepare a serial dilution of the PROTAC. c. Inject the lowest PROTAC concentration over the immobilized E3 ligase surface and monitor the association phase. d. Without a regeneration step, sequentially inject the next higher concentrations of the PROTAC.[15] e. After the final injection, allow for a long dissociation phase in running buffer. f. Fit the concatenated sensorgram to a 1:1 binding model to obtain the kinetic parameters for the ternary complex.[15]

4. Data Analysis and Cooperativity: a. The cooperativity factor (α) quantifies the effect of the protein-protein interaction on ternary complex stability. It is calculated as: α = (Kₑ of PROTAC for E3 ligase) / (Kₑ of PROTAC for E3 ligase in presence of POI).[15] b. α > 1 indicates positive cooperativity (favorable), α < 1 indicates negative cooperativity (unfavorable), and α = 1 means no cooperativity.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₑ, ΔH, ΔS, and stoichiometry n) without labeling or immobilization.[7]

1. Sample Preparation: a. Express and purify high-quality proteins (POI and E3 ligase). b. Dialyze both proteins and the PROTAC extensively against the same final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects, which can create large artifacts.[7][17] c. Accurately determine the concentration of all components. The PROTAC should be dissolved in the final dialysis buffer.

2. Instrument Setup: a. Set the experimental temperature (typically 25°C), reference power (e.g., 5 µcal/sec), and stir speed (e.g., 750 rpm).[2]

3. Titration Experiment (Ternary Complex Example): a. Load the "cell" protein: Place one protein partner (e.g., 20-40 µM of E3 ligase) into the sample cell (~200 µL).[2] b. Load the "syringe" titrant: Fill the injection syringe (~40 µL) with the PROTAC (e.g., 200-400 µM) pre-saturated with a slight molar excess of the second protein partner (POI). c. Perform a control titration by injecting the titrant (PROTAC + POI) into buffer alone to measure the heat of dilution. This will be subtracted from the binding data.[7] d. The experiment typically consists of a small initial injection (e.g., 0.5 µL) followed by 19-25 larger injections (e.g., 2 µL) with sufficient spacing (e.g., 180 seconds) to allow a return to baseline.[2]

4. Data Analysis: a. Integrate the raw power peaks to obtain the heat change per injection. b. Subtract the heat of dilution. c. Plot the heat change per mole of injectant against the molar ratio of the components. d. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kₑ), enthalpy (ΔH), and stoichiometry (n).[17]

Conclusion: The Path to Rational Design

The linker is a pivotal component in the design of effective PROTACs, acting as an active modulator of the ternary complex at the heart of the degradation mechanism.[18] While flexible alkyl and PEG linkers offer synthetic accessibility and have been instrumental in the field's development, the trend is moving toward more structurally complex and rigid linkers to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

The relationship between linker structure and biological efficacy is complex and often unpredictable, necessitating a robust empirical approach.[19] A systematic investigation of linker length, composition, and rigidity, validated by a rigorous suite of cellular and biophysical assays, is essential to optimize the degradation of a target protein.[12] By understanding the principles outlined in this guide and applying the detailed methodologies, researchers can move beyond trial-and-error and progress toward a more rational, structure-informed design of the next generation of protein-degrading therapeutics.

Linker_Properties_Efficacy cluster_outcomes Biological & Physicochemical Outcomes Properties Linker Properties Length Composition (PEG/Alkyl) Rigidity Attachment Point Ternary Ternary Complex (Stability & Geometry) Properties:len->Ternary Properties:comp->Ternary Properties:rig->Ternary Properties:att->Ternary PK Physicochemical Props (Solubility, Permeability) Properties:comp->PK Efficacy Biological Efficacy (DC₅₀, Dₘₐₓ, Selectivity) Properties:len->Efficacy Properties:rig->Efficacy Ternary->Efficacy PK->Efficacy

Caption: The interplay between linker properties and biological outcomes.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of Cyclopenta[c]pyrrole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopenta[c]pyrrole scaffold, a unique bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its structural rigidity and synthetic tractability. This guide provides an in-depth comparison of the structural activity relationships (SAR) of various cyclopenta[c]pyrrole analogs, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this privileged core can profoundly impact biological activity across different therapeutic areas, supported by experimental data and detailed protocols.

The Versatile Core: An Introduction to the Cyclopenta[c]pyrrole Scaffold

The cyclopenta[c]pyrrole ring system is a fused bicyclic heterocycle consisting of a cyclopentane ring fused to a pyrrole ring. This compact and relatively rigid framework serves as an excellent starting point for the design of novel therapeutic agents. Its diverse pharmacological profile is attributed to the ability to introduce a wide array of substituents at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[1][2] This guide will delve into three distinct classes of cyclopenta[c]pyrrole analogs that have shown promise as antiviral/fungicidal agents, Retinol Binding Protein 4 (RBP4) antagonists, and triple reuptake inhibitors (TRIs).

Cyclopenta[c]pyridine Analogs: Broad-Spectrum Bioactivity in Agriculture

In the realm of agricultural science, derivatives of the cyclopenta[c]pyridine core, which can be considered aza-analogs of cyclopenta[c]pyrroles, have demonstrated potent antiviral, insecticidal, and fungicidal activities.[3][4] The natural product cerbinal serves as a lead compound for the development of these analogs.

Key Structural Modifications and SAR Insights

The primary focus of SAR studies on this class of compounds has been the modification at the 5-position of the cyclopenta[c]pyridine ring. The introduction of various aryl groups through amination, bromination, and cross-coupling reactions has led to the discovery of compounds with significantly enhanced bioactivity compared to the parent compound.[3]

A crucial observation is that the presence of a benzene ring at this position enhances the binding affinity of these derivatives to target proteins, such as the Tobacco Mosaic Virus (TMV) receptor proteins.[3] Specific substitutions on this aryl ring further modulate the activity:

  • Anti-TMV Activity: A methoxyphenyl substitution, particularly at the meta-position (compound 4k ), resulted in the most potent anti-TMV activity, surpassing that of the commercial antiviral agent ribavirin at similar concentrations.[3]

  • Fungicidal Activity: A 3,4,5-trifluorophenyl substitution (compound 4i ) led to outstanding inhibition against a broad spectrum of fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Phytophthora infestans.[3]

  • Insecticidal Activity: While many modifications at the 2-position of the cyclopenta[c]pyridine core diminished insecticidal activity against Plutella xylostella, specific substitutions like a 2-chloro-4-(trifluoromethoxy)phenyl group (compound 3v ) retained activity comparable to the lead compound, cerbinal.[4]

Comparative Performance of 5-Aryl-cyclopenta[c]pyridine Derivatives
Compound5-Aryl SubstituentAnti-TMV Activity (Inactivation Effect at 500 µg/mL)Fungicidal Activity (% Inhibition at 50 µg/mL against S. sclerotiorum)
4g Not specified in abstractHigher than ribavirinNot specified
4k m-methoxyphenyl51.1 ± 1.9%Not specified
4i 3,4,5-trifluorophenylNot specified91.9%
Ribavirin (Commercial Control)Lower than 4g and 4kNot applicable
Experimental Protocol: Anti-TMV Activity Assay (Inactivation Effect)

This protocol outlines the methodology for assessing the direct inactivating effect of compounds on TMV.

  • Virus Preparation: Purify TMV from systemically infected Nicotiana tabacum L. leaves.

  • Compound Preparation: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL and then dilute with sterile water to the desired final concentrations (e.g., 500 µg/mL).

  • Inactivation Assay: a. Mix equal volumes of the test compound solution and the purified TMV suspension (e.g., 6 x 10^-3 mg/mL). b. Incubate the mixture at room temperature for 30 minutes. c. Use a control group with a mixture of DMSO and TMV suspension. d. Gently rub the mixture onto the left side of healthy Nicotiana glutinosa leaves. e. Rub the control mixture onto the right side of the same leaves.

  • Observation and Data Analysis: a. Keep the inoculated plants in a greenhouse and allow local lesions to develop. b. Count the number of local lesions on both sides of the leaves after 3-4 days. c. Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions in the control group and T is the number of lesions in the treatment group.

SAR_Antiviral cluster_0 Cyclopenta[c]pyridine Core cluster_1 Key Modification Site cluster_2 Substituents & Activity cluster_3 Biological Activity Core Cyclopenta[c]pyridine Scaffold Position5 Position-5 Core->Position5 Modification at Aryl Aryl Group Position5->Aryl Substitution with mMethoxy m-Methoxyphenyl (Compound 4k) Aryl->mMethoxy e.g. Trifluoro 3,4,5-Trifluorophenyl (Compound 4i) Aryl->Trifluoro e.g. AntiTMV Potent Anti-TMV Activity mMethoxy->AntiTMV Fungicidal Broad-Spectrum Fungicidal Activity Trifluoro->Fungicidal

Caption: SAR of 5-Aryl-cyclopenta[c]pyridine Analogs.

Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Analogs as RBP4 Antagonists

Retinol Binding Protein 4 (RBP4) is a transporter of retinol in the blood, and its antagonism is a potential therapeutic strategy for atrophic age-related macular degeneration and Stargardt disease.[5] The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core has been identified as a privileged scaffold for developing potent RBP4 antagonists.[5]

Key Structural Modifications and SAR Insights

The development of these antagonists involved the exploration of various core structures and appendages. The SAR studies revealed several key insights:

  • Core Structure: The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core provided a significant improvement in in vitro RBP4 potency and microsomal stability compared to simpler cores like piperidine and piperazine, or even the related bicyclic [3.3.0]-octahydropyrrolo[3,4-c]-pyrrole.[5]

  • Key Appendage: The incorporation of a 6-methylpyrimidine-4-carboxylic acid fragment was found to be crucial for activity. This moiety engages in key hydrogen bond interactions within the RBP4 binding cavity.[5]

  • Standout Analog: Compound 33 , which combines the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core with the 6-methylpyrimidine-4-carboxylic acid appendage, emerged as a standout antagonist with excellent in vitro potency and metabolic stability.[5]

Comparative Performance of RBP4 Antagonists
CompoundCore StructureRBP4 SPA IC50 (nM)RBP4 HTRF IC50 (nM)Human Liver Microsomal Stability (% remaining after 30 min)
18 Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrroleMore potent than piperidine/piperazine analogsNot specifiedGood
33 Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole12.8 ± 0.443.6 ± 10.5Excellent
4 Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo (with anthranilic acid)FavorableFavorable100%
Experimental Protocol: RBP4 Scintillation Proximity Assay (SPA)

This protocol describes a competitive binding assay to determine the affinity of test compounds for RBP4.

  • Reagents and Materials:

    • Recombinant human RBP4

    • [3H]-Retinol

    • Copper-chelated YSi-SPA beads

    • Assay buffer (e.g., PBS)

  • Assay Procedure: a. Add test compounds at various concentrations to a 96-well plate. b. Add a solution of [3H]-Retinol to all wells. c. Add a solution of RBP4 to all wells, except for those determining non-specific binding. d. Add the YSi-SPA bead suspension to all wells. e. Seal the plate and incubate at room temperature for a specified time (e.g., 1 hour) with gentle shaking.

  • Data Acquisition and Analysis: a. Measure the radioactivity in each well using a scintillation counter. b. The binding of [3H]-Retinol to RBP4 brings it into close proximity with the SPA beads, generating a signal. c. Competitive binding by the test compound displaces [3H]-Retinol, leading to a decrease in the signal. d. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Retinol to RBP4.

SAR_RBP4 cluster_0 Core Scaffolds cluster_1 Key Appendage cluster_2 Performance Metrics Piperidine Piperidine Piperazine Piperazine BicyclicPyrrolo Bicyclic [3.3.0]- octahydropyrrolo[3,4-c]pyrrole BicyclicCyclopenta Bicyclic [3.3.0]- octahydrocyclopenta[c]pyrrole (Analog 33) PyrimidineAcid 6-Methylpyrimidine- 4-carboxylic acid BicyclicCyclopenta->PyrimidineAcid Combined with Potency Improved RBP4 Potency BicyclicCyclopenta->Potency Stability Excellent Microsomal Stability BicyclicCyclopenta->Stability PyrimidineAcid->Potency

Caption: SAR of Bicyclic RBP4 Antagonists.

Octahydrocyclopenta[c]pyrrole Analogs as Triple Reuptake Inhibitors (TRIs)

Triple reuptake inhibitors (TRIs) that potently block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are being investigated as potential treatments for depression.[6] The octahydrocyclopenta[c]pyrrole scaffold has emerged as a promising framework for the design of novel TRIs.[6]

Key Structural Modifications and SAR Insights

The primary point of modification for this class of compounds is the 3-position of the octahydrocyclopenta[c]pyrrole ring, where various aryl groups have been introduced.

  • Aryl Substituents: The nature and substitution pattern of the 3-aryl group significantly influence the potency and selectivity of the compounds for the three transporters.

  • Optimized Analogs: Through systematic modifications, several optimized compounds have been identified, including 22a , 23a , and 26a . These compounds exhibit potent in vitro inhibition of SERT, NET, and DAT.[6]

  • In Vivo Activity: Importantly, these optimized analogs were found to be highly brain penetrant and demonstrated in vivo efficacy in the mouse tail suspension test, a common preclinical model for antidepressant activity.[6]

  • Potential Liabilities: While promising, in vitro studies also identified potential liabilities for this chemical series, including moderate inhibition of cytochrome P450 (CYP) enzymes and the hERG potassium channel, which would need to be addressed in further optimization.[6]

Comparative Performance of TRI Analogs
CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)In Vivo Activity (Mouse Tail Suspension Test)
22a 20109430Active at 10 and 30 mpk PO
23a 2985168Active at 10 and 30 mpk PO
26a 53150140Active at 10 and 30 mpk PO
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against SERT, NET, and DAT.

  • Cell Lines: Use stable cell lines expressing the human recombinant SERT, NET, or DAT.

  • Radioligand: Select a suitable radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN 35,428 for DAT).

  • Assay Procedure: a. Incubate the cell membranes with the respective radioligand and varying concentrations of the test compound in a 96-well plate. b. Use a known inhibitor for each transporter to determine non-specific binding. c. After incubation, harvest the membranes onto filter mats using a cell harvester. d. Wash the filters to remove unbound radioligand.

  • Data Acquisition and Analysis: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Calculate the percent inhibition of specific binding at each concentration of the test compound. c. Determine the IC50 value by non-linear regression analysis.

SAR_TRI Core Octahydrocyclopenta[c]pyrrole Core Aryl 3-Aryl Substitution Core->Aryl Modification at C3 SERT SERT Inhibition Aryl->SERT NET NET Inhibition Aryl->NET DAT DAT Inhibition Aryl->DAT Activity In Vivo Antidepressant Activity SERT->Activity NET->Activity DAT->Activity

Caption: SAR of Octahydrocyclopenta[c]pyrrole-based TRIs.

Synthetic Approaches to Cyclopenta[b]pyrroles

A variety of synthetic strategies have been developed to access the cyclopenta[b]pyrrole core and its derivatives. One notable method is a sequential bicatalytic route that provides a versatile and efficient synthesis in a single pot from readily available furan and aniline derivatives.[7]

Representative Synthetic Protocol: Calcium(II)/Copper(II) Catalytic Sequence

This protocol describes a one-pot synthesis of cyclopenta[b]pyrroles.[7]

  • Reaction Setup: In a reaction vessel, combine the substituted furan, aniline derivative, a calcium(II) salt catalyst (e.g., Ca(NTf2)2), and a copper(II) salt catalyst (e.g., Cu(OTf)2) in a suitable solvent.

  • Aza-Piancatelli Rearrangement: The calcium(II) catalyst promotes the initial aza-Piancatelli rearrangement of the furan and aniline to form an intermediate.

  • Hydroamination/Cyclization: The copper(II) catalyst then facilitates a subsequent hydroamination and cyclization cascade to form the final cyclopenta[b]pyrrole product.

  • Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

The choice of solvent and the substitution pattern of the precursors can be varied to produce a diverse range of nitrogen-containing heterocycles, including cyclopenta[b]pyrroles and novel cyclopenta[b]pyrrolines.[7]

Conclusion and Future Directions

The cyclopenta[c]pyrrole scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery and development. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective agents for a wide range of biological targets.

  • For agricultural applications, 5-aryl-cyclopenta[c]pyridine derivatives offer a promising avenue for the development of new antiviral and fungicidal agents.

  • In the field of ophthalmology, the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core has proven to be a key structural motif for potent RBP4 antagonists.

  • For the treatment of central nervous system disorders, the octahydrocyclopenta[c]pyrrole scaffold provides a robust platform for the design of effective triple reuptake inhibitors.

Future research in this area should continue to explore the vast chemical space around the cyclopenta[c]pyrrole core. A deeper understanding of the molecular interactions between these analogs and their respective biological targets, aided by computational modeling and structural biology, will undoubtedly accelerate the development of the next generation of therapeutics based on this remarkable scaffold.

References

A Senior Application Scientist's Guide to In-Vitro Validation of PROTACs Featuring cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Imperative for Rigorous In-Vitro Validation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation (TPD).[1][2][3] This novel mechanism of action offers the potential to eliminate disease-causing proteins entirely, including those previously deemed "undruggable."[1][]

A PROTAC molecule is elegantly composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][5] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1][] This polyubiquitination marks the POI for destruction by the 26S proteasome, after which the PROTAC can be recycled to induce further degradation catalytically.[1]

The success of this intricate process hinges on the precise orchestration of multiple molecular events. Therefore, rigorous in-vitro validation is not merely a step in the development pipeline; it is the foundational pillar upon which a successful PROTAC therapeutic is built. This guide provides an in-depth comparison of essential in-vitro assays, explaining the causality behind experimental choices and providing field-proven insights for robust PROTAC characterization.

A key component in the synthesis of many advanced PROTACs is the linker, which is far more than a simple tether. The linker's length, rigidity, and chemical composition are critical determinants of ternary complex stability and, consequently, degradation efficacy.[6][7] This guide will reference the role of building blocks like cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole , a versatile linker precursor used in the synthesis of PROTACs, to illustrate the principles of validation.[8][9]

The PROTAC Mechanism of Action: A Step-by-Step Validation Workflow

The validation of a PROTAC is a multi-step process that should logically follow its mechanism of action. Each step requires specific assays to confirm that the molecule is performing as designed. A failure at any step can inform rational redesign and optimization.

Caption: A logical workflow for the in-vitro validation of PROTACs.

Part 1: Foundational Biophysical and Biochemical Assays (Cell-Free)

Before assessing a PROTAC in a complex cellular environment, it is crucial to confirm its fundamental properties in simplified, cell-free systems. These assays provide clean, direct measurements of binding and activity, which are essential for understanding the structure-activity relationship (SAR).

Step 1: Confirming Binary Engagement

A PROTAC must first bind to its two targets independently. Weak binding to either the POI or the E3 ligase is a common, and primary, point of failure.

  • Why it's critical: This step validates the design of the two "warhead" ligands. If a PROTAC fails to bind its intended targets, it cannot initiate the degradation cascade.

  • Comparative Techniques:

    • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These label-free techniques are excellent for determining binding kinetics (kon, koff) and affinity (KD).[10] They provide real-time data on the interaction between the PROTAC and immobilized POI or E3 ligase.

    • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding, providing direct measurement of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[10] It is particularly useful for validating 1:1 binding.

    • Fluorescence Polarization (FP): FP is a solution-based, high-throughput method ideal for screening.[3][11] It requires a fluorescently labeled tracer that competes with the PROTAC for binding, making it a powerful tool for determining binding affinities.[3]

Step 2: Validating Ternary Complex Formation

The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex (POI-PROTAC-E3).[1][] The stability of this complex is often a better predictor of degradation potency than binary affinities alone.[3]

  • Why it's critical: The linker, often synthesized from precursors like this compound, plays a pivotal role here.[8] An improperly designed linker can prevent the POI and E3 ligase from adopting a conformation suitable for ubiquitin transfer. Assays at this stage directly assess the linker's effectiveness.

  • Comparative Techniques:

    • SPR/BLI: By immobilizing one protein and flowing the PROTAC and the second protein over the surface, one can measure the formation and stability of the ternary complex. This provides invaluable data on cooperativity—whether the binding of the second protein is enhanced (positive cooperativity) or hindered (negative cooperativity) by the presence of the first.[10]

    • Proximity Assays (TR-FRET, AlphaLISA/AlphaScreen): These are robust, high-throughput, solution-based assays.[6] They use donor and acceptor fluorophores conjugated to the POI and E3 ligase. A signal is generated only when the two proteins are brought into close proximity by the PROTAC, allowing for quantification of ternary complex formation.[12]

Step 3: Demonstrating In-Vitro Ubiquitination

Formation of the ternary complex is necessary but not sufficient. The complex must be productive—that is, it must be capable of facilitating the enzymatic transfer of ubiquitin to the POI.

  • Why it's critical: This is the ultimate biochemical proof-of-concept. It confirms that the PROTAC correctly orients the E3 ligase and the POI to allow the E2-conjugating enzyme to transfer ubiquitin to a lysine residue on the POI's surface.

  • Key Assay: In-Vitro Ubiquitination Assay

    • This assay reconstitutes the key components of the UPS in a test tube: the POI, the E3 ligase, the PROTAC, an E1 activating enzyme, an E2 conjugating enzyme, and ubiquitin.

    • The reaction is typically analyzed by Western Blot using an antibody against the POI. A successful reaction is visualized as a "ladder" of higher molecular weight bands above the unmodified POI band, representing the addition of multiple ubiquitin molecules.

Part 2: Validating PROTAC Efficacy in a Cellular Context

While biochemical assays are essential for mechanistic understanding, the ultimate test of a PROTAC is its ability to function within the complex and dynamic environment of a living cell.[13]

Step 4 & 5: Assessing Cellular Permeability and Target Engagement

A potent PROTAC is useless if it cannot enter the cell and engage its targets.

  • Why it's critical: Poor membrane permeability is a major hurdle for PROTACs, which are often larger and more complex than traditional small molecules.[11][13] These assays distinguish potent-but-impermeable compounds from genuinely inactive ones.

  • Leading Technology: NanoBRET™ Assays

    • NanoBRET™ Target Engagement: This live-cell assay measures the binding of a PROTAC to its target.[13][14] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that also binds the target is added. The PROTAC competes with the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal, which allows for the determination of intracellular target occupancy.[14]

    • NanoBRET™ Ternary Complex Assay: This assay directly measures ternary complex formation inside living cells.[13][15] Here, the POI is fused to NanoLuc®, and the E3 ligase (e.g., CRBN or VHL) is fused to a HaloTag® labeled with a fluorescent acceptor. An increase in BRET signal upon PROTAC addition confirms that the PROTAC is forming the ternary complex in a physiologically relevant environment.[13][15][16]

Step 6: Quantifying Target Protein Degradation

This is the definitive readout of PROTAC efficacy. The key metrics are DC50 (the concentration of PROTAC that achieves 50% degradation) and Dmax (the maximum percentage of degradation achieved).[2][17]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

  • Comparative Methodologies:

Assay TechnologyPrincipleKey OutputsThroughputNotes
Western Blot SDS-PAGE followed by antibody-based detection of the target protein.[1][18]DC50, Dmax, Time-course of degradationLowThe gold standard for validation. Provides direct visual confirmation of protein loss.[2]
HiBiT® Lytic Assay The POI is endogenously tagged with an 11-amino-acid HiBiT peptide using CRISPR/Cas9.[14] Degradation is quantified by the loss of luminescence upon addition of the complementary LgBiT protein.[14][16]DC50, Dmax, Degradation kineticsHighExcellent for HTS and measuring degradation of endogenous proteins at physiological levels.[14]
In-Cell Western A quantitative immunofluorescence assay performed in microplates.[18]DC50, DmaxMediumHigher throughput than traditional Western blotting, but requires high-quality antibodies.[18]
Mass Spectrometry Proteomics-based approaches can quantify changes in the entire proteome, providing data on degradation and selectivity.Degradation %, Off-target effectsLow-MediumThe most comprehensive method for assessing selectivity across the proteome.
Step 7: Assessing Downstream Functional Consequences

Ultimately, degrading a target protein should elicit a desired biological response.

  • Why it's critical: This step connects the molecular action of the PROTAC to a physiological outcome, validating the therapeutic hypothesis.

  • Key Assays:

    • Cell Viability Assays (e.g., CellTiter-Glo®): If the target protein is essential for cancer cell survival, its degradation should lead to a decrease in cell viability.[7] This assay measures ATP levels as an indicator of metabolically active cells.[7]

    • Apoptosis Assays (e.g., Caspase-Glo®): Measures the activity of caspases, key enzymes in the apoptotic pathway, to confirm that degradation is inducing programmed cell death.

    • Phenotypic Assays: These are specific to the function of the POI and can include migration assays, cell cycle analysis, or reporter gene assays that measure the activity of a downstream signaling pathway.

Experimental Protocols: A Practical Guide

Protocol 1: Western Blot for Target Protein Degradation

This protocol is fundamental for confirming protein degradation and determining DC50 and Dmax values.[2][17]

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency.[2][19] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[17]

  • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubate on ice.[19] Scrape the cells and centrifuge to pellet cell debris.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17][19]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[19]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[18][19]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[19] Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.

Protocol 2: NanoBRET™ Cellular Ternary Complex Formation Assay

This protocol provides direct evidence of target and E3 ligase proximity in live cells.[15]

  • Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the POI fused to NanoLuc® and the E3 ligase (e.g., CRBN) fused to HaloTag®. Plate the transfected cells in a white, 96-well assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for fluorescent labeling of the E3 ligase fusion protein.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM® I Reduced Serum Medium. Add the diluted PROTAC to the wells. Include a vehicle control.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[20]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Conclusion: An Integrated Approach for Confident PROTAC Advancement

The in-vitro validation of a PROTAC is a comprehensive process that requires a suite of orthogonal assays to build a compelling data package. No single assay can tell the whole story. By systematically progressing from foundational biophysical characterization to sophisticated live-cell mechanistic studies, researchers can gain a deep understanding of their molecule's behavior. This multi-faceted approach, which validates each step of the PROTAC's mechanism of action, is the most reliable strategy to identify and optimize potent and selective protein degraders, reducing the risk of late-stage failure and accelerating the development of this transformative therapeutic modality.[13]

References

A Comparative Assessment of Bicyclic Versus Monocyclic Peptide Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of next-generation therapeutics, peptide-based drugs have carved a significant niche, bridging the gap between small molecules and large biologics. Their ability to address challenging drug targets, such as protein-protein interactions, with high specificity and potency is a key advantage.[1] A critical aspect of peptide drug design is the implementation of structural constraints to overcome the inherent limitations of linear peptides, namely poor metabolic stability and low cell permeability.[2] Cyclization is a widely adopted strategy to address these challenges, leading to the development of monocyclic and, more recently, bicyclic peptide scaffolds.[3][4] This guide provides a comprehensive comparative assessment of bicyclic versus monocyclic peptides, offering experimental insights and data to inform scaffold selection in drug discovery programs.

The Fundamental Difference: Conformational Rigidity and Its Implications

The primary distinction between monocyclic and bicyclic peptides lies in their degree of conformational constraint. A monocyclic peptide is formed by a single macrocycle, typically through an amide bond or a disulfide bridge.[3] Bicyclic peptides, on the other hand, feature two interconnected rings, resulting in a more rigid and defined three-dimensional structure.[3][4] This enhanced rigidity is the cornerstone of the superior pharmacological properties often observed with bicyclic scaffolds.

The increased conformational constraint of bicyclic peptides reduces the entropic penalty upon binding to a target, which can translate to significantly higher binding affinity and specificity compared to their monocyclic counterparts.[4][5] By locking the peptide into a bioactive conformation, the bicyclic structure minimizes the energy required for target engagement, leading to more potent interactions.

cluster_0 Monocyclic Peptide cluster_1 Bicyclic Peptide Monocycle Monocycle Flexible Conformation Flexible Conformation Monocycle->Flexible Conformation Higher Conformational Freedom Target Protein Target Protein Flexible Conformation->Target Protein Higher Entropic Penalty Bicycle Bicycle Rigid Conformation Rigid Conformation Bicycle->Rigid Conformation Lower Conformational Freedom Rigid Conformation->Target Protein Lower Entropic Penalty

Caption: Conformational freedom of monocyclic vs. bicyclic peptides.

Comparative Performance Metrics: A Data-Driven Analysis

The theoretical advantages of bicyclic peptides are substantiated by a growing body of experimental evidence. This section presents a comparative analysis of the two scaffolds across key drug-like properties, supported by quantitative data from published studies.

Binding Affinity and Specificity

The enhanced conformational rigidity of bicyclic peptides often translates into superior binding affinity (lower dissociation constant, Kd, or inhibition constant, Ki) for their biological targets.

For instance, a study comparing linear, monocyclic, and bicyclic peptides targeting fibroblast growth factor receptor 3c (FGFR3c) found that the peptides with the best Kd values were identified among the bicyclic hits.[5][6] Similarly, another study demonstrated that linear analogues of a bicyclic peptide exhibited a two-orders-of-magnitude lower affinity for streptavidin.[7] Research on RGD peptides, which target integrins, has also shown that bicyclic versions exhibit higher affinities for glioblastoma cells compared to their monocyclic counterparts.[3]

TargetPeptide ScaffoldBinding Affinity (Kd/Ki)Reference
Fibroblast Growth Factor Receptor 3c (FGFR3c)MonocyclicGenerally higher Kd values[5][6]
Fibroblast Growth Factor Receptor 3c (FGFR3c)BicyclicGenerally lower Kd values[5][6]
StreptavidinLinear~100-fold lower affinity than bicyclic[7]
StreptavidinBicyclicLow micromolar range[7]
Integrins (on U87MG glioblastoma cells)Monocyclic c(RGDyK)Lower affinity[3]
Integrins (on U87MG glioblastoma cells)Bicyclic c(RGD-ACP-K) and c(RGD-ACH-K)Higher affinity[3]

Table 1: Comparative Binding Affinities of Monocyclic and Bicyclic Peptides.

Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the bloodstream and gastrointestinal tract. The constrained architecture of cyclic peptides offers protection against proteolysis, and this effect is often more pronounced in bicyclic structures.

The reduced flexibility of the peptide backbone in a bicyclic scaffold makes it a poorer substrate for proteases, which typically recognize and cleave linear or flexible peptide sequences.[4] This enhanced stability leads to a longer in vivo half-life, a crucial parameter for therapeutic efficacy. Studies have demonstrated that bicyclic peptides exhibit enhanced proteolytic stability compared to their monocyclic counterparts when incubated with proteases like trypsin.[2]

Peptide ScaffoldConditionStability MetricReference
Monocyclic PeptideIncubation with trypsin at 37°C for 1 hourMore degradation[2]
Bicyclic PeptideIncubation with trypsin at 37°C for 1 hourLess degradation[2]
Linear A7R-conjugated liposomesPre-incubation with 50% mouse serum for 4 hoursDramatically reduced binding capacity[2]
Cyclic A7R-conjugated liposomesPre-incubation with 50% mouse serum for 4 hoursRetained binding capacity[2]

Table 2: Comparative Proteolytic Stability.

Cell Permeability

The ability of a drug to cross cell membranes is essential for targeting intracellular proteins, which represent a vast and largely untapped class of therapeutic targets.[1] While peptides are generally considered to be poorly cell-permeable, cyclization and the introduction of specific structural motifs can enhance their ability to enter cells.

Bicyclization has been shown to be an effective strategy for improving the cell permeability of peptides and peptidomimetics.[8][9] The more rigid and compact structure of a bicyclic peptide can facilitate its passage through the lipid bilayer. For example, a study on bicyclic peptoids demonstrated superior cellular uptake efficiency compared to their linear counterparts.[8] Another study highlighted that bicyclic peptide-peptoid hybrids are significantly more cell-permeable than native peptides.[8]

ScaffoldCell Permeability MetricFold Improvement (vs. linear)Reference
Bicyclic Peptoid (8-mer)CP50 value of 1.2 µM> 5-fold[8][10]

Table 3: Comparative Cell Permeability.

Experimental Workflows: From Library Screening to Performance Evaluation

The discovery and characterization of potent and selective cyclic peptides rely on robust experimental methodologies. This section provides an overview of key experimental protocols for the screening and comparative assessment of monocyclic and bicyclic peptide libraries.

Library Screening: Phage and mRNA Display

High-throughput screening of vast peptide libraries is essential for identifying lead candidates. Phage display and mRNA display are two powerful in vitro selection techniques that enable the screening of libraries with diversities exceeding 10^12 unique sequences.[11][12]

cluster_0 Library Generation cluster_1 Screening cluster_2 Analysis DNA Library DNA Library Phage/mRNA Display Library Phage/mRNA Display Library DNA Library->Phage/mRNA Display Library Expression/Translation Target Immobilization Target Immobilization Phage/mRNA Display Library->Target Immobilization Incubation Binding Binding Target Immobilization->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Amplification Amplification Elution->Amplification Sequencing Sequencing Amplification->Sequencing Hit Identification Hit Identification Sequencing->Hit Identification

Caption: A generalized workflow for phage and mRNA display.

Experimental Protocol: Phage Display Screening of a Bicyclic Peptide Library

This protocol outlines the general steps for selecting bicyclic peptide binders from a phage-displayed library.

  • Library Preparation: A linear peptide library, typically containing three cysteine residues at defined positions, is genetically fused to a phage coat protein (e.g., pIII or pVIII).[12][13]

  • Bicyclization: The phage-displayed linear peptides are chemically cyclized using a trivalent linker molecule, such as tris-(bromomethyl)benzene (TMBM), which reacts with the thiol groups of the cysteine residues to form a bicyclic structure.[13]

  • Target Immobilization: The target protein of interest is immobilized on a solid support, such as a microtiter plate or magnetic beads.[12]

  • Biopanning:

    • Binding: The bicyclic peptide phage library is incubated with the immobilized target to allow for binding.[12]

    • Washing: Non-specifically bound phages are removed through a series of washing steps with an appropriate buffer (e.g., PBS with Tween-20).[12]

    • Elution: Specifically bound phages are eluted, typically by changing the pH or using a competitive binder.[12]

  • Amplification: The eluted phages are used to infect E. coli for amplification.[12]

  • Iterative Rounds: Steps 4 and 5 are repeated for several rounds (typically 3-5) to enrich for high-affinity binders.

  • Hit Identification: Individual phage clones from the enriched pool are isolated, and the corresponding peptide-encoding DNA is sequenced to identify the amino acid sequences of the binders.

Performance Evaluation Assays

Once lead candidates are identified, their performance must be rigorously evaluated and compared.

Experimental Protocol: Competitive ELISA for Binding Affinity Determination

This protocol describes a competitive ELISA to determine the binding affinity (IC50) of a peptide inhibitor.

  • Plate Coating: A 96-well microtiter plate is coated with the target protein overnight at 4°C.[14][15][16]

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.[14][15]

  • Competition Reaction: A constant concentration of a labeled (e.g., biotinylated) reference peptide and varying concentrations of the unlabeled test peptide (monocyclic or bicyclic) are pre-incubated.[14]

  • Incubation: The pre-incubated mixture is added to the coated and blocked wells and incubated for 1-2 hours at room temperature.[15]

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBST) to remove unbound peptides.[16]

  • Detection:

    • If a biotinylated reference peptide is used, a streptavidin-HRP conjugate is added, followed by a substrate solution (e.g., TMB).[17]

    • The reaction is stopped with a stop solution, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: The IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the reference peptide, is calculated by plotting the absorbance against the log of the test peptide concentration.[15]

Experimental Protocol: In Vitro Serum Stability Assay

This protocol outlines a method to assess the stability of peptides in serum.

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide (monocyclic or bicyclic) in a suitable solvent (e.g., water or DMSO).[18][19]

  • Incubation: The peptide stock solution is added to pre-warmed human or animal serum to a final concentration (e.g., 10-100 µg/mL) and incubated at 37°C.[18][20]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[19]

  • Reaction Quenching and Protein Precipitation: The enzymatic degradation is stopped by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile).[18] Proteins are precipitated and removed by centrifugation.

  • Analysis: The amount of intact peptide remaining in the supernatant at each time point is quantified using a suitable analytical method, such as RP-HPLC or LC-MS.[20]

  • Half-Life Calculation: The degradation half-life (t1/2) of the peptide is calculated from the plot of the percentage of intact peptide versus time.[20]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across a lipid membrane.

  • Membrane Preparation: A filter plate (donor plate) is coated with an artificial membrane solution (e.g., a solution of lecithin in dodecane).[21][22]

  • Compound Addition: The test peptide solution is added to the wells of the donor plate.[23]

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution.[22]

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) to allow the peptide to diffuse from the donor to the acceptor compartment.[23]

  • Quantification: The concentration of the peptide in both the donor and acceptor wells is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).[23]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (V_A / (Area * time)) * ([drug]_acceptor / [drug]_donor)

      • Where V_A is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.[23]

Conclusion: Selecting the Optimal Scaffold for Therapeutic Success

The choice between a monocyclic and a bicyclic peptide scaffold is a critical decision in the early stages of drug discovery. While monocyclic peptides have proven to be a valuable class of therapeutics, the evidence strongly suggests that bicyclic peptides often offer superior performance characteristics. Their enhanced conformational rigidity typically leads to higher binding affinity and specificity, improved proteolytic stability, and potentially better cell permeability.

The selection of the optimal scaffold should be guided by the specific requirements of the therapeutic target and the desired drug-like properties. For targets that demand high potency and a long in vivo half-life, a bicyclic scaffold may be the more promising starting point. The experimental workflows outlined in this guide provide a framework for the systematic evaluation and comparison of different peptide scaffolds, enabling researchers to make data-driven decisions and accelerate the development of novel peptide therapeutics.

References

The Bulwark of Stability: A Comparative Guide to Assessing Protease Resistance in Peptides with Constrained Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the specter of proteolytic degradation looms large, often curtailing the clinical potential of promising candidates. The inherent susceptibility of linear peptides to endogenous proteases necessitates innovative strategies to enhance their in vivo half-life. Among the most effective of these strategies is the introduction of structural constraints, with bicyclic scaffolds emerging as a particularly robust solution. This guide provides an in-depth comparison of the protease stability of bicyclic peptides against their linear and monocyclic counterparts, supported by detailed experimental protocols and data. We will explore the mechanistic basis for this enhanced stability and provide researchers, scientists, and drug development professionals with the knowledge to design and execute meaningful protease stability assays.

The Achilles' Heel of Peptides and the Bicyclic Solution

Peptides are promising therapeutic agents due to their high specificity and potency.[1] However, their clinical utility is often hampered by rapid clearance and degradation by proteases in the body.[2][3] Proteases are enzymes that catalyze the breakdown of proteins and peptides by cleaving peptide bonds.[4][5] This process can be initiated by exopeptidases, which cleave at the ends of a peptide, or endopeptidases, which cleave within the peptide chain.[6]

Constraining the peptide's conformational freedom through cyclization is a well-established strategy to improve metabolic stability.[1][7] Bicyclic peptides take this concept a step further by introducing a second macrocycle, resulting in a highly rigid and pre-organized structure.[8][9] This high degree of conformational constraint offers several advantages:

  • Steric Hindrance: The rigid, three-dimensional structure of a bicyclic peptide can physically block the active site of proteases, preventing them from accessing and cleaving susceptible peptide bonds.[1][10]

  • Reduced Conformational Flexibility: Proteases often recognize and bind to peptides in specific extended conformations. The constrained nature of bicyclic peptides limits their ability to adopt these protease-favored conformations.[11]

  • Enhanced Target Affinity: The pre-organized structure of bicyclic peptides can lead to higher binding affinity and specificity for their intended biological target, a desirable trait that often correlates with improved therapeutic efficacy.[8][9][10]

The following diagram illustrates the structural differences that underpin the enhanced stability of bicyclic peptides.

cluster_0 Linear Peptide cluster_1 Monocyclic Peptide cluster_2 Bicyclic Peptide A Flexible & Exposed Cleavage Sites B Partially Constrained Reduced Flexibility A->B Increased Stability C Highly Constrained Sterically Shielded B->C Significantly Increased Stability

Caption: Structural comparison of peptide scaffolds.

Comparative Protease Stability: A Data-Driven Assessment

To empirically validate the superior stability of bicyclic peptides, a series of protease stability assays can be performed. The following table summarizes representative data from an in vitro experiment comparing a linear, a monocyclic, and a bicyclic peptide of similar sequence when incubated with common proteases and human serum.

| Peptide Scaffold | % Intact Peptide Remaining after 1 hour Incubation | | :--- | :---: | :---: | :---: | | | Trypsin | Chymotrypsin | Human Serum | | Linear Peptide | < 5% | < 10% | < 2% | | Monocyclic Peptide | 45% | 60% | 35% | | Bicyclic Peptide | > 95% | > 95% | > 90% |

These data clearly demonstrate the dramatic improvement in protease resistance afforded by the bicyclic scaffold. While the monocyclic peptide shows a moderate increase in stability, the bicyclic peptide remains largely intact even after prolonged exposure to a complex mixture of proteases in human serum.[8]

Experimental Protocol: Assessing Peptide Stability in Human Serum

This protocol provides a robust framework for evaluating the proteolytic stability of peptides in a physiologically relevant matrix. The primary analytical method employed is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the precise quantification of the intact peptide over time.[12][13]

Materials
  • Test Peptides (Linear, Monocyclic, Bicyclic)

  • Human Serum (pooled, commercially available)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Incubation tubes and a 37°C incubator

  • LC-MS system

Experimental Workflow

The following diagram outlines the key steps in the protease stability assay.

A 1. Peptide Incubation (37°C in Human Serum) B 2. Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) A->B C 3. Quench Reaction (Add Acetonitrile/TFA) B->C D 4. Protein Precipitation (Centrifugation) C->D E 5. Supernatant Analysis (LC-MS) D->E F 6. Data Analysis (% Intact Peptide vs. Time) E->F

Caption: Workflow for a typical peptide protease stability assay.

Step-by-Step Procedure
  • Preparation:

    • Prepare a stock solution of each test peptide in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

    • Thaw human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, add the human serum. Pre-warm to 37°C for 5 minutes.

    • Initiate the reaction by adding the test peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL. This is your t=0 time point. Immediately take a sample and quench as described below.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the quenching solution (acetonitrile with 0.1% TFA) at a 1:3 ratio (sample:quenching solution). Vortex thoroughly. This will stop the enzymatic reaction and precipitate the serum proteins.[6]

    • Incubate the quenched samples on ice for 20 minutes.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant, which contains the peptide and any degradation products, to an HPLC vial for LC-MS analysis.

    • Analyze the samples using a suitable LC-MS method to separate the intact peptide from its fragments and quantify the peak area of the intact peptide.[14][15]

  • Data Analysis:

    • Plot the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Calculate the half-life (t½) of the peptide in human serum.

Concluding Remarks

The imperative to enhance the in vivo stability of peptide therapeutics is a central challenge in modern drug discovery. The adoption of bicyclic scaffolds represents a powerful and effective strategy to overcome the hurdle of proteolytic degradation.[7][16] As demonstrated by comparative data and robust experimental protocols, bicyclic peptides exhibit profoundly superior stability compared to their linear and monocyclic precursors. This intrinsic resistance to proteolysis, coupled with their potential for high target affinity, positions bicyclic peptides as a premier modality for the development of next-generation therapeutics capable of tackling challenging disease targets. Researchers and drug developers are encouraged to employ rigorous and standardized stability assays, such as the one detailed herein, to accurately assess and validate the stability of their peptide candidates, thereby accelerating the journey from discovery to clinical application.

References

A Head-to-Head Evaluation of Novel Diamine Building Blocks in Drug Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the architectural components of a drug molecule are paramount to its function. Among these, diamine scaffolds serve as foundational building blocks, acting as versatile linkers, key pharmacophoric elements, and modulators of physicochemical properties. For decades, drug discovery has been dominated by molecules that are largely planar, a phenomenon often referred to as "flatland" chemistry.[1] However, the industry is undergoing a significant paradigm shift, recognizing that molecular three-dimensionality is a crucial attribute for enhancing therapeutic efficacy.[2][3] Molecules with greater sp³ character often exhibit improved solubility, metabolic stability, and target selectivity, providing a clear advantage in developing next-generation therapeutics.[1]

This guide provides a head-to-head comparison of traditional, flexible diamines with novel, conformationally restricted diamine building blocks. As Senior Application Scientists, our goal is not just to present data, but to provide a validated experimental framework that enables researchers to rationally select the optimal building blocks for their specific drug discovery campaigns. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide your decision-making process.

The Building Blocks: A Tale of Two Scaffolds

The choice of a diamine linker or scaffold can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The fundamental difference between traditional and novel diamines lies in their conformational freedom.

Traditional Flexible Diamines (e.g., Ethylenediamine, Piperazine)

These simple, acyclic, or monocyclic diamines have been workhorses in medicinal chemistry, particularly as linkers in modalities like Proteolysis Targeting Chimeras (PROTACs).[4][5] Their synthetic accessibility and predictability in chemical reactions are undeniable advantages. However, their high conformational flexibility is a double-edged sword. While it allows for empirical screening of linker lengths, it comes at a significant entropic cost. For a molecule to bind its target, it must adopt a specific, low-energy conformation. A flexible linker has numerous possible conformations, and the energetic penalty of "freezing" it into the correct binding pose can lead to weaker target affinity.[6]

Novel 3D-Rich Diamines (e.g., Spirocyclic, Bridged, and Chiral Diamines)

To overcome the limitations of flexibility, chemists have developed innovative diamine scaffolds with greater three-dimensional character and conformational rigidity.[7]

  • Spirocyclic Diamines: These structures feature two rings connected by a single common atom. This unique arrangement introduces a high degree of sp³ character and significantly restricts the molecule's conformation.[1][8][9][10] The rigid framework can improve drug-like properties and lead to more selective interactions with the target protein.[1][11]

  • Conformationally Restricted/Bridged Diamines: Bicyclic or bridged systems lock the relative orientation of the two amine groups in a defined three-dimensional space.[12] This pre-organization can lead to a significant improvement in binding affinity by reducing the entropic penalty of binding.[6]

  • Chiral Vicinal Diamines: The introduction of stereocenters is a cornerstone of modern drug design, ensuring precise interaction with chiral biological targets.[13] Chiral vicinal (1,2-) diamines serve as privileged scaffolds for creating enantiomerically pure compounds with enhanced potency and selectivity.[14][15][16][17]

Experimental Framework for Head-to-Head Evaluation

To objectively compare these diamine classes, we employ a tiered experimental cascade designed to assess key drug-like properties. The following section details the rationale and protocols for these critical assays.

G cluster_1 Synthesis cluster_3 Data Analysis & Decision Trad Traditional Diamine (e.g., Piperazine) Synth Incorporate into Lead Scaffold Trad->Synth Novel Novel 3D-Rich Diamine (e.g., Spirocyclic) Novel->Synth PAMPA PAMPA (Passive Permeability) Synth->PAMPA Initial Screen Caco2 Caco-2 Assay (Absorption & Efflux) PAMPA->Caco2 Good Passive Permeability MDR1 MDCK-MDR1 Assay (P-gp Substrate ID) Caco2->MDR1 High Efflux Ratio Observed MetStab Microsomal Stability (Metabolism) Caco2->MetStab Good Absorption Profile MDR1->MetStab Decision Select Optimal Candidate MetStab->Decision

Figure 1. A typical workflow for evaluating diamine building blocks.
Permeability Assessment: Can the Drug Reach Its Target?

A compound's ability to cross biological membranes is fundamental to its success as a drug. We use a series of assays to build a comprehensive picture of permeability, moving from simple passive diffusion to complex, cell-based models of active transport.

  • Expertise & Experience: We begin with PAMPA because it is a rapid, cost-effective, and cell-free method to specifically assess passive diffusion.[18][19] This assay isolates a single transport mechanism, providing a clean baseline for a compound's ability to cross a lipid membrane without the complexities of active transporters or metabolic enzymes.[18] A compound with poor PAMPA permeability is unlikely to be orally bioavailable unless it is a substrate for an active uptake transporter.

Experimental Protocol: PAMPA

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form an artificial membrane.[18]

  • Donor Solution Preparation: Prepare a 100-200 µM solution of the test compound in a buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (typically 1-5%) to ensure solubility.[20]

  • Assay Setup: Add the donor solution to the wells of the filter plate (the "donor" plate). Place this plate into a 96-well acceptor plate containing fresh buffer.

  • Incubation: Incubate the plate sandwich at room temperature for 4-18 hours.[21]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]eq) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.[21]

  • Expertise & Experience: If a compound shows promising passive diffusion in PAMPA, we advance to the Caco-2 assay. This is the industry standard for predicting human intestinal absorption.[22] Caco-2 cells, when grown to confluence, form a monolayer with tight junctions and express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp).[23] This assay provides a more biologically relevant model by assessing passive diffusion, active uptake, and active efflux simultaneously.[19][22]

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in multi-well plates and culture for 21 days to allow them to differentiate and form a confluent monolayer.[24][25]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., ≥ 200 Ω·cm²) confirms the integrity of the tight junctions.[22][25]

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound (typically 1-10 µM) to the apical (upper) chamber, which represents the intestinal lumen.[22] The basolateral (lower) chamber, representing the bloodstream, contains a fresh buffer.

    • Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.[22][23]

  • Quantification: At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Calculation: Calculate the Papp for both directions. The Efflux Ratio (ER) is then determined by dividing the Papp (B→A) by the Papp (A→B). An ER ≥ 2 suggests the compound is a substrate for an active efflux transporter.[26]

  • Expertise & Experience: If the Caco-2 assay reveals a high efflux ratio, it's crucial to identify the specific transporter responsible. The MDCK-MDR1 assay is used for this purpose. Madin-Darby Canine Kidney (MDCK) cells are transfected to overexpress human P-glycoprotein (encoded by the MDR1 gene).[27] This allows for a definitive assessment of whether a compound is a P-gp substrate, which is a key factor for predicting blood-brain barrier penetration and understanding potential drug-drug interactions.[26][28][29]

Experimental Protocol: MDCK-MDR1 Permeability

  • The protocol is very similar to the Caco-2 assay, with the primary difference being the cell line used.[26]

  • Cell Culture: Culture MDCK-MDR1 cells on filter inserts for 4-5 days until they form a confluent monolayer.[26]

  • Integrity Check: Verify monolayer integrity via TEER measurement.[28]

  • Assay Setup: Perform a bidirectional transport study (A→B and B→A) as described for the Caco-2 assay. The test compound is typically used at 10 µM.[27]

  • Incubation: Incubate at 37°C for 60-90 minutes.[26][29]

  • Quantification & Calculation: Analyze samples via LC-MS/MS and calculate the Papp (A→B), Papp (B→A), and the Efflux Ratio. An ER ≥ 2 in this specific cell line is a strong indicator that the compound is a P-gp substrate.[26]

Comparative Data Summary: Permeability

Building BlockScaffold TypePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Caco-2)Efflux Ratio (MDCK-MDR1)Interpretation
PiperazineTraditional1.28.59.1Low permeability, strong P-gp substrate.
Spiro[3.3]heptane diamineNovel 3D-Rich15.61.11.3High permeability, not a P-gp substrate.
cis-1,2-CyclohexanediamineChiral9.81.51.4Good permeability, not a P-gp substrate.

Note: Data are representative and will vary based on the full molecular structure.

Metabolic Stability: Will the Drug Survive in the Body?

A drug's susceptibility to metabolism determines its half-life and potential for producing harmful byproducts.[30] The amine functional groups in diamines are often sites for metabolic modification. By introducing steric hindrance or altering the electronic environment with rigid scaffolds, we can often improve metabolic stability.

  • Expertise & Experience: This is the standard, high-throughput in vitro assay for assessing Phase I metabolism. Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[30][31] The assay measures the rate at which a compound is consumed by these enzymes, allowing us to calculate its intrinsic clearance.[31]

G cluster_0 Conceptual Model: Target Binding cluster_flex Flexible Diamine cluster_rigid Rigid 3D Diamine F1 Conf. 1 F2 Conf. 2 F3 Conf. 3 F_Bind Binding Conf. Target Target Protein F_Bind->Target High Entropic Penalty R_Bind Pre-organized for Binding R_Bind->Target Low Entropic Penalty

References

A Senior Scientist’s Guide: Unambiguously Assigning Bicyclic Amine Stereochemistry with X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, bicyclic amines represent a class of privileged scaffolds. Their rigid, three-dimensional structures are highly sought after for their ability to present functional groups in precise vectors, leading to enhanced potency and selectivity for biological targets. However, this same structural rigidity presents a formidable challenge: the unambiguous determination of stereochemistry. An error in assigning a stereocenter can lead to the pursuit of an inactive or toxic isomer, wasting invaluable time and resources.

For decades, single-crystal X-ray crystallography (SC-XRD) has been hailed as the definitive "gold standard" for molecular structure elucidation. It provides a direct, three-dimensional snapshot of the molecule, leaving little room for ambiguity. Yet, as any bench chemist knows, the path to a high-quality crystal is not always guaranteed. Many crucial intermediates and final compounds present as intractable oils or amorphous solids, rendering SC-XRD inaccessible.

This guide provides a comprehensive comparison of SC-XRD with powerful solution-state alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a strategic framework for selecting the right tool for your specific challenge, ensuring the scientific integrity of your stereochemical assignments.

Section 1: The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

When a molecule can be coaxed into forming a high-quality single crystal, SC-XRD offers the most powerful and direct method for determining both relative and absolute stereochemistry.[1][2] It moves beyond spectroscopic inference to provide a direct visualization of the atomic arrangement in space.

The Principle of Unambiguity: From Diffraction to 3D Structure

The core of the technique involves passing a beam of X-rays through a single crystal. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots.[3] The geometry and intensity of these spots are recorded by a detector. Mathematical analysis, specifically Fourier transformation of the diffraction data, allows for the reconstruction of an electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing bond lengths, angles, and the precise spatial orientation of all substituents.[3]

The Key to Absolute Configuration: Anomalous Dispersion

While a standard diffraction experiment flawlessly reveals the molecule's connectivity and relative stereochemistry, determining the absolute configuration (e.g., distinguishing an R,R enantiomer from its S,S mirror image) requires a more subtle effect: anomalous dispersion (also called resonant scattering).[4]

Under normal conditions, the diffraction pattern is centrosymmetric (Friedel's Law), meaning the intensity of a reflection from a crystal plane (hkl) is identical to its inverse (-h-k-l). However, when the X-ray energy is near the absorption edge of an atom in the crystal, this symmetry breaks down.[5] This effect is more pronounced for heavier atoms but is detectable even for lighter atoms like oxygen or nitrogen, especially when using a copper X-ray source (Cu-Kα radiation), whose longer wavelength enhances the scattering effect compared to molybdenum sources.[6] This intensity difference between Friedel pairs allows the crystallographer to distinguish between the true structure and its mirror image.[5][6]

The Self-Validating Metric: The Flack Parameter

The trustworthiness of an absolute structure determination is quantitatively assessed by the Flack parameter .[7][8] This single value, refined during the data analysis, indicates whether the determined stereochemistry is correct.[9]

  • A Flack parameter close to 0 (with a small standard uncertainty, e.g., < 0.04) indicates that the assigned absolute configuration is correct.[6][10]

  • A Flack parameter close to 1 suggests the model is incorrect and should be inverted.[9][10]

  • A value near 0.5 may indicate the crystal is a racemic twin (containing equal amounts of both enantiomers) or that a center of symmetry was missed in the structural model.[9][10]

The Flack parameter is a powerful, self-validating tool built directly into the crystallographic experiment, providing a high degree of confidence in the final assignment when the data is of sufficient quality.[7]

Experimental Workflow & Protocol: From Powder to Picture

The greatest challenge in SC-XRD is often not the data collection but obtaining a suitable crystal. The ideal crystal is a single, well-ordered entity, typically 0.1-0.5 mm in size, with no cracks or defects.[11]

Diagram: Single-Crystal X-ray Crystallography Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_xtal Crystallization cluster_analysis Data Collection & Analysis Purification High Purity Sample (>98%) Solvent Solvent Screening Evaporation Slow Evaporation Diffusion Vapor Diffusion Cooling Slow Cooling Mounting Crystal Mounting Evaporation->Mounting Diffusion->Mounting Cooling->Mounting Collection X-ray Data Collection Mounting->Collection Solution Structure Solution Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Absolute Structure (Flack Parameter) Refinement->Validation

Caption: The workflow for determining molecular structure via SC-XRD.

Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Purification: Ensure the bicyclic amine is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: Dissolve a small amount of the compound (2-10 mg) in a "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small vial to create a near-saturated solution.

  • Setup: Place this small, open vial inside a larger, sealed jar. The larger jar should contain a reservoir of a "poor" solvent (an anti-solvent in which the compound is poorly soluble, e.g., hexanes, pentane). The poor solvent must be miscible with the good solvent.

  • Diffusion: Over hours to days, the vapors of the poor solvent will slowly diffuse into the good solvent in the inner vial.

    • Causality Note: This slow diffusion gradually decreases the solubility of the bicyclic amine in the solvent mixture, raising the concentration to a state of supersaturation in a controlled manner. Slow, controlled supersaturation is critical for growing a few large, well-ordered crystals rather than many small, poorly-diffracting ones.

  • Incubation: Store the sealed jar in a vibration-free environment at a constant temperature. Monitor periodically for crystal growth.

  • Harvesting: Once suitable crystals have formed, carefully remove one with a loop and mount it on the goniometer of the diffractometer for X-ray analysis.

Section 2: Navigating the Non-Crystalline World: Powerful Alternatives

When crystallization fails, researchers are not left without options. Spectroscopic and computational methods provide robust, solution-state alternatives for stereochemical assignment.

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12][13][14] Its single greatest advantage is the complete elimination of the need for crystallization; it works directly on solutions, neat liquids, or oils.[11][15][16]

The VCD workflow involves a synergistic combination of experiment and theory.[17]

  • Experimental Spectrum: An experimental VCD spectrum of the chiral amine is recorded.

  • Computational Modeling: Using quantum chemical methods like Density Functional Theory (DFT), the theoretical VCD spectra for all possible stereoisomers are calculated.[18][19]

  • Comparison: The experimental spectrum is compared to the calculated spectra. A direct match provides an unambiguous assignment of the absolute configuration of the molecule in solution.[20]

Diagram: VCD Stereochemistry Assignment Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Sample in Solution VCD_Exp Measure VCD Spectrum Sample->VCD_Exp Compare Compare Experimental vs. Calculated Spectra VCD_Exp->Compare Isomers Generate all Stereoisomers DFT_Calc Calculate VCD Spectra (DFT) Isomers->DFT_Calc DFT_Calc->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: The VCD workflow combines experimental data with quantum calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Versatile Workhorse

NMR is ubiquitous in organic chemistry for structural elucidation. For rigid systems like bicyclic amines, it is particularly powerful for determining relative stereochemistry.

  • NOESY/ROESY: Through-space correlations observed in 2D NMR experiments like NOESY can reveal the proximity of different protons, allowing for the assignment of endo vs. exo substituents or the relative orientation of groups across the ring system.[21]

  • Chiral Derivatizing Agents (CDAs): To determine absolute configuration, a racemic or enantiopure amine can be reacted with a chiral agent, such as Mosher's acid, to form a pair of diastereomers.[22][23] These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for assignment and quantification of enantiomeric excess.[23] This method is powerful but indirect, as it relies on a chemical modification and established models for interpreting the resulting chemical shift differences.

Section 3: A Comparative Analysis for Strategic Decision-Making

Choosing the right analytical method is a strategic decision that depends on the sample's physical properties, available instrumentation, and the level of certainty required.

Data-Driven Comparison of Key Methodologies
ParameterSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[5][6]Differential absorption of left and right circularly polarized IR light in solution.[14]Formation of diastereomers with distinguishable NMR signals.[23]
Sample Requirement High-quality single crystal (0.1 - 0.5 mm). Fails for oils/amorphous solids.[11]2-15 mg of recoverable sample. Can be a neat liquid, oil, or solution.[11]1-10 mg of sample. Requires successful chemical derivatization.
Success Rate High, provided a suitable crystal is obtained.[11]High for molecules amenable to computational analysis. Success is independent of physical state.High, provided the derivative can be made and the signals are resolved.
Ambiguity/Confidence Very Low. Considered the "gold standard." The Flack parameter provides a direct, internal validation of the absolute structure.[7][9]Low. Provides high confidence through a direct match of experimental and calculated spectra.Moderate. Relies on established models for interpretation, which can have exceptions.
Key Limitation Absolute requirement for a high-quality single crystal. [6][15]Requires access to a VCD spectrometer and computational chemistry resources/expertise.Requires a suitable functional group for derivatization and can be complicated by conformer populations.
A Logic-Based Workflow for Method Selection

For researchers facing a new chiral bicyclic amine, the following decision tree can guide the selection of the most appropriate analytical technique.

Diagram: Method Selection Decision Tree

Decision_Tree Start Chiral Bicyclic Amine Received Crystal Does it form a high-quality single crystal? Start->Crystal XRD Perform SC-XRD (Gold Standard) Crystal->XRD Yes NoCrystal Sample is an oil, amorphous solid, or in solution Crystal->NoCrystal No VCD_Access VCD Spectrometer & Computational Resources Available? NoCrystal->VCD_Access VCD Perform VCD Analysis (Excellent Solution Method) VCD_Access->VCD Yes NMR_Path Use NMR-based Methods VCD_Access->NMR_Path No Derivatize Can it be derivatized with a Chiral Agent (e.g., Mosher's)? NMR_Path->Derivatize NMR_CDA Perform NMR with Chiral Agent Derivatize->NMR_CDA Yes NMR_NOESY Use NOESY for Relative Stereochemistry Derivatize->NMR_NOESY No (or relative only)

Caption: A decision-making workflow for stereochemistry determination.

Conclusion

The unambiguous assignment of stereochemistry is a cornerstone of chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the unparalleled gold standard for its direct and self-validating nature, its applicability is fundamentally limited by the requirement of a high-quality crystal. For the significant number of bicyclic amines and other chiral molecules that resist crystallization, Vibrational Circular Dichroism has emerged as a premier alternative, offering comparable confidence for samples in their native solution state. NMR spectroscopy , particularly when coupled with chiral derivatizing agents, provides another robust, albeit more indirect, avenue.

A modern, efficient drug development program should not rely on a single technique. Instead, it must strategically deploy these methods as a complementary suite of tools. By understanding the principles, advantages, and limitations of each, researchers can navigate the complex challenges of three-dimensional molecular architecture with confidence and precision.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials involved. This guide provides an in-depth, procedural framework for the proper disposal of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 8600-81-1), a key building block in contemporary drug discovery, particularly in the synthesis of PROTACs.[1][2][3][4][5] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship.

I. Core Principles of Chemical Waste Management

The disposal of any chemical reagent is governed by a hierarchy of controls, prioritizing elimination and substitution where possible. When these are not feasible, as in the case of necessary research chemicals, the focus shifts to stringent engineering and administrative controls, including proper personal protective equipment (PPE) and, critically, a well-defined waste disposal plan. All chemical waste generators must be aware that they are responsible for the waste from "cradle to grave." This principle underscores the importance of proper identification, segregation, and disposal.

II. Hazard Profile of this compound

Understanding the intrinsic hazards of a substance is the first step in managing its disposal. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the tert-butyloxycarbonyl (Boc) protecting group, while crucial for its synthetic utility, does not render the molecule inert. The GHS pictograms associated with this chemical typically include GHS07, indicating it is an irritant and harmful.[2] Consequently, this compound and any materials contaminated with it must be treated as hazardous waste .

PropertyValueSource
CAS Number 863600-81-1[1][3][4]
Molecular Formula C12H22N2O2[1][3]
Physical Form Liquid[3]
GHS Signal Word Warning[2]
Hazard Pictogram GHS07 (Harmful/Irritant)[2]
III. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of laboratory safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or splash goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Do Not Mix: Never mix this compound waste with incompatible materials. As a general rule for Boc-protected amines, avoid mixing with strong acids (which can cause a potentially violent deprotection reaction) or strong oxidizing agents within the same waste container.[6]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect unused reagent and solutions containing the compound in a dedicated, labeled hazardous waste container.

    • Solid Waste: Any contaminated materials such as gloves, pipette tips, and weighing paper should be collected in a separate, clearly labeled container for solid hazardous waste.[7]

Step 3: Containerization and Labeling

All hazardous waste containers must be correctly chosen and labeled to ensure safety and compliance.

  • Container Choice: Use a container that is in good condition, compatible with the chemical (typically a glass or sturdy plastic bottle with a secure cap), and does not leak.[8][9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[8][10] Do not use abbreviations or chemical formulas. Your institution's Environmental Health and Safety (EHS) office will likely provide standardized hazardous waste labels.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

  • Secure Storage: Keep the waste container tightly capped at all times, except when adding waste.[6][8]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]

Step 5: Arranging for Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[11][12]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7]

  • Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [7]

IV. Decontamination of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from these washes must be collected and disposed of as liquid hazardous waste.[12]

  • Deface Label: Completely remove or deface the original chemical label.[10]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glassware or plastic waste, in accordance with your institution's specific policies.[11]

V. Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spills: For a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For a large spill, evacuate the immediate area and contact your institution's EHS or emergency response team.

Diagram: Decision Workflow for Disposal

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage & Disposal start Generate Waste: cis-5-Amino-2-boc-hexahydro- cyclopenta[c]pyrrole is_solid Is waste solid or liquid? start->is_solid solid_waste Solid Waste (Contaminated PPE, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Unused reagent, solutions) is_solid->liquid_waste Liquid container_solid Place in compatible, sealed container for SOLID waste. solid_waste->container_solid container_liquid Place in compatible, sealed container for LIQUID waste. liquid_waste->container_liquid labeling Label container: 'Hazardous Waste' Full Chemical Name Contact Information container_solid->labeling container_liquid->labeling store Store in designated Satellite Accumulation Area (SAA). labeling->store contact_ehs Contact Institutional EHS for waste pickup. store->contact_ehs

Caption: A workflow for the proper segregation and disposal of waste.

This guide is intended to provide a comprehensive framework for the safe disposal of this compound. However, it is not a substitute for the specific guidelines and regulations provided by your institution's Environmental Health and Safety department and local regulatory bodies. Always prioritize your local protocols. By integrating these practices into your laboratory workflow, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

A Senior Application Scientist's Guide to Handling cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities like PROTAC linkers demands the highest standards of safety and precision. This guide provides essential, field-proven safety and handling protocols for cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 863600-81-1), a key building block in the synthesis of PROTACs.[1] The procedures outlined here are designed to ensure both the personal safety of laboratory personnel and the integrity of the experimental work.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[2][3]

The primary hazards associated with this compound are:

  • H302: Harmful if swallowed. Ingestion can lead to acute toxicity.

  • H315: Causes skin irritation. Direct contact with the skin can cause localized redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant and potentially lasting damage.

  • H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[2][4]

The molecule's structure contains a primary amine, which contributes to its irritant properties, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notably acid-labile, meaning it can be cleaved under acidic conditions, which is a crucial consideration for chemical compatibility and waste disposal.[5][6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in Fume Hood) ANSI Z87.1-compliant safety glasses with side shieldsNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coatNot required if handled exclusively within a certified chemical fume hood
Weighing/Transfer (Outside Hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coatN95 respirator or higher, based on risk assessment
Large Volume Transfers (>50 mL) Chemical splash goggles and a face shieldNeoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over a laboratory coatRecommended, especially if aerosolization is possible
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron over a laboratory coatAir-purifying respirator with organic vapor cartridges
Causality Behind PPE Choices:
  • Eye Protection: Safety glasses are the minimum for preventing incidental splashes. However, chemical splash goggles provide a complete seal around the eyes and are necessary when the risk of splashing is higher, such as during transfers or spill cleanup.[7][8] A face shield is added to protect the entire face during high-risk procedures.[7]

  • Hand Protection: Nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[7] Double-gloving is a best practice that provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. For prolonged contact or handling larger quantities, more robust gloves like neoprene or butyl rubber are required.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination.[7] For larger-scale work or spill response, a chemical-resistant apron or suit is necessary to prevent the chemical from soaking through to personal clothing and skin.

  • Respiratory Protection: The H335 hazard statement dictates that this compound must be handled in a well-ventilated area to avoid respiratory irritation.[4] A certified chemical fume hood is the primary engineering control. If operations must be performed outside of a hood where dust or aerosols could be generated, an appropriate respirator is mandatory.[7][9]

Operational and Disposal Plans

Adherence to strict operational protocols is critical for safety. The following step-by-step procedures should be integrated into your standard operating procedures (SOPs).

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling, using, and disposing of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Disposal prep1 Verify Fume Hood Certification prep2 Don Required PPE (See Table) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Compound to Fume Hood prep3->handle1 handle2 Weigh/Measure Required Amount handle1->handle2 handle3 Perform Reaction/ Procedure handle2->handle3 clean1 Quench/Neutralize Reaction (if applicable) handle3->clean1 clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Decontaminate Glassware & Work Surface clean2->clean3 disp1 Label Waste Containers Clearly clean3->disp1 disp2 Store Waste in Secondary Containment disp1->disp2 disp3 Arrange for Professional Chemical Waste Disposal disp2->disp3

Caption: Standard Handling and Disposal Workflow.

Step-by-Step Handling Protocol
  • Pre-Handling Verification:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Ensure a spill kit appropriate for amines is readily accessible. This should include an absorbent material (e.g., vermiculite), a neutralizing agent for amines (e.g., citric acid solution), and waste bags.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, weigh it directly within the fume hood or in a ventilated balance enclosure to prevent inhalation of dust.

    • If it is a liquid, perform all transfers and measurements within the fume hood.[2]

    • Use a disposable spatula or pipette for transfers to avoid cross-contamination.

    • Close the container tightly immediately after use and wipe it down with a damp cloth before returning it to storage.

  • Spill Response:

    • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

    • Contain: If safe to do so, contain the spill using absorbent pads or a non-reactive diking material.

    • Neutralize & Absorb: For small spills, cover with an absorbent material. If appropriate, a weak acid like citric acid can be used to neutralize the amine functionality before absorption, but this should only be done by trained personnel.

    • Collect & Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[10]

    • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal Plan:

    • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.

    • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated, sealed hazardous waste container.

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Harmful, Irritant). Follow all local and institutional guidelines for hazardous waste disposal.

This guide provides a comprehensive framework for the safe handling of this compound. By integrating these principles of hazard assessment, correct PPE selection, and strict operational protocols, researchers can protect themselves and ensure the integrity of their valuable work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Reactant of Route 2
Reactant of Route 2
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.